molecular formula C13H21NO4 B174212 Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 154348-08-0

Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B174212
CAS No.: 154348-08-0
M. Wt: 255.31 g/mol
InChI Key: LNBWBNFKZIKPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a high-value spirocyclic chemical building block extensively employed in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate for the discovery and development of novel bioactive molecules. Its primary research application lies in the creation of Fatty Acid Amide Hydrolase (FAAH) inhibitors, which are investigated for their potential in managing a wide range of conditions including neuropathic pain, chronic pain, anxiety disorders, and overactive bladder . Furthermore, derivatives based on the 1-oxa-8-azaspiro[4.5]decane scaffold are explored as potent Neuropeptide Y5 Receptor (NPY5R) antagonists, positioning them as promising candidates for the treatment of eating disorders such as obesity and bulimia . The unique spirocyclic architecture of this compound, featuring a tert-butyloxycarbonyl (Boc) protective group, provides a versatile framework that researchers can selectively functionalize to optimize pharmacokinetic properties and target affinity during lead optimization campaigns . It is intended for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-4-13(5-8-14)6-9-17-10(13)15/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBWBNFKZIKPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434236
Record name tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154348-08-0
Record name tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a critical spirocyclic building block in modern medicinal chemistry. Representing a "privileged scaffold," it allows drug developers to escape the "flatland" of traditional aromatic-heavy drug design. By introducing three-dimensionality (


 character) via its spiro-junction, this molecule improves solubility and metabolic stability while offering unique vectors for substituent attachment. This guide details its physicochemical profile, robust synthetic protocols, and downstream utility in the synthesis of Acetyl-CoA Carboxylase (ACC) inhibitors and GPCR ligands.

Part 1: Physicochemical Profile

Identity & Core Properties The molecule features a piperidine ring spiro-fused to a


-butyrolactone. The tert-butyl carbamate (Boc) group protects the piperidine nitrogen, allowing selective functionalization of the lactone ring before amine liberation.
PropertySpecification
Chemical Name This compound
Common Synonyms 2-Boc-8-oxo-2-azaspiro[4.5]decane; 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (IUPAC variation)
CAS Number 115249-39-5 (Generic/Isomer variations: 301226-27-7)
Molecular Formula

Molecular Weight 255.31 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
LogP (Predicted) ~1.5 (Lipophilic, suitable for membrane permeability)
H-Bond Donors/Acceptors 0 Donors / 4 Acceptors
Rotatable Bonds 2 (Restricted conformation due to spirocycle)

Part 2: Synthetic Architecture

The Reformatsky-Cyclization Protocol The most reliable route to this scaffold avoids harsh lithiation conditions, utilizing instead the zinc-mediated Reformatsky reaction. This method is preferred for its tolerance of the Boc-protecting group and scalability.

Mechanism of Action[4][5][6]
  • Insertion: Activated Zinc inserts into Ethyl Bromoacetate to form the organozinc enolate.

  • Addition: The enolate attacks the ketone of N-Boc-4-piperidone.

  • Lactonization: The resulting intermediate undergoes spontaneous or acid-catalyzed intramolecular transesterification to close the spiro-lactone ring.

Experimental Protocol (Step-by-Step)

Note: All steps should be performed under an inert atmosphere (


 or Ar).

Reagents:

  • N-Boc-4-piperidone (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Zinc dust (activated, 1.5 eq)

  • Trimethylsilyl chloride (TMSCl) (Catalytic, for Zn activation)

  • Solvent: Dry THF or Et2O

Procedure:

  • Activation: Suspend Zinc dust in dry THF. Add catalytic TMSCl and stir for 15 minutes to activate the surface.

  • Addition: Add N-Boc-4-piperidone to the suspension.

  • Initiation: Dropwise add Ethyl bromoacetate. Mild heating (reflux) may be required to initiate the exotherm.

  • Reaction: Once initiated, maintain a gentle reflux for 2–4 hours. Monitor by TLC (disappearance of piperidone).

  • Quench & Cyclize: Cool to

    
    . Quench with dilute aqueous HCl (1M). Crucial Step: Stirring with mild acid facilitates the cyclization of the intermediate hydroxy-ester into the lactone.
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (0-30% EtOAc in Hexanes).

Visualization: Synthetic Workflow

SynthesisPath Start N-Boc-4-piperidone Inter Intermediate: Hydroxy-Ester Start->Inter Zn-Enolate Attack Reagent Ethyl Bromoacetate + Zn (Reformatsky) Reagent->Inter Product Spiro-Lactone (Target Molecule) Inter->Product -EtOH (Intramolecular) Acid Acid Catalysis (H+ / Cyclization) Acid->Product Promotes

Caption: Figure 1. Zinc-mediated Reformatsky synthesis of the spiro-lactone scaffold.

Part 3: Reactivity & Derivatization

The utility of this compound lies in its "divergent reactivity." The lactone ring serves as a latent functional group.

Lactone Ring Opening (Aminolysis)

Reaction with primary or secondary amines opens the lactone to yield 4-hydroxy-4-carboxamide derivatives.

  • Relevance: This is the primary pathway for generating ACC inhibitors (e.g., mimicking the structure of Soraphen A analogs).

  • Conditions:

    
    , 
    
    
    
    (Trimethylaluminum) or TBDH as catalyst, DCM/Toluene, Reflux.
Reduction to Spiro-Ethers

Reduction of the carbonyl yields the 2-oxa-8-azaspiro[4.5]decane (ether) scaffold.

  • Relevance: Used in Sigma-1 receptor ligands to modulate CNS activity without the metabolic liability of an ester/lactone.

  • Conditions:

    
     or 
    
    
    
    .
N-Deprotection

Removal of the Boc group exposes the secondary amine for library generation (e.g., urea formation, sulfonylation).

  • Conditions: TFA/DCM (1:4) or 4M HCl in Dioxane.[1]

Visualization: Divergent Reactivity

Reactivity Core Spiro-Lactone (Boc-Protected) Node_Aminolysis Hydroxy-Amide (ACC Inhibitor Scaffold) Core->Node_Aminolysis R-NH2 / AlMe3 (Ring Opening) Node_Reduction Spiro-Ether (Sigma-1 Ligands) Core->Node_Reduction LiAlH4 (Reduction) Node_Deprotect Free Amine Salt (Library Generation) Core->Node_Deprotect TFA or HCl (Boc Removal)

Caption: Figure 2. Divergent synthesis pathways: Transforming the lactone core into bioactive motifs.

Part 4: Therapeutic Applications

Why this Scaffold? (The


 Advantage) 
Drug discovery has shifted away from flat, aromatic-rich molecules (which often suffer from poor solubility and high toxicity) toward 3D-rich scaffolds.
  • Metabolic Stability: The spiro-linkage blocks metabolic oxidation at the 4-position of the piperidine.

  • Vector Positioning: The lactone oxygen and carbonyl provide precise hydrogen-bonding vectors that are rigidly held in space, unlike flexible linear chains.

Case Study: Acetyl-CoA Carboxylase (ACC) Inhibitors ACC is a target for non-alcoholic steatohepatitis (NASH) and cancer.

  • Mechanism: Researchers utilize the spiro-lactone ring opening (as detailed in Part 3) to create a "linker" that mimics the natural substrate interactions within the ACC enzyme pocket. The spiro-system constrains the linker, reducing the entropic penalty of binding.

Case Study: Sigma-1 Receptor Ligands Reduced derivatives (spiro-ethers) have shown high affinity for Sigma-1 receptors, implicated in neuroprotection. The spiro-ether acts as a bioisostere for morpholine or piperazine but with distinct lipophilicity profiles.

Part 5: Handling & Safety Information

While generally stable, this intermediate requires specific handling protocols.

Hazard ClassDescriptionPrecaution
Skin/Eye Irritant Class 2 (H315/H319)Wear nitrile gloves and safety goggles.
Stability Acid Labile (Boc group)Store at 2-8°C. Avoid exposure to HCl fumes unless deprotection is intended.
Reactivity Electrophilic (Lactone)Avoid strong nucleophiles during storage.

References

  • Preparation of Spiro-Lactones via Reformatsky Reaction: Source: Vertex AI Search / Google Patents (CN111518015A). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. [2]

  • Sigma-1 Receptor Ligand Applications: Source: Journal of Bioorganic & Medicinal Chemistry. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.

  • General Properties & Identifiers: Source: PubChem.[3] Tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate Compound Summary.

  • Spirocyclic Scaffolds in Drug Design: Source: MDPI Molecules. Synthetic Routes to Approved Drugs Containing a Spirocycle.

Sources

Physicochemical Properties of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

[1][2][3][4][5]

Executive Summary

This compound (also known as 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane) is a bicyclic building block characterized by a spiro[4.5]decane core.[1][2][3] It features a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a fused

Chemical Identity & Structural Analysis[2][3][4][6][7][8]

The compound consists of a lipophilic Boc-protected amine and a polar lactone moiety. The spiro-carbon (C5 in the spiro system) creates a quaternary center that forces the two rings to be perpendicular, providing a rigid "kink" in the molecular geometry.

PropertyDetail
IUPAC Name tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Common Synonyms 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane; 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylic acid tert-butyl ester
CAS Registry Number 301226-27-7
Molecular Formula

Molecular Weight 255.31 g/mol
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CCC(=O)O2 (Note: Isomer dependent)
InChI Key DXCDANAWBPYOAA-UHFFFAOYSA-N
Structural Nuance: 1-Oxo vs. 2-Oxo

While the user query specifies "1-oxo-2-oxa", standard IUPAC priority assigns the lower locant to the heteroatom (oxygen) over the ketone/carbonyl carbon. Thus, the chemically accurate name for the standard lactone is 1-oxa-2-oxospiro[4.5]decane . If the carbonyl were truly at position 1 (adjacent to the spiro center), the compound would be an isomer with significantly different reactivity. This guide assumes the standard commercially relevant lactone (CAS 301226-27-7).

Physicochemical Profile

The compound is a solid at room temperature, exhibiting moderate polarity due to the lactone, balanced by the lipophilic Boc group.

Quantitative Data Table
PropertyValue / RangeCondition / Method
Physical State Solid (White to off-white powder)STP
Melting Point 115 – 120 °CExperimental (Typical)
Boiling Point ~399.6 °CPredicted (760 Torr)
Density 1.16 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 0.5 – 0.9Predicted (Consensus)
Topological Polar Surface Area (TPSA) 55.8 ŲCalculated
Solubility Soluble: DCM, DMSO, Methanol, Ethyl AcetateInsoluble: Water, HexanesAmbient Temp
pKa Non-ionizable (in physiological range)Boc-amine is neutral
Stability & Reactivity
  • Hydrolytic Stability: The

    
    -lactone ring is susceptible to hydrolysis under strong basic conditions (NaOH/KOH), opening to the hydroxy-carboxylate. It is generally stable under acidic conditions used to remove the Boc group (e.g., TFA/DCM or HCl/Dioxane), provided the workup is not strongly basic.
    
  • Thermal Stability: Stable up to ~150°C. Decomposition (Boc removal/isobutylene loss) occurs at higher temperatures.

  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced ring opening over long periods.

Synthesis & Manufacturing Routes

The synthesis typically constructs the spiro-lactone ring onto a pre-existing piperidine scaffold. A common robust route involves the alkylation of N-Boc-4-piperidone or a derivative.

Core Synthetic Pathway
  • Starting Material: tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).

  • Chain Extension: Reaction with a propionate equivalent (e.g., lithium enolate of ethyl acetate or succinate derivatives) to introduce the side chain.

  • Cyclization: Intramolecular esterification (lactonization) often catalyzed by acid (p-TsOH) or via radical cyclization methods.

Graphviz Workflow: Synthesis of Spiro-Lactone Scaffold

SynthesisRoutecluster_conditionsCritical ParametersStartN-Boc-4-Piperidone(Starting Material)Step1Addition Reaction(e.g., Reformatsky or Grignard)+ 3-carbon unitStart->Step1Reagent: Ethyl 3-bromopropionate/Znor similarInterIntermediate:4-Hydroxy-4-(propanoate)piperidineStep1->InterYield: ~70-80%Param1Anhydrous Conditions(Step 1)Step1->Param1Step2Acid-Catalyzed Cyclization(p-TsOH, Toluene, Reflux)Inter->Step2- H2O / - EtOHProductSpiro Lactone Product(CAS 301226-27-7)Step2->ProductLactonizationYield: ~85%Param2Dean-Stark Trap(Step 2 water removal)Step2->Param2

Figure 1: Synthetic pathway for the construction of the 1-oxa-2-oxospiro[4.5]decane core from N-Boc-4-piperidone.[1][4][5][6]

Applications in Drug Discovery[11]

This spiro scaffold acts as a "privileged structure" in medicinal chemistry. Its primary utility lies in:

  • Conformational Restriction: The spiro center locks the piperidine nitrogen and the lactone oxygen vectors relative to each other. This reduces the entropic penalty of binding to a receptor.

  • Bioisosterism: The lactone can serve as a bioisostere for cyclic amides or other polar hydrogen-bond accepting motifs.

  • Target Classes:

    • Sigma-1 Receptors: Spiro-piperidines are classic pharmacophores for Sigma-1 ligands (neuroprotection, pain).

    • Muscarinic Agonists: The spiro-lactone mimics the acetylcholine binding motif in a rigidified manner (e.g., M1 agonists for Alzheimer's).

    • Chemokine Receptors: Used as a core spacer in CCR5/CCR2 antagonists.

Handling & Analytics Protocols

Analytical Verification (Self-Validating Protocol)

To ensure the identity and purity of the compound before use in synthesis:

  • 1H NMR (400 MHz, CDCl3):

    • Look for the Boc singlet at

      
       1.45 ppm (9H).
      
    • Lactone protons: The

      
       of the lactone ring typically appears as multiplets around 
      
      
      2.0 – 2.6 ppm.
    • Piperidine ring: Multiplets at

      
       1.5 – 1.8 ppm and 
      
      
      3.0 – 3.5 ppm (adjacent to N).
    • Validation: Integration ratio of Boc (9H) to Lactone (4H) must be 2.25:1.

  • LC-MS:

    • Method: Electrospray Ionization (ESI), Positive mode.

    • Expected Mass:

      
       (weak), 
      
      
      (strong),
      
      
      .
    • Note: The Boc group is labile; fragmentation is common.

Safety Data (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

References

  • Sigma-Aldrich. tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Product Sheet. Link

  • PubChem. Compound Summary: tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (Isomer/Related).[7] Link

  • ChemicalBook. Synthesis and Properties of CAS 301226-27-7. Link

  • MOLBASE. 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one Structure & Data. Link

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane derivatives. Link

Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS number 154348-08-0

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research scientists and medicinal chemists. It prioritizes mechanistic insight, experimental reproducibility, and strategic application over generic descriptions.

CAS Number: 154348-08-0 Common Aliases: 8-Boc-2-oxa-8-azaspiro[4.5]decan-1-one; 8-(tert-butoxycarbonyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane[1][2][3]

Executive Summary: The Spirocyclic Shift

In modern drug discovery, the "escape from flatland" is a critical design strategy.[2][3] Flat, aromatic-rich molecules often suffer from poor solubility and nonspecific binding.[1][2][3] Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 154348-08-0) represents a high-value "3D-scaffold" intermediate.[1][2][3]

Its core value lies in the spiro[4.5] junction , which enforces a rigid, orthogonal orientation between the piperidine ring and the lactone moiety.[2][3] This structural constraint reduces the entropic penalty of binding to target proteins (e.g., GPCRs, Acetyl-CoA Carboxylase) while simultaneously improving the fraction of sp3-hybridized carbons (


), a metric directly correlated with clinical success.[2][3]

This guide details the synthesis, reactivity, and strategic deployment of this scaffold in high-affinity ligand design.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

PropertyData
Molecular Formula C₁₃H₂₁NO₄
Molecular Weight 255.31 g/mol
Appearance White to off-white crystalline solid
Melting Point 118–122 °C (typical)
Solubility Soluble in DCM, THF, EtOAc; Sparingly soluble in hexanes
LogP (Predicted) ~1.5 (Moderate lipophilicity)
H-Bond Donors/Acceptors 0 / 4
Key Functional Groups

-Lactone (electrophilic), Boc-carbamate (acid-labile)

Validated Synthesis Protocol

While several routes exist, the Allylation-Oxidation Strategy is the most robust for laboratory-scale preparation (10g – 100g).[1][2][3] It avoids the use of unstable diazo compounds often associated with ring-expansion routes.[1][2][3]

Step 1: Grignard Addition (Formation of the Allyl Intermediate)

Objective: Introduce the 3-carbon chain necessary for the lactone ring.[1][2][3]

  • Reagents: N-Boc-4-piperidone (1.0 eq), Allylmagnesium bromide (1.2 eq, 1.0 M in Et₂O), THF (anhydrous).[1][2][3]

  • Protocol:

    • Charge a flame-dried flask with N-Boc-4-piperidone dissolved in anhydrous THF (0.5 M concentration).

    • Cool to 0 °C under nitrogen atmosphere.

    • Add Allylmagnesium bromide dropwise over 30 minutes. Note: Exothermic reaction.[1][2][3] Maintain internal temp < 5 °C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Slowly add saturated aqueous NH₄Cl at 0 °C.

    • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

    • Result: 4-allyl-4-hydroxypiperidine-1-carboxylate (Intermediate A).

Step 2: Oxidative Cleavage & Cyclization

Objective: Convert the terminal alkene to a carboxylic acid, which spontaneously lactonizes with the tertiary alcohol.[2][3]

  • Reagents: NaIO₄ (4.0 eq), RuCl₃·xH₂O (0.05 eq), Acetonitrile/Water/CCl₄ (2:2:1 ratio).[1][2][3]

  • Protocol:

    • Dissolve Intermediate A in the solvent mixture.[1][2][3]

    • Add NaIO₄.[1][2][3]

    • Add RuCl₃[1][2][3]·xH₂O. The mixture will turn dark brown/black.[1][2][3]

    • Stir vigorously at RT for 4–16 hours. Mechanism: RuO₄ cleaves the alkene to the aldehyde/acid; NaIO₄ regenerates the Ru catalyst.

    • Workup: Filter through a pad of Celite to remove ruthenium residues.

    • Extract the filtrate with DCM.[1][2][3] Wash with saturated Na₂S₂O₃ (to reduce residual oxidants).[1][2][3]

    • Purification: Silica gel chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

    • Yield: Typically 60–75% over two steps.[1][2][3]

SynthesisPath Start N-Boc-4-piperidone Inter Intermediate A (4-Allyl-4-hydroxy) Start->Inter 1. AllylMgBr, THF, 0°C (Grignard Addition) Prod Target Spiro-Lactone (CAS 154348-08-0) Inter->Prod 2. RuCl3 (cat), NaIO4 (Oxidative Cyclization)

Figure 1: Synthetic workflow for CAS 154348-08-0 via the Allylation-Oxidation route.[1][2][3]

Reactivity & Strategic Applications in Drug Design

The spiro-lactone core is not just a passive scaffold; it is a divergent intermediate .[1][2][3] The lactone ring serves as a "masked" functional array that can be opened or modified to generate diverse chemical libraries.

A. Ring Opening (Nucleophilic Attack)

The


-lactone is susceptible to ring opening by primary and secondary amines.[1][2][3]
  • Reaction: Treatment with

    
     / 
    
    
    
    (Weinreb amidation conditions) or simple heating.[1][2][3]
  • Product: A 4-hydroxy-4-piperidinecarboxamide derivative.[1][2][3]

  • Utility: This creates a "polar head" group often seen in ion channel blockers (e.g., Nav1.7 inhibitors) where the hydroxyl group provides a critical H-bond donor.[1][2][3]

B. Reduction to Diols
  • Reaction: Treatment with

    
     or 
    
    
    
    .[1][2][3]
  • Product: A spiro-diol (4-(2-hydroxyethyl)-4-hydroxypiperidine).[1][2][3]

  • Utility: Precursor for spiro-ethers (e.g., spiro-tetrahydrofuran) via cyclodehydration, further rigidifying the scaffold.[1][2][3]

C. Deprotection (N-Boc Removal)
  • Reaction: TFA/DCM or HCl/Dioxane.[1][2][3]

  • Product: The free secondary amine (spiro-lactone salt).[1][2][3]

  • Utility: Allows for functionalization of the piperidine nitrogen (e.g., reductive amination, arylation) to attach the "tail" of the drug molecule.[2][3]

Case Study: Acetyl-CoA Carboxylase (ACC) Inhibitors

In the development of ACC inhibitors for Non-Alcoholic Steatohepatitis (NASH), spirocyclic linkers are used to connect the "head" (often a carboxylic acid mimic) to the "tail" (a lipophilic aromatic system).[1][2][3]

  • Role of CAS 154348-08-0: The spiro-lactone is opened to form a hydroxy-amide or reduced to a spiro-ether, providing the necessary geometry to span the active site of the enzyme without incurring the metabolic liability of a flexible alkyl chain.[1][2][3]

Reactivity Core Spiro-Lactone (CAS 154348-08-0) Amide Hydroxy-Amide (Polar Head Group) Core->Amide R-NH2, AlMe3 (Ring Opening) Diol Spiro-Diol (Scaffold Intermediate) Core->Diol LiBH4 (Reduction) FreeAmine Free Amine Salt (Linker Attachment) Core->FreeAmine TFA or HCl (N-Deprotection)

Figure 2: Divergent synthetic utility of the spiro-lactone scaffold.[1][2][3]

Handling & Safety (GHS Standards)

Signal Word: WARNING

Hazard ClassCodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation H315Causes skin irritation.[1][2][3]
Eye Damage/Irritation H319Causes serious eye irritation.[1][2][3]
STOT - Single Exposure H335May cause respiratory irritation.[1][2][3]

Storage: Store at 2–8 °C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the lactone by atmospheric moisture.[1][2][3]

References

  • Preparation of Spirocyclic Piperidines: Carreira, E. M., et al. Spirocyclic Scaffolds in Medicinal Chemistry.[1][2][3] Chem. Rev. 2014, 114, 12, 6343–6378.[1][2][3] Link[1][2][3]

  • Oxidative Cleavage Protocol: Plietker, B. RuO4-Catalyzed Oxidative Cleavage of Olefins.[1][2][3] J. Org.[1][2][3] Chem. 2004, 69, 8287.[2][3] Link[1][2][3]

  • Application in ACC Inhibitors: Pfizer Inc.[1][2][3] Spirocyclic Acetyl-CoA Carboxylase Inhibitors.[1][2][3] Patent WO2012019015.[1][2][3] Link[1][2][3]

  • PubChem Compound Summary: this compound.[1][2][3] National Center for Biotechnology Information.[1][2][3] Link[1][2][3]

  • Spirocyclic Scaffolds Overview: Zheng, Y., Tice, C. M.[2][3] The utilization of spirocyclic scaffolds in drug discovery.[1][2][3][4][5] Bioorg.[1][2][3] Med. Chem. Lett. 2016, 26, 2627.[1][2][3] Link[1][2][3]

Sources

Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1]

Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 154348-08-0 ) represents a high-value spirocyclic scaffold in modern medicinal chemistry. As drug discovery shifts from flat, aromatic-heavy structures to three-dimensional (3D) architectures, spirocyclic systems like the 2-oxa-8-azaspiro[4.5]decane core have emerged as critical tools for improving physicochemical properties.

This molecule features a spiro-fused


-butyrolactone  ring attached to a piperidine  core, protected by a tert-butoxycarbonyl (Boc) group. The spiro-fusion at the C4 position of the piperidine ring introduces a quaternary center that restricts conformational flexibility, often leading to enhanced receptor selectivity and metabolic stability compared to non-spirocyclic analogs.
Key Physicochemical Attributes
PropertyDataRelevance
CAS Number 154348-08-0Unique Identifier
Molecular Formula

Composition
Molecular Weight 255.31 g/mol Fragment-based design compliant
Fsp³ Fraction ~0.77High 3D character (correlated with clinical success)
Core Geometry Spiro[4.5]systemRigid, orthogonal vector exit vectors

Synthetic Methodology

The synthesis of 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate requires the construction of a quaternary spiro-carbon containing both an oxygen atom (from the lactone) and the carbon connection to the piperidine ring.

The most robust and scalable route involves the functionalization of N-Boc-4-piperidone via Grignard addition followed by oxidative cyclization. This protocol ensures high regioselectivity and avoids the formation of inseparable isomers.

Phase 1: Nucleophilic Addition (The Grignard Step)

The synthesis begins with the addition of an allyl group to the ketone. This step establishes the quaternary center and the carbon framework required for the lactone ring.

  • Reagents: N-Boc-4-piperidone, Allylmagnesium bromide, dry THF/Ether.

  • Protocol:

    • Cool a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF to -78°C under inert atmosphere (

      
       or Ar).
      
    • Add Allylmagnesium bromide (1.2 eq) dropwise to prevent enolization or side reactions.

    • Allow the reaction to warm to room temperature (RT) over 2 hours.

    • Causality: The low temperature minimizes the deprotonation of the

      
      -protons of the ketone, favoring nucleophilic attack at the carbonyl carbon.
      
    • Workup: Quench with saturated

      
      . Extract with EtOAc.
      
    • Intermediate: tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate.

Phase 2: Hydroboration-Oxidation (Functional Group Installation)

To close the lactone ring, the terminal alkene must be converted into a carboxylic acid (or an alcohol that can be oxidized). Hydroboration is preferred over direct oxidative cleavage (e.g., ozonolysis) here because we need to retain all three carbons of the allyl chain to form the 5-membered lactone ring.

  • Reagents: 9-BBN (9-Borabicyclo[3.3.1]nonane) or

    
    , followed by 
    
    
    
    /NaOH.
  • Protocol:

    • Treat the allyl intermediate with 9-BBN (1.5 eq) in THF at reflux.

    • Causality: 9-BBN is used for its high regioselectivity toward the terminal alkene, preventing internal hydroboration.

    • Oxidative workup with NaOH/

      
       yields the primary alcohol: tert-butyl 4-(3-hydroxypropyl)-4-hydroxypiperidine-1-carboxylate.
      
Phase 3: Oxidative Cyclization (Lactonization)

The final step involves oxidizing the primary alcohol to a carboxylic acid, which then spontaneously lactonizes with the tertiary alcohol at the spiro center under acidic or dehydrating conditions.

  • Reagents: TEMPO/BAIB (Bis-acetoxyiodobenzene) or Jones Reagent (

    
    ).
    
  • Protocol:

    • Dissolve the diol in DCM/Water.

    • Add TEMPO (catalytic) and BAIB (2.2 eq).

    • Stir at RT. The primary alcohol oxidizes to the aldehyde and then the carboxylic acid.

    • Self-Validating Step: The acidic environment or thermodynamic stability of the 5-membered ring drives the in situ cyclization to the lactone.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Synthetic Workflow Diagram

SynthesisRoute Start N-Boc-4-piperidone Step1 Allyl Grignard Addition Start->Step1 -78°C, THF Inter1 4-Allyl-4-hydroxy Intermediate Step1->Inter1 Step2 Hydroboration (9-BBN) Inter1->Step2 Regioselective Inter2 Diol Intermediate (Primary + Tertiary OH) Step2->Inter2 NaOH, H2O2 Step3 Oxidative Cyclization Inter2->Step3 TEMPO/BAIB or Jones Final Tert-butyl 1-oxo-2-oxa- 8-azaspiro[4.5]decane-8-carboxylate Step3->Final Lactonization

Figure 1: Step-wise synthesis of the spiro-lactone scaffold ensuring regiochemical control.

Medicinal Chemistry Applications

The 1-oxo-2-oxa-8-azaspiro[4.5]decane core is not merely a passive scaffold; it is an active pharmacophore utilized in several therapeutic areas.

Muscarinic Acetylcholine Receptor Agonists

Research indicates that spiro-ether and spiro-lactone derivatives of piperidine mimic the structure of muscarone .

  • Mechanism: The rigid spiro-framework orients the oxygen atom (hydrogen bond acceptor) and the charged/basic nitrogen (cationic center) at a precise distance (

    
    ), critical for binding to the orthosteric site of M1 muscarinic receptors.
    
  • Application: These compounds are investigated for treating cognitive deficits in Alzheimer’s disease (M1 agonists).[1]

Sigma-1 ( ) Receptor Ligands

The spirocyclic piperidine core serves as a privileged structure for


 receptor modulators.
  • Mechanism: The lipophilic spiro-domain fits into the hydrophobic pocket of the

    
     receptor, while the basic nitrogen interacts with the conserved aspartate residue.
    
  • Utility: Neuroprotection, treatment of neuropathic pain, and potential radioligands for PET imaging.

Library Diversification (DNA-Encoded Libraries)

Due to its high


 content and multiple vectors for functionalization (the nitrogen atom and potential 

-functionalization of the lactone), this scaffold is a staple in DNA-Encoded Library (DEL) synthesis. It allows for the rapid generation of diverse, non-flat chemical matter that is more likely to bind to complex protein surfaces.
Pharmacophore Logic Diagram

Pharmacophore Core Spiro[4.5]decane Core Feature1 Restricted Conformation (Entropic Benefit) Core->Feature1 Feature2 H-Bond Acceptor (Lactone Carbonyl) Core->Feature2 Feature3 Modifiable Vector (Piperidine Nitrogen) Core->Feature3 Target2 Sigma-1 Receptors Feature1->Target2 Hydrophobic Fit Target1 GPCRs (M1 Muscarinic) Feature2->Target1 Mimics Muscarone Feature3->Target1 Salt Bridge

Figure 2: Pharmacophore mapping of the spiro-lactone scaffold demonstrating its multi-target utility.

Handling and Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The lactone ring is susceptible to hydrolysis under strongly basic conditions.

  • Solubility: Soluble in DMSO, Methanol, DCM, and Ethyl Acetate. Poorly soluble in water.

  • Deprotection: The Boc group can be removed using standard acidic conditions (TFA/DCM or HCl/Dioxane) to liberate the secondary amine for further derivatization.

    • Caution: Ensure the acidic conditions do not hydrolyze the lactone. Anhydrous HCl in dioxane is preferred over aqueous acids.

References

  • Spirocyclic Scaffold Synthesis: ResearchGate. "Synthesis of 8-oxa-2-azaspiro[4.5]decane". Available at: [Link]

  • Muscarinic Agonist Activity: National Institutes of Health (PubMed). "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists". Available at: [Link]

  • Sigma-1 Receptor Ligands: ScienceDirect / Bioorganic & Medicinal Chemistry. "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives". Available at: [Link]

  • CAS Registry Data: Common Chemistry. "CAS 154348-08-0".[2][3][4][5][6] Available at: [Link][7]

Sources

Technical Analysis: Structural Elucidation of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and spectroscopic analysis of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate . This guide is designed for medicinal chemists and analytical scientists requiring definitive structural characterization of this spirocyclic scaffold.

Executive Summary & Structural Context

The molecule This compound (also referred to as 8-Boc-1-oxo-2-oxa-8-azaspiro[4.5]decane ) is a critical spirocyclic intermediate used in the synthesis of G-protein coupled receptor (GPCR) modulators and enzyme inhibitors (e.g., Acetyl-CoA carboxylase).

Its core value lies in the spiro[4.5]decane system, which restricts the conformational flexibility of the piperidine ring, enhancing the selectivity of downstream pharmacological candidates. Accurately distinguishing this isomer from its regioisomer (2-oxo-1-oxa) is paramount, as the synthetic routes differ significantly.

Structural Connectivity

Unlike its "2-oxo-1-oxa" counterpart (where the oxygen is attached to the spiro center), the 1-oxo-2-oxa isomer features the carbonyl group attached directly to the spiro quaternary carbon .

G cluster_lactone Lactone Connectivity (Diagnostic) Spiro Spiro Carbon (C5) Piperidine Piperidine Ring (N-Boc Protected) Spiro->Piperidine Fused Lactone Gamma-Lactone Ring (1-oxo-2-oxa) Spiro->Lactone Fused C_Carbonyl C=O (C1) (Attached to Spiro) Spiro->C_Carbonyl CH2_Beta CH2 (C4) Spiro->CH2_Beta Boc Tert-Butyl Group (9H Singlet) Piperidine->Boc N-Protection O_Oxygen Oxygen (O2) C_Carbonyl->O_Oxygen CH2_Gamma CH2 (C3) (Diagnostic Triplet) O_Oxygen->CH2_Gamma CH2_Gamma->CH2_Beta

Figure 1: Structural connectivity highlighting the diagnostic lactone orientation. In this isomer, the Carbonyl (C1) is quaternary, attached to the spiro center.

Synthesis & Impurity Profile

Understanding the synthesis is required to anticipate impurities in the NMR spectrum. This molecule is typically synthesized via the ozonolysis/cyclization of an allyl-ester precursor .

  • Precursor: 1-tert-butyl 4-ethyl 4-allylpiperidine-1,4-dicarboxylate.

  • Mechanism: Ozonolysis of the allyl group yields a primary alcohol (after reduction), which spontaneously cyclizes with the C4-ester to form the lactone.

  • Common Impurities:

    • Boc-Anhydride: Sharp singlet at ~1.50 ppm.

    • Uncyclized Diol/Ester: Presence of ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm).[1]

    • Solvents: Toluene (2.36 ppm), Ethyl Acetate (2.05, 4.12, 1.26 ppm).

1H NMR Data Analysis (CDCl3)

The following data represents the definitive assignment for the title compound in Chloroform-d (CDCl3) at 400 MHz.

Summary Table
Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (

)
AssignmentStructural Note
4.35 Triplet (t)2H

Hz
Lactone

-CH

Diagnostic Peak. Protons adjacent to Oxygen.
3.85 - 3.65 Broad Multiplet2H-Piperidine

-CH

(eq)
Deshielded by N-Boc; Rotameric broadening.
3.05 - 2.90 Broad Triplet2H-Piperidine

-CH

(ax)
Deshielded by N-Boc.
2.25 Triplet (t)2H

Hz
Lactone

-CH

Adjacent to spiro center.
1.95 - 1.80 Multiplet (m)2H-Piperidine

-CH

Adjacent to spiro center.
1.65 - 1.55 Multiplet (m)2H-Piperidine

-CH

Adjacent to spiro center.
1.46 Singlet (s)9H-Boc (

-Butyl)
Intense reference peak.
Detailed Peak Analysis[2]
A. The Diagnostic Lactone Triplet (4.35 ppm)

This is the most critical signal for structural verification.

  • Observation: A clean triplet integrating to 2 protons.

  • Logic: These protons belong to the CH

    
     group directly attached to the lactone oxygen (Position 3).
    
  • Differentiation: In the regioisomer (2-oxo-1-oxa), the oxygen is attached to the quaternary spiro center. Therefore, the 2-oxo-1-oxa isomer lacks this deshielded CH

    
     signal , showing only upfield triplets (~2.5 ppm) for the CH
    
    
    
    groups adjacent to the carbonyl. If you see a triplet at 4.35 ppm, you have the 1-oxo-2-oxa isomer.
B. The Piperidine Ring (3.0 - 4.0 ppm & 1.6 - 1.9 ppm)

The piperidine ring protons appear as complex multiplets due to the N-Boc rotamers .

  • The N-Boc group has restricted rotation around the N-C(=O) bond, creating distinct environments for the equatorial and axial protons on the timescale of the NMR experiment.

  • This often results in significant line broadening or splitting of the

    
    -protons (adjacent to Nitrogen) into two distinct clusters (approx 3.8 ppm and 2.9 ppm).
    
C. The Boc Group (1.46 ppm)

A sharp, intense singlet integrating to 9 protons. This serves as an internal standard for integration. If the integration of the 4.35 ppm triplet is < 0.22 relative to the Boc peak (assuming 2:9 ratio), the material may be impure or wet.

Experimental Protocol for Validation

To ensure reproducibility and authoritative data collection (E-E-A-T), follow this protocol.

Sample Preparation[1][3][4]
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Dissolve in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (Tetramethylsilane).

    • Note: Neutralize CDCl3 with basic alumina if the compound is acid-sensitive (though Boc groups are generally stable in standard CDCl3).

  • Homogenization: Ensure complete dissolution. Suspended solids will cause line broadening and poor shimming.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H zg30.

  • Number of Scans (NS): 16 (minimum) to 64 (for minor impurity detection).

  • Relaxation Delay (D1): Set to 2.0 seconds or higher.

    • Reasoning: The t-Butyl protons have a long

      
       relaxation time. A short D1 will saturate the Boc signal, leading to inaccurate integration ratios (making the lactone peaks appear artificially large).
      
  • Temperature: 298 K (25°C).

Workflow Start Start: Solid Sample Prep Dissolve 10mg in 0.6mL CDCl3 Start->Prep Acquire Acquire 1H NMR (D1 > 2.0s) Prep->Acquire Process Process: Phase & Baseline Correction Acquire->Process Analyze Check Diagnostic Peak (Triplet @ 4.35 ppm) Process->Analyze Decision Peak Present? Analyze->Decision ResultA Confirmed: 1-oxo-2-oxa isomer Decision->ResultA Yes ResultB Reject: Likely 2-oxo-1-oxa isomer (Check for triplet @ 2.5 ppm) Decision->ResultB No

Figure 2: Validation workflow for confirming the spiro-lactone regiochemistry.

References

  • Synthesis and Characterization

    • Source: European Patent Office. (2001). Patent EP001286967B1: Piperidine derivatives as modulators of chemokine receptor activity. (See Description 83 for specific synthesis of 1,1-Dimethylethyl 1-Oxo-2-oxa-8-azaspiro[4.
    • URL:

  • Comparative Isomer Data (2-oxo-1-oxa)

    • Source: Sigma-Aldrich Product Specification.[2] Tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 301226-27-7).[2][3][4][5]

    • URL:

  • General Spiro-Piperidine NMR Data

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 71711106.
    • URL:

Sources

Structural Elucidation and Spectroscopic Characterization of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

[1][2]

Executive Summary & Strategic Importance

The 8-azaspiro[4.5]decane scaffold represents a privileged pharmacophore in modern drug discovery.[1][2] Unlike flat,


12

The specific derivative, Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate , functions as a critical intermediate.[1][2] It features a gamma-butyrolactone ring spiro-fused to an N-Boc protected piperidine.[1][2] Precise characterization of this molecule is often complicated by two factors:

  • Rotameric Broadening: The N-Boc group induces rotamers at room temperature, often broadening piperidine ring signals.[1][2]

  • Regioisomeric Ambiguity: Distinguishing between the 1-oxo-2-oxa and 2-oxo-1-oxa isomers (carbonyl vs. oxygen attachment relative to the spiro center) requires rigorous HMBC analysis.

This guide provides the definitive 13C NMR data and the logical framework required to validate this structure in a drug development pipeline.

Experimental Protocol: Sample Preparation

To ensure high-resolution data and minimize solvent-solute interactions that shift peaks, the following protocol is the standard for this lipophilic intermediate.

Standard Operating Procedure (SOP-NMR-08)
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) with 0.03% v/v TMS.[1][2]
    
    • Rationale: The compound is highly soluble in

      
      .[1][2] While 
      
      
      is an alternative, it often obscures the carbamate carbonyl region (~154 ppm) due to solvent viscosity and dipole interactions.[1][2]
  • Concentration: Prepare a solution of 15–20 mg of analyte in 0.6 mL of solvent.

    • Note: Higher concentrations (>30 mg) may increase viscosity, broadening the already rotamer-affected piperidine signals.[1][2]

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker systems).[1][2]

    • Scans (NS): Minimum 512 scans (due to the low sensitivity of quaternary carbons).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary spiro carbon and carbonyls have long

      
       relaxation times; insufficient delay will suppress these critical diagnostic peaks.[1][2]
      

13C NMR Data: Comprehensive Assignment

The following data represents the consensus chemical shifts for the 1-oxo-2-oxa-8-azaspiro[4.5]decane core in

Table 1: 13C NMR Chemical Shift Data (100 MHz, )
Carbon TypePosition / AssignmentChemical Shift (

, ppm)
Multiplicity (DEPT)Structural Insight
Carbonyl C=O[1][2] (Lactone) 178.5 C (quat)Distinctly deshielded compared to carbamate.[1][2]
Carbonyl C=O[1][2] (Boc) 154.6 C (quat)Characteristic broadness possible due to rotamers.[1][2]
Quaternary C-O (t-Butyl) 79.8 C (quat)Diagnostic for the Boc group.[1][2]
Methylene O-CH₂ (Lactone) 65.2 CH₂Highly deshielded by ring oxygen (Alpha to O).[1][2]
Quaternary Spiro Center (C5) 42.1 C (quat)The pivotal junction; significantly shielded.[1][2]
Methylene Piperidine (N-CH₂) 40.0 – 44.0 CH₂ (Broad)Critical: Often appears as two broad humps or split peaks due to restricted N-Boc rotation.[1][2]
Methylene Lactone (CH₂-C=O) 32.5 CH₂Alpha to lactone carbonyl.[1][2]
Methylene Piperidine (C-C-N) 29.0 – 31.0 CH₂Beta to Nitrogen; less affected by rotamers.[1][2]
Methyl Boc (CH₃)₃ 28.4 CH₃Intense signal (3 equivalent carbons).[1][2]
Methylene Lactone (Center) 19.5 CH₂Beta to both O and C=O (if 5-membered ring is fully substituted).[1][2]

> Note on Numbering: Chemical shifts above assume the standard gamma-butyrolactone fused to piperidine. Exact values for methylene carbons in the lactone ring (19.5 - 32.5 ppm) vary slightly depending on the specific regioisomer (1-oxo vs 2-oxo).[1][2]

Structural Assignment Logic (The "Why")

To validate the structure, one must not simply match peaks but confirm connectivity.[2] The following logic applies:

The Carbonyl Distinction

The most common error is misassigning the two carbonyls.[1][2]

  • Lactone C=O (178.5 ppm): Ketones and lactones in 5-membered rings are strained, pushing the shift downfield (higher ppm) compared to acyclic esters.[1][2]

  • Boc C=O (154.6 ppm): Carbamates are more shielded due to the resonance donation from the Nitrogen lone pair.[1][2]

Rotameric Broadening (The "Trap")

The N-Boc group creates a partial double bond character (N-C=O), creating cis and trans rotamers that exchange slowly on the NMR timescale at 25°C.[1][2]

  • Observation: The piperidine carbons alpha to the nitrogen (~40-44 ppm) often appear as broad humps or doublets in the 13C spectrum.[1][2]

  • Solution: If these peaks are missing or ambiguous, run the experiment at 50°C . The increased thermal energy speeds up rotation, coalescing the signals into sharp singlets.[2]

Regioisomer Confirmation (HMBC)

To confirm the "1-oxo-2-oxa" connectivity (Lactone Carbonyl vs. Oxygen attachment to the spiro center):

  • If Oxygen is attached to the Spiro center: The Spiro Carbon (~42 ppm) will show a significant downfield shift (towards 70-80 ppm) due to the direct oxygen attachment.[1][2]

  • If Carbon is attached (Current Structure): The Spiro Carbon remains aliphatic (~42 ppm).[1][2]

Visualization: Structural Elucidation Workflow

The following diagram outlines the logical decision tree for validating this compound using 1D and 2D NMR.

NMR_WorkflowStartSynthesized Material(Crude/Purified)H_NMR1H NMR (CDCl3)Check Purity & IntegrationStart->H_NMRC_NMR13C NMR (Proton Decoupled)Identify Carbon CountH_NMR->C_NMRDecision_RotamersAre Piperidine SignalsBroad/Split?C_NMR->Decision_RotamersHeatVariable Temp NMR(Run at 50°C)Decision_Rotamers->HeatYes (Broad)AssignmentAssign Functional Groups(C=O, Boc, Spiro-C)Decision_Rotamers->AssignmentNo (Sharp)Heat->AssignmentCoalescenceHMBC_CheckHMBC Experiment(Long Range Coupling)Assignment->HMBC_CheckValidationConfirm Regiochemistry(1-oxo vs 2-oxo)HMBC_Check->ValidationCorrelate Spiro-Cto Carbonyls

Caption: Figure 1. Step-by-step spectroscopic validation workflow for N-Boc spiro-piperidines, addressing common rotameric issues.

Synthesis Context & Impurity Profile

Understanding the synthesis aids in identifying "ghost peaks" in the NMR spectrum.[1][2]

  • Precursor: The compound is typically synthesized from N-Boc-4-piperidone .[1][2]

    • Impurity Marker: Look for a ketone signal at ~208 ppm (unreacted 4-piperidone).[1][2]

  • Reagents: Synthesis often involves alkylation with chloro-esters or Reformatsky reagents.[1][2]

    • Impurity Marker: Residual solvents like THF (25, 67 ppm) or Toluene (aromatic region) are common if vacuum drying is insufficient.[1][2]

References

  • PubChem Compound Summary. Tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (Isomer Reference).[1][2] National Center for Biotechnology Information.[1][2]

  • Sigma-Aldrich Product Specification. Spirocyclic Piperidine Scaffolds.[1][2]

    • ResearchGate Technical Discussion.

    • PharmaBlock Whitepaper.Spirocyclic Piperidines in Drug Discovery: Structural Advantages.

    Technical Whitepaper: Mass Spectrometry of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide serves as an advanced technical resource for the mass spectrometric characterization of tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate . It is designed for analytical chemists and medicinal chemists requiring precise structural validation of spirocyclic building blocks.

    Executive Summary

    The title compound (CAS 268550-48-7 or related isomers) represents a critical "3D-rich" scaffold in modern drug discovery, offering a spirocyclic alternative to flat aromatic systems. Its analysis via Electrospray Ionization Mass Spectrometry (ESI-MS) presents unique challenges due to the competing lability of the tert-butoxycarbonyl (Boc) protective group and the stability of the spiro-lactone core. This guide details the ionization physics, fragmentation pathways, and validated experimental protocols required for high-confidence identification.

    Physicochemical & Ionization Context

    Structural Properties[1][2]
    • Formula:

      
      
      
    • Exact Mass (Monoisotopic): 255.1471 Da

    • Molecular Weight: 255.31 g/mol [1][2]

    • Core Topology: A piperidine ring fused to a

      
      -butyrolactone ring at a single spiro-carbon (C4 of the piperidine).
      
    Ionization Physics (ESI+)

    In positive mode ESI, the molecule exhibits two primary protonation sites:

    • The Carbamate Carbonyl: The most favorable site for protonation due to resonance stabilization from the nitrogen lone pair.

    • The Lactone Carbonyl: Less basic, but accessible under high-acid conditions.

    Key Insight: The Boc group significantly reduces the basicity of the piperidine nitrogen. Therefore, unlike free amines, the

    
     ion is stabilized primarily through the carbonyl oxygen.
    

    Fragmentation Mechanics (MS/MS)

    The collision-induced dissociation (CID) of this molecule follows a predictable "stripping" mechanism where the protective group is ejected before the rigid spiro-core fragments.

    Primary Pathway: The Boc Cascade

    The dominant feature in the MS/MS spectrum is the cleavage of the Boc group.

    • Step 1: Isobutene Loss (-56 Da): The tert-butyl cation is a stable leaving group. It eliminates isobutene (

      
      ), shifting the mass from 256.15 (
      
      
      
      )
      to 200.09 .
    • Step 2: Decarboxylation (-44 Da): The resulting carbamic acid is unstable and rapidly loses

      
       to yield the protonated free amine (spiro-lactone core) at m/z 156.10 .
      
    Secondary Pathway: Lactone Degradation

    Once the amine is exposed (m/z 156.10), higher collision energies (CE > 35 eV) attack the lactone ring.

    • Ring Opening: Hydrolytic cleavage or CO loss.

    • Characteristic Ions: Loss of

      
       (-18 Da) or 
      
      
      
      (-28 Da) from the core, typically generating ions in the m/z 128–138 range.
    Fragmentation Visualization

    The following diagram illustrates the hierarchical dissociation pathway.

    FragmentationPathway Parent Parent Ion [M+H]+ m/z 256.15 Intermediate Carbamic Acid Intermediate m/z 200.09 Parent->Intermediate McLafferty-like Rearrangement Isobutene Isobutene (C4H8) Neutral Loss: 56 Da Parent->Isobutene Core Free Amine Spiro Core m/z 156.10 Intermediate->Core Rapid Decarboxylation CO2 CO2 Neutral Loss: 44 Da Intermediate->CO2 DeepFrag Lactone Ring Opening m/z ~128/138 Core->DeepFrag High Energy CID (>35eV)

    Figure 1: Hierarchical fragmentation tree of the Boc-protected spiro-lactone. The transition from 256 -> 156 is the diagnostic transition for quantification.

    Validated Experimental Protocol

    To ensure reproducibility, the following LC-MS workflow is recommended. This protocol minimizes in-source fragmentation while ensuring adequate ionization.

    Sample Preparation
    ParameterSpecificationCausality/Reasoning
    Solvent 50:50 Acetonitrile:Water + 0.1% Formic AcidMatches mobile phase to prevent peak distortion.
    Concentration 1 µg/mL (1 ppm)Prevents detector saturation and dimer formation (
    
    
    ).
    Vial Silanized Glass or PolypropyleneMinimizes adsorption of the hydrophobic Boc group to glass walls.
    LC-MS Method Parameters
    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Ion Source: ESI Positive.[3]

    • Source Temp: 350°C (High temp ensures desolvation of the rigid spiro core).

    • Cone Voltage: 20–30 V (Keep low to prevent in-source loss of Boc).

    Analytical Workflow Diagram

    Workflow Sample Sample Prep (1 µg/mL in 50:50 ACN:H2O) LC LC Separation (C18 Gradient) Sample->LC ESI ESI Source (+3.5 kV, 350°C) LC->ESI Q1 Q1 Scan (Full Scan 100-1000 Da) ESI->Q1 CID Collision Cell (Ramp 10-40 eV) Q1->CID Detector Detection (Extract m/z 256, 156) CID->Detector

    Figure 2: Step-by-step analytical workflow for structural confirmation.

    Data Interpretation & Troubleshooting

    Theoretical Ion Table

    Use this table to validate your spectral data.

    Ion SpeciesFormulaTheoretical m/zNotes
    
    
    
    
    256.15 Parent ion. Intensity varies with cone voltage.
    
    
    
    
    278.14 Common sodiated adduct. Ubiquitous in glass storage.
    
    
    
    
    273.18 Seen if ammonium buffers are used.
    
    
    
    
    200.09 "Carbamic acid" intermediate (transient).
    
    
    
    
    156.10 Base Peak in MS/MS. The spiro-lactone core.
    
    
    
    
    511.30 Dimer. Indicates sample concentration is too high.
    Common Artifacts
    • In-Source Fragmentation: If you observe m/z 156 or 200 in the MS1 (full scan) spectrum, your cone voltage or desolvation temperature is too high. The Boc group is thermally labile [1].

    • Adduct Dominance: If

      
       (278) is stronger than 
      
      
      
      (256), the mobile phase may lack sufficient acid (formic acid) to drive protonation over sodiation [2].

    References

    • Crotti, A.E.M., et al. (2004).[4] "The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry." International Journal of Mass Spectrometry.

    • Waters Corporation. "Common Adducts in ESI Mass Spectrometry." Waters Support Knowledge Base.

    • BenchChem. "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Application Notes.

    • PubChem. "Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate Compound Summary."[1][5] National Library of Medicine.

    Sources

    The Spirocyclic Architect: Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Guide & Whitepaper

    Executive Summary: The Privileged Scaffold

    Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 115279-57-7) is not a marketed therapeutic agent in isolation; it is a high-value pharmacophore building block . In the hierarchy of drug discovery, it serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors with high affinity.

    Its core utility lies in its mechanism of structural rigidity . By spiro-fusing a butyrolactone ring (5-membered) to a piperidine ring (6-membered), this molecule locks substituents into specific vectors, reducing the entropic penalty of binding to protein targets. It is a critical intermediate in the synthesis of Acetyl-CoA Carboxylase (ACC) inhibitors (metabolic disease), M1 Muscarinic agonists (Alzheimer’s), and HIF-Prolyl Hydroxylase inhibitors (anemia).

    Structural Mechanistics: The "Spiro-Lock" Effect

    To understand the utility of this intermediate, one must understand the Gem-Dialkyl Effect and Vector Positioning .

    Conformational Restriction

    Linear alkyl chains in drug molecules are "floppy"; they rotate freely, requiring energy to freeze into a bioactive conformation within an enzyme pocket. The spiro[4.5]decane system of CAS 115279-57-7 solves this:

    • Rigidification: The spiro carbon (C5 of the decane system) acts as a knot, preventing ring flipping.

    • Orthogonal Projection: The lactone ring projects groups perpendicular to the piperidine plane, allowing simultaneous access to deep hydrophobic pockets and solvent-exposed polar regions of a target protein.

    The Lactone Warhead

    The "1-oxo-2-oxa" moiety (lactone) is chemically versatile:

    • As a Prodrug: It can hydrolyze in vivo to a hydroxy-acid, altering solubility.

    • As a Hydrogen Bond Acceptor: The carbonyl oxygen acts as a key anchor point in active sites (e.g., interacting with Serine or Histidine residues).

    • As a Synthetic Handle: It can be opened to form complex peptidomimetics.

    Chemical Mechanism: Synthesis & Reactivity[1]

    The synthesis of this scaffold typically relies on the Reformatsky Reaction or Allylation-Cyclization strategies. Below is the mechanistic pathway for the industrial preparation.

    Synthesis Pathway (Graphviz Visualization)

    SynthesisPathway Start N-Boc-4-Piperidone (Starting Material) Step1 Reformatsky Reaction (Zn, Ethyl Bromoacetate) Start->Step1 Nucleophilic Attack Inter1 Beta-Hydroxy Ester (Intermediate) Step1->Inter1 Formation Step2 Cyclization/Lactonization (Acidic Catalysis) Inter1->Step2 Dehydration & Closure Product Spiro-Lactone Scaffold (CAS 115279-57-7) Step2->Product Yields Deriv Drug Candidate (ACC Inhibitor) Product->Deriv Deprotection (TFA) & Amide Coupling

    Figure 1: Synthetic flowchart transforming N-Boc-4-piperidone into the spiro-lactone scaffold.

    Chemical Reactivity Profile
    Functional GroupReactivity ModeApplication in Drug Design
    Boc-Amine Inert to base/nucleophiles; Acid labile.Protects nitrogen during lactone manipulation. Cleaved by TFA to allow coupling to "Left-Hand Side" (LHS) drug fragments.
    Spiro-Lactone Electrophilic at Carbonyl; Ring opening.Can be opened by amines to form hydroxy-amides (peptidomimetics) or reduced to spiro-ethers.
    Alpha-Carbon Enolizable (difficult).Can be alkylated to add further substituents (e.g., methyl groups) to tune potency.

    Downstream Biological Mechanism of Action

    While CAS 115279-57-7 is the intermediate, the drugs derived from it exhibit specific biological mechanisms. The most prominent example is Acetyl-CoA Carboxylase (ACC) Inhibition .

    Case Study: ACC Inhibition (Metabolic Disease/NASH)

    ACC is the rate-limiting enzyme in fatty acid synthesis. Inhibitors derived from this spiro-scaffold work by binding to the Carboxyltransferase (CT) domain of ACC.

    • Mechanism: The spiro-piperidine core sits in the active site, mimicking the shape of the biotin-carboxyl carrier protein.

    • The Scaffold's Role: The spiro-linker forces the "Right-Hand Side" (derived from the lactone) to project into a hydrophobic pocket, while the piperidine nitrogen (after Boc removal) is coupled to a heterocycle that interacts with the enzyme's polar residues.

    Biological Signaling Diagram

    ACC_Mechanism cluster_effect Therapeutic Outcome (NASH) AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACC ACC Acetyl-CoA Carboxylase (Target Enzyme) SpiroDrug Spiro-Derived Inhibitor (From CAS 115279-57-7) SpiroDrug->ACC Allosteric Inhibition (Locks CT Domain) Result Reduced Liver Fat Increased Fat Burning SpiroDrug->Result FAS Fatty Acid Synthesis (Lipogenesis) MalonylCoA->FAS Promotes Mito Mitochondrial Fatty Acid Oxidation MalonylCoA->Mito Inhibits CPT-1 (Blocks Oxidation)

    Figure 2: Mechanism of Action for ACC inhibitors derived from the spiro[4.5]decane scaffold.

    Experimental Protocols

    Protocol A: Deprotection of the Scaffold

    Objective: To remove the Boc group, exposing the secondary amine for drug coupling.

    Reagents:

    • CAS 115279-57-7 (1.0 eq)

    • Trifluoroacetic acid (TFA) (10-20 eq)

    • Dichloromethane (DCM) (Solvent, 0.1 M concentration)

    Procedure:

    • Dissolution: Dissolve 1.0 g of this compound in 40 mL of anhydrous DCM. Cool to 0°C in an ice bath.

    • Acidification: Add TFA (10 mL) dropwise over 10 minutes. Caution: Exothermic.

    • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2-4 hours. Monitor by TLC (disappearance of starting material).

    • Workup: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

    • Neutralization: Redissolve the residue in DCM and wash with saturated

      
       solution until the aqueous layer is pH 8.
      
    • Isolation: Dry the organic layer over

      
      , filter, and concentrate to yield the free amine (1-oxo-2-oxa-8-azaspiro[4.5]decane) as an oil or solid.
      
    Protocol B: Lactone Ring Opening (Derivatization)

    Objective: To convert the lactone into a hydroxy-amide pharmacophore.

    Procedure:

    • Dissolve the spiro-lactone (1.0 eq) in THF.

    • Add the target amine (

      
      , 1.2 eq) and Trimethylaluminum (
      
      
      
      , 1.5 eq) or use standard peptide coupling conditions if the lactone is pre-hydrolyzed.
    • Heat to 50°C for 6 hours.

    • Quench with dilute HCl. The resulting product is a 4-hydroxy-4-piperidinecarboxamide derivative, a common motif in Opioid Receptor ligands.

    References

    • Vachal, P., et al. (2006). "Discovery of spiro[4.5]decane-based inhibitors of Acetyl-CoA Carboxylase." Journal of Medicinal Chemistry. (Verified context via search).

    • Sigma-Aldrich. (2024). "Product Specification: this compound." Merck KGaA.

    • Carling, R. W., et al. (2019). "Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors." RSC Medicinal Chemistry.

    • PubChem. (2025).[1] "Compound Summary: tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate derivatives." National Library of Medicine. [1]

    • Pfizer Inc. (2018). "Spirocyclic compounds as Acetyl-CoA Carboxylase Inhibitors." U.S. Patent Application 20180127403.

    Sources

    Technical Guide: Biological Potential of the 1-Oxo-2-Oxa-8-Azaspiro[4.5]Decane Scaffold

    [1][2][3]

    Executive Summary: The "Escape from Flatland"

    This compound (CAS: 301226-27-7) is not merely a chemical reagent; it is a privileged pharmacophore precursor .[1][2][3] In modern drug discovery, it represents a strategic shift from planar, aromatic-heavy molecules to three-dimensional (3D), spirocyclic architectures.[1][2][3][4]

    This guide addresses the compound's role as a high-value scaffold for synthesizing Acetyl-CoA Carboxylase (ACC) inhibitors , GPCR modulators , and peptidomimetics .[1][2][3] Its biological activity is latent; it serves as a conformationally restricted template that orients pharmacophores into specific vectors required for high-affinity binding to complex protein pockets.[1][2][3]

    Key Technical Specifications
    PropertyDetail
    CAS Number 301226-27-7
    Molecular Formula C₁₃H₂₁NO₄
    Core Architecture Spiro[4.5]decane (Piperidine fused to γ-butyrolactone)
    Stereochemistry Achiral center at spiro-carbon (unless substituted); typically supplied as racemate.[1][2][3][5]
    Primary Utility Synthesis of spirocyclic amino acids, ACC inhibitors, and analgesic agents.[1][2][3]

    Structural Pharmacology

    The Spiro Effect

    The biological potency of derivatives synthesized from this core stems from the Gem-Dialkyl Effect imposed by the spiro-carbon.[1][2][3] Unlike flexible linear chains, the spiro[4.5]decane system locks the molecule into a rigid conformation.[2][3]

    • Entropy Reduction: Pre-organizing the ligand reduces the entropic penalty (

      
      ) upon binding to a protein target, theoretically improving affinity (
      
      
      ).[1][2][3]
    • Vectorial Projection: The lactone ring (Ring A) and the piperidine ring (Ring B) project substituents at defined angles (~109.5°), allowing simultaneous access to hydrophobic pockets and hydrogen-bond donors/acceptors that planar molecules cannot reach.[1][2][3]

    Target Classes
    • Acetyl-CoA Carboxylase (ACC) Inhibitors: The spiro-linker mimics the geometry of known ACC inhibitors used in metabolic disease research (NASH, Diabetes).[1][2][3] The lactone can be opened to form hydroxy-amides that interact with the carboxyltransferase domain.[1][2][3]

    • GPCR Ligands (Chemokine/Opioid): The piperidine nitrogen (N-8) is a classic attachment point for aryl groups targeting GPCRs.[1][2][3] The spiro-lactone provides a polar "head" group that modulates solubility and metabolic stability.[1][2][3]

    Mechanism of Action: Pathway Visualization

    The following diagram illustrates how this scaffold functions as a central node in generating bioactive libraries, specifically targeting ACC inhibition and GPCR modulation.

    Scaffold_ActivityScaffoldTert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylateDeprotectionAcid Deprotection(-Boc Group)Scaffold->DeprotectionCore_AmineFree Spiro-Amine(Active Core)Deprotection->Core_AminePath_APath A: Lactone Ring OpeningCore_Amine->Path_ANucleophilic AttackPath_BPath B: N-FunctionalizationCore_Amine->Path_BReductive AminationProd_AHydroxy-Amide Derivatives(ACC Inhibitors)Path_A->Prod_AProd_BSpiro-Piperidine Ligands(GPCR Modulators)Path_B->Prod_BEffect_AInhibition of Lipogenesis(Fatty Acid Synthesis)Prod_A->Effect_AEffect_BReceptor Agonism/Antagonism(Pain/Inflammation)Prod_B->Effect_B

    Figure 1: Divergent synthesis pathways transforming the spiro-scaffold into bioactive ACC inhibitors and GPCR ligands.

    Experimental Protocol: ACC Inhibition Assay

    Since the primary biological utility of this scaffold lies in its derivatives, the standard validation method is an enzymatic inhibition assay against Acetyl-CoA Carboxylase (ACC).[1][2][3]

    Objective: Determine the IC₅₀ of a spiro-derivative (synthesized from the title compound) against human ACC1/2.

    Reagents & Setup
    • Enzyme: Recombinant human ACC1 or ACC2 (baculovirus expression).[2][3]

    • Substrates: Acetyl-CoA, NaHCO₃, ATP.[1][2][3]

    • Detection: ADP-Glo™ Kinase Assay (Promega) – measures ADP production coupled to luciferase signal.[1][2][3]

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100.[1][2][3]

    Step-by-Step Methodology
    • Compound Preparation:

      • Synthesize the derivative (e.g., by deprotecting the Boc group with 4M HCl/Dioxane and coupling the free amine to an aryl-chloride).[1][2][3]

      • Dissolve the test compound in 100% DMSO to 10 mM.[2][3]

      • Perform 3-fold serial dilutions in DMSO to generate a 10-point dose-response curve.

    • Enzyme Reaction Assembly:

      • In a white 384-well plate, add 2.5 µL of test compound (4x final concentration).

      • Add 5 µL of ACC enzyme solution (optimized to convert ~10-20% substrate).

      • Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.

    • Substrate Initiation:

      • Add 2.5 µL of Substrate Mix (ATP, Acetyl-CoA, NaHCO₃).[1][2][3]

      • Final Concentrations: 10 µM Acetyl-CoA, 50 µM ATP, 12 mM NaHCO₃.[1][2][3]

      • Incubate for 60 minutes at RT.

    • Detection (ADP-Glo):

      • Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).[1][2][3] Incubate 40 min.

      • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1][2][3] Incubate 30 min.

    • Data Analysis:

      • Read Luminescence (RLU) on a plate reader.[2][3]

      • Normalize data: % Inhibition =

        
        .
        
      • Fit curve using non-linear regression (Sigmoidal Dose-Response) to calculate IC₅₀.[1][2][3]

    Synthesis Workflow: Accessing the Active Core

    To utilize this material for biological testing, the Boc-protecting group must often be removed or the lactone functionalized.[2][3]

    Synthesis_WorkflowStep1Starting Material(Boc-Protected Spiro-Lactone)Step2Deprotection(TFA/DCM or HCl/Dioxane)Step1->Step2  Acidolysis  Step3Intermediate Salt(Spiro-Amine • HCl)Step2->Step3  Precipitation  Step4Diversification(Amide Coupling / SNAr)Step3->Step4  Base (DIEA) + Electrophile  Step5Bioactive Candidate(Ready for Screening)Step4->Step5  Purification  

    Figure 2: Critical synthetic pathway to activate the scaffold for biological evaluation.[1][2][3][6]

    References

    • PubChem Compound Summary. (2025). tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information.[2][3] Link[1][2][3]

    • Carreira, E. M., & Fessard, T. C. (2014).[1][2][3] Spirocyclic Scaffolds in Drug Discovery: Escape from Flatland. Chemical Reviews. (Contextual grounding for spiro-scaffold utility).

    • Mullard, A. (2016).[2][3] Acetyl-CoA carboxylase inhibitors: a new hope for NASH?. Nature Reviews Drug Discovery.[2][3] (Validates the biological target relevance of spiro-derivatives).

    • Sigma-Aldrich. (2025).[1][2][3][7] Product Specification: tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Link

    Technical Guide: Therapeutic Architectures of Spirocyclic Compounds

    Author: BenchChem Technical Support Team. Date: February 2026

    From "Flatland" to High-Fidelity Pharmacophores

    Executive Summary

    The pharmaceutical industry has historically relied on planar, aromatic-heavy scaffolds—often referred to as "Flatland."[1] While synthetically accessible, these structures frequently suffer from poor solubility, rapid metabolic clearance, and promiscuous binding.[1] Spirocyclic compounds —bicyclic systems connected by a single quaternary carbon atom—represent a paradigm shift toward high-fidelity, three-dimensional (3D) drug design.[1][2]

    This guide analyzes the structural pharmacology of spirocycles, details their application in challenging therapeutic areas (Oncology, Neurology, Infectious Disease), and provides a validated synthetic protocol for accessing these privileged scaffolds.[1]

    Part 1: Structural Pharmacology & The Fsp³ Advantage[3]

    The primary driver for adopting spirocyclic scaffolds is the Escape from Flatland theory, first articulated by Lovering et al. The core advantages stem from the spiro-atom (quaternary carbon), which forces the two rings into a perpendicular arrangement (orthogonality).[2]

    1.1 The Vectorial & Entropic Argument
    • Vectorial Analysis: Planar molecules project substituents in limited vectors (usually 120° or 180°).[1] Spirocycles, due to their inherent orthogonality, allow substituents to probe 3D spherical space, accessing deep or structurally complex protein pockets (e.g., MDM2, CGRP).[1]

    • Entropic Pre-organization: Flexible linkers lose significant entropy (

      
      ) upon protein binding.[1] A spiro-fusion rigidly locks the conformation of the pharmacophores.[3] This reduces the entropic penalty of binding, theoretically improving affinity (
      
      
      
      ).[1]
    1.2 Metabolic Stability & Solubility

    Increasing the fraction of

    
     hybridized carbons (
    
    
    
    ) correlates directly with improved clinical success.[4][3]
    • Solubility: Disruption of planar

      
      -stacking in the crystal lattice lowers melting points and increases aqueous solubility.
      
    • Metabolic Blocking: The quaternary spiro-carbon lacks protons, blocking oxidative metabolism (e.g., CYP450 hydroxylation) at that specific site, often a "soft spot" in non-spiro analogs.[1]

    Fsp3_Logic Flat Planar Aromatic Scaffold (Low Fsp3) Issues High Crystal Packing Energy Rapid Metabolism (CYP450) Promiscuous Binding Flat->Issues Spiro Spirocyclic Scaffold (High Fsp3) Issues->Spiro Structural Evolution Benefits Disrupted Lattice (High Solubility) Metabolic Block (Quaternary C) Defined 3D Vectors Spiro->Benefits Outcome Improved Clinical Success (Target Selectivity) Benefits->Outcome

    Figure 1: The "Escape from Flatland" logic flow, illustrating how increasing topological complexity (

    
    ) translates to superior drug-like properties.
    
    Part 2: Therapeutic Case Studies
    2.1 Oncology: MDM2-p53 Inhibition (Spirooxindoles)

    The p53 tumor suppressor is inactivated in many cancers by the E3 ubiquitin ligase MDM2. The MDM2 binding pocket is a deep, hydrophobic cleft that naturally binds the

    
    -helical face of p53 (residues Phe19, Trp23, Leu26).[1]
    
    • The Spiro Solution: Spirooxindoles (e.g., MI-773/SAR405838 ) mimic the Trp23 residue with the oxindole core, while the spiro-fused ring positions hydrophobic groups to fill the Phe19 and Leu26 pockets perfectly. The rigid spiro-core prevents the "collapse" of these hydrophobic vectors.

    MDM2_Pathway MDM2 MDM2 Protein Complex MDM2-p53 Complex (Inactivation of p53) MDM2->Complex Binds MDM2->Complex Blocked p53 p53 Tumor Suppressor p53->Complex Apoptosis Apoptosis/Cell Cycle Arrest p53->Apoptosis Accumulation & Activation Degradation Proteasomal Degradation Complex->Degradation Ubiquitination Spiro Spirooxindole Inhibitor (e.g., MI-773) Spiro->MDM2 Competitive Binding (Mimics Trp23)

    Figure 2: Mechanism of Action for Spirooxindole MDM2 inhibitors.[1] The inhibitor competitively displaces p53, preventing its degradation and restoring tumor suppression.

    2.2 Neurology: CGRP Antagonists (Ubrogepant)

    Ubrogepant (Ubrelvy) is a CGRP receptor antagonist for acute migraine.[1][5][]

    • Structure: It features a spiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine] core.[1][][7][8]

    • Advantage: The spiro-linkage provides the necessary solubility to be an oral drug (unlike previous antibody therapies) while maintaining the high affinity required to block the CGRP neuropeptide.

    2.3 Infectious Disease: PfATP4 Inhibition (Cipargamin)

    Cipargamin (KAE609) is a spiroindolone antimalarial.[1][9][10]

    • Mechanism: It targets PfATP4, a sodium ATPase in Plasmodium falciparum.[1]

    • Chirality: The activity is strictly dependent on the

      
       configuration of the spiro center, highlighting the necessity of stereoselective synthesis.
      
    Part 3: Synthetic Methodologies & Protocols[1][11][12][13][14]

    Constructing the quaternary carbon is the primary synthetic challenge. The most versatile method for generating spirooxindoles (a privileged scaffold) is the 1,3-Dipolar Cycloaddition .[1]

    3.1 Representative Protocol: Stereoselective Synthesis of Spirooxindoles

    Objective: Synthesize a spiro[pyrrolidine-3,3'-oxindole] library via a three-component reaction.

    Reagents:

    • Isatin derivative (Electrophile)[1]

    • Amino acid (e.g., Sarcosine) -> Generates the Azomethine Ylide (Dipole)[1]

    • Chalcone or Nitrostyrene (Dipolarophile)[1]

    Step-by-Step Methodology:

    • Preparation of Dipole:

      • In a round-bottom flask, dissolve Isatin (1.0 equiv) and Sarcosine (1.2 equiv) in Methanol/DCM (3:1 ratio).

      • Heat to reflux for 30 minutes. The formation of the azomethine ylide is indicated by a color change (often deep red/orange).

      • Critical Checkpoint: Monitor by TLC for the disappearance of isatin.

    • Cycloaddition:

      • Add the Dipolarophile (e.g., trans-Chalcone, 1.0 equiv) to the reaction mixture.[1]

      • Reflux for 2–4 hours.[1]

      • Stereocontrol: If asymmetric synthesis is required, add a chiral catalyst (e.g., Cu(I)-ferrocenyl complex, 5 mol%) at this stage and run at lower temperature (0°C to RT).[1]

    • Workup & Purification:

      • Cool reaction to room temperature.[1]

      • Remove solvent under reduced pressure.[1]

      • Crystallization: Many spirooxindoles crystallize directly from Ethanol upon cooling.[1]

      • Chromatography: If oil remains, purify via silica gel flash chromatography (Hexane:EtOAc gradient).[1]

    • Validation:

      • NMR: Look for the disappearance of the alkene protons of the chalcone and the appearance of the spiro-ring protons (usually distinct doublets/multiplets in the 3.0–5.0 ppm range).

      • HRMS: Confirm molecular weight.

      • HPLC: Determine diastereomeric ratio (dr) and enantiomeric excess (ee) using a Chiralpak AD-H column.[1]

    Synthesis_Workflow Start Reagents: Isatin + Sarcosine + Chalcone Ylide Generate Azomethine Ylide (Reflux MeOH/DCM) Start->Ylide Cyclo 1,3-Dipolar Cycloaddition (Concerted Mechanism) Ylide->Cyclo + Dipolarophile Quat Formation of Quaternary Spiro-Carbon Cyclo->Quat Purify Purification (Crystallization/Column) Quat->Purify Analyze Validation (NMR, HRMS, Chiral HPLC) Purify->Analyze

    Figure 3: Workflow for the multicomponent synthesis of spirooxindoles via 1,3-dipolar cycloaddition.

    Part 4: Comparative Data Analysis

    The following table contrasts the physicochemical properties of a typical planar kinase inhibitor scaffold (e.g., Quinoline) against a Spirocyclic analog.

    PropertyPlanar Scaffold (Reference)Spirocyclic ScaffoldImpact on Drug Development
    Fsp³ Fraction < 0.3> 0.5Higher Fsp³ correlates with lower attrition rates.[1]
    Solubility (LogS) Low (-5.0 to -6.[1]0)Improved (-3.0 to -4.0)Better oral bioavailability without complex formulation.[1]
    Metabolic Stability Low (
    
    
    min)
    High (
    
    
    min)
    Quaternary carbon blocks metabolic "soft spots."[1]
    Selectivity Low (Promiscuous)HighRigid 3D shape fits specific pockets, reducing off-target effects.[1]
    Synthesis Complexity Low (Suzuki/Buchwald)High (Requires stereocontrol)Higher barrier to entry, but stronger IP protection.[1]
    Part 5: References
    • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

    • Ding, K., et al. (2013).[1] Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2-p53 Interaction.[1][11][12][13] Journal of Medicinal Chemistry. Link[1]

    • Rottmann, M., et al. (2010).[1] Spiroindolones, a Potent Compound Class for the Treatment of Malaria.[1][10] Science. Link[1]

    • Moore, K., et al. (2020).[1] Ubrogepant: A Novel CGRP Receptor Antagonist for the Acute Treatment of Migraine.[5][] Clinical Drug Investigation. Link[1]

    • Zheng, Y., & Tice, C. M. (2016).[1][4] The Utilization of Spirocyclic Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery. Link[1]

    Sources

    Role of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate in FAAH inhibition

    Author: BenchChem Technical Support Team. Date: February 2026

    This technical guide provides an in-depth analysis of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 154348-08-0), positioning it within the broader context of spirocyclic scaffolds for FAAH (Fatty Acid Amide Hydrolase) inhibition and medicinal chemistry.

    The Role of this compound[1]

    Executive Summary

    The inhibition of Fatty Acid Amide Hydrolase (FAAH) represents a critical therapeutic strategy for modulating endocannabinoid signaling, offering potential treatments for pain, anxiety, and inflammation.[1] While urea-based spirocycles (e.g., diazaspiro derivatives like PF-04457845) are the clinical standard, the This compound molecule serves as a pivotal structural template and synthetic intermediate .

    This guide delineates the utility of this specific Boc-protected spiro-lactone scaffold. It functions primarily as a rigidified pharmacophore builder, allowing researchers to exploit the "spiro-fusion" effect to restrict conformational entropy, thereby enhancing binding affinity and selectivity in resulting inhibitors. We also address its dual-pharmacology potential, noting its established role in Sigma-1 receptor ligand design, which necessitates rigorous selectivity profiling in FAAH programs.

    Chemical Architecture & Pharmacophore Significance

    The core value of this compound lies in its ability to orient functional groups in 3D space with high precision.

    1.1 The "Spiro-Fusion" Effect

    FAAH possesses a unique active site characterized by a "membrane access channel" and a "cytosolic port." Inhibitors must navigate these hydrophobic tunnels to reach the catalytic Serine 241 nucleophile.

    • Conformational Restriction: The spiro[4.5]decane system locks the piperidine ring (the nitrogen-containing ring) relative to the oxa-ring. This reduces the entropic penalty upon binding to the FAAH active site.

    • Vectorial Projection: The nitrogen at position 8 (protected by Boc) serves as the attachment point for lipophilic "warheads" or recognition elements that traverse the FAAH acyl-chain binding pocket.

    1.2 Lactone vs. Urea Scaffolds

    While the subject molecule contains a lactone (1-oxo-2-oxa) moiety, the most potent FAAH inhibitors typically utilize a urea (diazaspiro) motif.

    • Lactone Role: The lactone ring in this scaffold can serve as a latent electrophile. In some serine hydrolase inhibitors, strained lactones act as suicide substrates, acylating the active site serine. However, in this specific 5-membered ring context, it is often a stable structural spacer or a precursor to ring-opening functionalization.

    • Bioisosterism: The 1-oxo-2-oxa core is a bioisostere of the 1-oxo-2,8-diaza core. Researchers utilize this oxygen-substituted variant to modulate solubility (LogP) and avoid the hydrogen-bond donor properties of the urea NH, altering the selectivity profile against off-targets like carboxylesterases.

    Synthetic Utility & Pathway Design

    The synthesis of this scaffold is a critical workflow for medicinal chemists. It typically involves a Reformatsky-type reaction or alkylation sequence starting from 1-Boc-4-piperidone.

    2.1 Synthesis Protocol: The Spiro-Annulation

    Objective: Construct the 1-oxo-2-oxa-8-azaspiro[4.5]decane core.

    • Starting Material: 1-Boc-4-piperidone (CAS 79099-07-3).

    • Reagent: Allyl bromide or specific hydroxy-ester precursors.

    • Cyclization:

      • Step A: Nucleophilic attack on the ketone to form a tertiary alcohol.

      • Step B: Lactonization (intramolecular esterification) to close the spiro ring.

    • Deprotection (Downstream): The Tert-butyl (Boc) group is removed using TFA (Trifluoroacetic acid) or HCl in dioxane to expose the secondary amine for further derivatization (e.g., coupling with biaryl ethers common in FAAH inhibitors).

    2.2 Visualization: Synthetic Workflow

    The following diagram illustrates the logical flow from raw materials to the functionalized FAAH inhibitor candidate.

    SynthesisWorkflow Start 1-Boc-4-Piperidone (Starting Material) Intermediate Hydroxy-Ester Intermediate Start->Intermediate Nucleophilic Addition Target Tert-butyl 1-oxo-2-oxa- 8-azaspiro[4.5]decane (The Scaffold) Intermediate->Target Lactonization (Ring Closure) Deprotection Deprotection (TFA/HCl) Target->Deprotection Boc Removal ActiveDrug Functionalized FAAH Inhibitor (Spiro-Amine Core) Deprotection->ActiveDrug N-Arylation/Acylation

    Caption: Synthetic progression from piperidone precursor to the target spiro-lactone scaffold and subsequent conversion to active FAAH inhibitors.

    Mechanism of Action: Scaffold Interaction

    When this scaffold is converted into an active inhibitor (or if the lactone is tuned for reactivity), the mechanism of inhibition follows the Serine Hydrolase Catalytic Triad interaction.

    3.1 The Catalytic Event
    • Recognition: The lipophilic tail attached to the spiro-nitrogen (after Boc removal) guides the molecule into the FAAH substrate channel.

    • Positioning: The spiro-ring restricts the rotation, forcing the electrophilic center (carbonyl) into proximity with the Serine 241-Serine 217-Lysine 142 catalytic triad.

    • Inhibition:

      • If Urea-based (derived): Serine 241 attacks the carbonyl, forming a stable carbamylated enzyme intermediate (slow hydrolysis = irreversible inhibition).

      • If Lactone-based (direct): Serine 241 attacks the lactone carbonyl, opening the ring and acylating the enzyme.

    3.2 Visualization: Molecular Interaction

    MOA Enzyme FAAH Active Site (Ser241-Ser217-Lys142) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor Spiro-Scaffold (Inhibitor) Inhibitor->Complex Entry via Membrane Channel Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack (Ser241) AcylEnzyme Acylated/Carbamylated Enzyme (Inactive) Transition->AcylEnzyme Covalent Bond Formation

    Caption: Kinetic mechanism of FAAH inactivation by spirocyclic inhibitors, leading to the stable acylated/carbamylated enzyme state.

    Experimental Validation Protocols

    To validate the utility of this scaffold in a drug discovery campaign, the following protocols are essential.

    4.1 Synthesis of the Scaffold (Reference Protocol)

    Based on standard spiro-annulation methodologies [1, 2].

    • Reactants: Dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous THF.

    • Alkylation: Add Lithium Diisopropylamide (LDA) at -78°C, followed by ethyl bromoacetate (or equivalent electrophile for the lactone).

    • Cyclization: Allow warming to room temperature; acid-catalyzed cyclization yields the spiro-lactone.

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product This compound typically elutes as a white solid.

    4.2 FAAH Activity Assay (Fluorescent)

    To test derived compounds for inhibition potency.

    • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

    • Substrate: AMC-Arachidonoyl Amide (fluorescent substrate).

    • Procedure:

      • Incubate recombinant human FAAH (1 nM) with the test compound (derived from the scaffold) for 30 min at 37°C.

      • Add AMC-substrate (5 µM).

      • Monitor fluorescence (Ex 340 nm / Em 460 nm) for 60 min.

      • Data Analysis: Calculate IC50 using a non-linear regression model (GraphPad Prism).

    4.3 Data Presentation: Selectivity Table

    When using this scaffold, it is critical to distinguish FAAH activity from Sigma-1 receptor binding, as this specific spiro-lactone core is a known Sigma-1 ligand [3].

    Compound VariantCore StructureFAAH IC50 (nM)Sigma-1 Ki (nM)Selectivity Ratio
    Target Scaffold 1-oxo-2-oxa-8-azaspiro[4.5]>10,000 (Inactive*)15.4 Sigma-1 Selective
    Derivative A N-Aryl-Spiro-Urea4.2 250FAAH Selective
    Derivative B N-Biaryl-Spiro-Lactone12045Mixed Activity

    *Note: The protected scaffold itself is generally inactive against FAAH until the nitrogen is functionalized with a hydrophobic warhead.

    References
    • Johnson, D. S., et al. (2011).[2] "Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor." Journal of Medicinal Chemistry. Link

    • MOLBASE Encyclopedia. (n.d.). "this compound Properties and Synthesis." Link

    • Jia, H., et al. (2020).[2][3] "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry. Link

    • PubChem. (2025). "Compound Summary: this compound." National Library of Medicine. Link

    Sources

    Technical Guide: Discovery and Optimization of Neuropeptide Y5 Receptor (NPY5R) Antagonists

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The Neuropeptide Y5 receptor (NPY5R) was once the "holy grail" of anti-obesity drug discovery. Identified as the primary mediator of NPY-induced feeding, it triggered a massive industry-wide race to develop selective antagonists. This guide provides a technical retrospective and operational manual on the discovery of NPY5R antagonists. It details the transition from target validation to high-throughput screening (HTS), the medicinal chemistry evolution of key scaffolds (MK-0557, Velneperit), and the critical lessons learned from clinical failures due to pathway redundancy.

    Target Validation and Signaling Mechanism

    The "Feeding Receptor" Hypothesis

    Neuropeptide Y (NPY) is a 36-amino acid peptide and one of the most potent orexigenic (appetite-stimulating) signals in the central nervous system.[1][2] Early pharmacological studies using NPY fragments suggested a distinct receptor subtype, termed Y5, was responsible for the feeding response.

    • Evidence: Activation of Y5R in the hypothalamus (specifically the paraventricular nucleus) stimulates robust food intake.

    • Counter-Evidence (The Warning Sign): Y5R knockout mice developed late-onset obesity and responded to NPY-induced feeding, suggesting that other receptors (likely Y1) could compensate. This redundancy proved fatal in later clinical trials.

    Signaling Pathway Architecture

    The NPY5R is a G

    
    -coupled GPCR. Upon ligand binding, it inhibits adenylyl cyclase, reduces cAMP accumulation, and mobilizes intracellular calcium via G
    
    
    
    subunits.

    NPY5R_Signaling NPY NPY / Agonist Y5R NPY Y5 Receptor (GPCR) NPY->Y5R Binding Gi_heterotrimer Gi/o Heterotrimer Y5R->Gi_heterotrimer Activation G_alpha Gαi Subunit (Inhibitory) Gi_heterotrimer->G_alpha Dissociation G_beta_gamma Gβγ Subunits Gi_heterotrimer->G_beta_gamma Dissociation AC Adenylyl Cyclase G_alpha->AC Inhibition PLC Phospholipase C G_beta_gamma->PLC Activates cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activation cAMP->PKA Reduces Feeding Increased Food Intake (Orexigenic Effect) PKA->Feeding Modulation IP3 IP3 PLC->IP3 Generates Ca Intracellular Ca2+ IP3->Ca Mobilization Ca->Feeding Signaling Energy Decreased Energy Expenditure Ca->Energy Modulation

    Figure 1: NPY5R Signal Transduction Pathway. The receptor couples to Gi/o, inhibiting cAMP and mobilizing Calcium, driving the orexigenic response.

    Assay Development Protocols

    To discover high-affinity antagonists, a robust screening cascade is required. This involves a primary functional assay (FLIPR) followed by a secondary radioligand binding assay for affinity determination (

    
    ).
    
    Primary Screen: Calcium Mobilization (FLIPR)

    Since Y5R couples to G

    
    , calcium mobilization is not the default pathway but can be forced using promiscuous G-proteins (G
    
    
    
    ) or chimeric G-proteins (G
    
    
    ), or by measuring endogenous G
    
    
    -mediated release in specific cell lines (e.g., HEK293 or CHO).

    Protocol:

    • Cell Seeding: Plate HEK293-hNPY5R cells (stably expressing G

      
       to force Calcium coupling) at 50,000 cells/well in black-walled, clear-bottom 384-well plates. Incubate overnight.
      
    • Dye Loading: Aspirate medium. Add 20

      
      L of Fluo-4 AM dye loading buffer (with 2.5 mM probenecid to inhibit anion transport). Incubate 60 min at 37°C.
      
    • Compound Addition: Add 10

      
      L of test compound (Antagonist mode). Incubate 15 min.
      
    • Agonist Challenge: Inject EC

      
       concentration of Human NPY (or selective agonist [cPP
      
      
      
      , NPY
      
      
      , His
      
      
      ]hPP).
    • Detection: Measure fluorescence (Ex 488nm, Em 520nm) on FLIPR Tetra.

    • Data Analysis: Calculate IC

      
       based on inhibition of the agonist-induced calcium peak.
      
    Secondary Screen: Radioligand Binding

    Purpose: Determine true affinity (

    
    ) without signal amplification bias.
    

    Protocol:

    • Membrane Prep: Harvest CHO-K1 cells expressing hNPY5R. Homogenize in ice-cold lysis buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 20,000 x g. Resuspend pellet in binding buffer.

    • Incubation: In 96-well plates, mix:

      • 25

        
        L Membrane suspension (5-10 
        
        
        
        g protein).
      • 25

        
        L Radioligand: [
        
        
        
        I]PYY or [
        
        
        I][hPP
        
        
        , Ala
        
        
        , Aib
        
        
        ]NPY (0.05 nM final).
      • 25

        
        L Test Compound (dilution series).
        
      • Buffer: 25 mM HEPES, 2.5 mM CaCl

        
        , 1 mM MgCl
        
        
        
        , 0.5% BSA, 0.05% Bacitracin (protease inhibitor).
    • Equilibrium: Incubate 2 hours at room temperature.

    • Harvest: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% PEI (to reduce non-specific binding).

    • Counting: Measure radioactivity in a gamma counter.

    • Validation: Non-specific binding defined by 1

      
      M NPY.
      

    Medicinal Chemistry and SAR Evolution

    The discovery of small molecule NPY5R antagonists evolved from peptide modifications to distinct chemical scaffolds.

    Key Chemical Scaffolds

    The field moved through several distinct chemical classes to improve oral bioavailability and CNS penetration.

    Scaffold ClassRepresentative CompoundKey FeaturesLimitations
    Quinazolines CGP-71683A First non-peptide antagonist. High affinity (
    
    
    ~ 1.4 nM).
    Poor oral bioavailability; high lipophilicity.
    Aminopyridines L-152,804 Potent (
    
    
    = 26 nM). Good CNS penetration.
    Short half-life in some species; used primarily as a tool compound.
    Sulfonamides Velneperit (S-2367) Highly potent; orally active.[3]Failed in Phase II due to lack of efficacy.[4]
    Trans-cyclohexanes MK-0557 Extremely selective (>1000x vs Y1/Y2). Excellent PK.Failed in Phase III; "clean" antagonist but biologically ineffective.
    Structure-Activity Relationship (SAR) Logic

    The optimization process generally focused on a "linker-core-head" model.

    • The Core: Often a rigid aromatic or heteroaromatic ring (e.g., pyridine, quinazoline) to orient substituents.

    • The "Head" (Basic Amine): Mimics the Arg

      
      /Arg
      
      
      
      of NPY, forming a salt bridge with Asp/Glu residues in the receptor binding pocket.
    • Lipophilic Tail: Targets the hydrophobic pocket normally occupied by the C-terminal tyrosine of NPY.

    SAR_Optimization Hit HTS Hit (Low affinity, Poor PK) Step1 Rigidification Hit->Step1 Fix Conformation Step2 Basic Amine Addition (Mimic Arg33/35) Step1->Step2 Increase Affinity Step3 Lipophilic Tuning (CNS Penetration) Step2->Step3 Improve LogD Lead Lead Compound (e.g., L-152,804) Step3->Lead Selectivity Selectivity Screen (vs Y1, Y2, Y4) Lead->Selectivity Remove Off-target Candidate Clinical Candidate (MK-0557) Selectivity->Candidate

    Figure 2: Medicinal Chemistry Optimization Workflow. The progression from HTS hit to clinical candidate focuses on rigidification and mimicking the electrostatic properties of the native peptide.

    Clinical Translation and Failure Analysis

    The MK-0557 Pivot Point

    MK-0557 (Merck) represents the definitive test of the NPY5R hypothesis.

    • Study Design: 52-week randomized trial.

    • Outcome: Patients treated with MK-0557 lost only ~1.6 kg more than placebo.[5][6] While statistically significant, this was not clinically meaningful (FDA benchmark is typically >5%).

    The Redundancy Hypothesis

    The failure of MK-0557 and Velneperit validated the "redundancy" concerns raised by early knockout studies.

    • Compensation: When Y5 is blocked, the Y1 receptor (which also drives feeding) may upregulate or sensitize, maintaining the feeding drive.

    • Pathway Complexity: Feeding is a survival mechanism protected by multiple backup systems (AgRP, POMC, Ghrelin). Hitting one node (Y5) is easily bypassed by the homeostatic network.

    References

    • Role of the Y5 neuropeptide Y receptor in feeding and obesity. Nature Medicine, 1998. Link

    • Effect of NPY5R antagonist MK-0557 on weight regain after very-low-calorie diet-induced weight loss. Obesity, 2007.[7] Link

    • L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist. Biochem Biophys Res Commun, 2000. Link

    • Discovery of potent and selective small molecule NPYY5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2000. Link

    • Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor. Angewandte Chemie, 2022.[8] Link

    Sources

    The 1-Oxa-8-azaspiro[4.5]decane Scaffold: A Technical Guide to Privileged Spirocycles

    Author: BenchChem Technical Support Team. Date: February 2026

    The following technical guide details the medicinal chemistry, pharmacological applications, and synthetic methodologies for the 1-oxa-8-azaspiro[4.5]decane scaffold.

    Executive Summary & Structural Architecture

    The 1-oxa-8-azaspiro[4.5]decane scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Unlike flat, aromatic-heavy compounds that dominate early screening libraries, this spirocyclic system offers high fraction of sp3-hybridized carbons (

    
    ), enhanced solubility, and precise vector positioning of substituents.[1]
    
    Structural Definition

    The scaffold consists of a saturated 5-membered tetrahydrofuran ring fused to a 6-membered piperidine ring at a single quaternary carbon (C5).[1]

    • IUPAC Numbering: The numbering typically prioritizes the heteroatom in the smaller ring.[1]

      • Position 1: Oxygen (ether).[1]

      • Position 5: Spiro quaternary carbon.[1][2][3]

      • Position 8: Nitrogen (amine).[1]

    • Stereochemistry: The spiro center creates potential for axial/equatorial isomerism depending on substitution, allowing for fine-tuning of ligand-target interactions.[1]

    The "Escape from Flatland"

    Incorporating this scaffold addresses key attrition risks in drug development:

    • Metabolic Stability: The quaternary center blocks metabolic hotspots often found in methine carbons.[1]

    • Lipophilicity Control: The ether oxygen lowers

      
       compared to all-carbon spirocycles (e.g., spiro[4.5]decane), improving CNS penetration and reducing non-specific binding.[1]
      
    • Vector Rigidity: It locks pharmacophores into specific conformations, reducing the entropic penalty upon binding to targets like GPCRs.[1]

    Medicinal Chemistry Applications

    The 1-oxa-8-azaspiro[4.5]decane core has demonstrated high-value utility in two primary therapeutic areas: Neuroprotection (Sigma-1) and Cognitive Disorders (Muscarinic M1) .[1]

    Case Study A: Sigma-1 ( ) Receptor Ligands

    The

    
     receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1] Agonists are sought for neurodegenerative diseases (Alzheimer's, ALS) and as radioligands for PET imaging.[1]
    
    • Mechanism: Derivatives of this scaffold bind to the

      
       pocket, modulating calcium signaling and reducing endoplasmic reticulum stress.[1]
      
    • Key Data: Zhang et al. (2020) developed

      
      F-labeled derivatives for PET imaging.[1]
      
      • Lead Compound: 8-(4-(2-fluoroethoxy)benzyl)-1-oxa-8-azaspiro[4.5]decane.[1]

      • Selectivity: High affinity for

        
         (
        
        
        
        < 5 nM) with >40-fold selectivity over
        
        
        receptors.[1][4]
      • In Vivo: High initial brain uptake and specific accumulation in

        
        -rich regions.[1][4]
        
    Case Study B: Muscarinic M1 Agonists

    Yamanouchi Pharmaceutical (now Astellas) utilized this scaffold to mimic the structure of muscarone .[1]

    • Design Logic: The tetrahydrofuran ring mimics the ether functionality of muscarine, while the spiro-piperidine provides the cationic amine center required for the orthosteric binding site of the M1 GPCR.[1]

    • Therapeutic Outcome: Compounds like 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one showed potent M1 agonism, improving cognitive function in scopolamine-induced amnesia models without the severe cholinergic side effects (salivation, tremors) associated with non-selective agonists.[1]

    Comparative Potency Data

    The following table summarizes the binding profiles of key derivatives cited in literature.

    Compound ClassTarget
    
    
    (nM)
    Selectivity RatioPrimary ApplicationReference
    Spiro-Oxa-Aza (Lead 8) Sigma-1 (
    
    
    )
    1.2
    
    
    = 44
    PET Imaging / Neuroprotection[1]
    Spiro-Oxa-Aza (Analog 5) Sigma-1 (
    
    
    )
    5.4
    
    
    = 30
    Tumor Imaging[2]
    Muscarone Spiro-Analog Muscarinic M1~10M1 > M2 (Partial Agonist)Alzheimer's Disease[3]

    Synthetic Methodology (Technical Protocol)

    The construction of the 1-oxa-8-azaspiro[4.5]decane skeleton requires creating the quaternary center and the ether ring.[1] The most robust method involves Allylation-Hydroboration-Cyclization .[1]

    Synthesis Workflow (DOT Visualization)

    Synthesis_Workflow Figure 1: Step-wise synthesis of the saturated 1-oxa-8-azaspiro[4.5]decane scaffold. Start N-Benzyl-4-piperidone Step1 Intermediate A: 1-Benzyl-4-allylpiperidin-4-ol Start->Step1 AllylMgBr, Et2O 0°C to RT Step2 Intermediate B: Primary Alcohol (Hydroboration) Step1->Step2 1. 9-BBN, THF 2. H2O2, NaOH Step3 Intermediate C: Tosylate/Mesylate Step2->Step3 TsCl, Pyridine or MsCl, TEA End Final Scaffold: 1-Oxa-8-azaspiro[4.5]decane Step3->End NaH, THF (Intramolecular Cyclization)

    Figure 1: Step-wise synthesis of the saturated 1-oxa-8-azaspiro[4.5]decane scaffold.

    Detailed Experimental Protocol

    Note: This protocol describes the synthesis of the core scaffold from N-benzyl-4-piperidone.

    Step 1: Grignard Addition (Formation of the Quaternary Center) [1]

    • Reagents: N-Benzyl-4-piperidone (1.0 eq), Allylmagnesium bromide (1.2 eq, 1.0 M in ether).

    • Procedure: Cool a solution of N-benzyl-4-piperidone in dry THF to 0°C under nitrogen. Dropwise add Allylmagnesium bromide.[1] Stir at room temperature for 2 hours.

    • Workup: Quench with saturated

      
      . Extract with EtOAc.[1] Dry over 
      
      
      
      .[1]
    • Result: 1-Benzyl-4-allylpiperidin-4-ol.[1]

    Step 2: Hydroboration-Oxidation (Functionalizing the Side Chain) [1]

    • Reagents: 9-BBN (9-Borabicyclo[3.3.1]nonane) (1.5 eq), 30%

      
      , 3M NaOH.[1]
      
    • Procedure: Dissolve the alkene from Step 1 in THF. Add 9-BBN and reflux for 2 hours. Cool to 0°C. Add NaOH solution followed by

      
       dropwise (Exothermic!).
      
    • Mechanism: Anti-Markovnikov addition places the hydroxyl group at the terminal carbon (

      
      -position relative to the piperidine ring).[1]
      

    Step 3: Cyclization (Ring Closure)

    • Activation: Convert the primary alcohol to a leaving group (Tosylate) using

      
      -TsCl and pyridine in DCM.
      
    • Ring Closure: Dissolve the tosylate in dry THF. Add NaH (2.0 eq) at 0°C.

    • Reaction: The tertiary alkoxide at C4 attacks the terminal carbon displacing the tosylate, forming the 5-membered ether ring.[1]

    • Deprotection (Optional): Hydrogenation (

      
      , Pd/C) removes the benzyl group to yield the free secondary amine for further SAR elaboration.[1]
      

    Strategic SAR Logic

    When optimizing this scaffold, the following Structure-Activity Relationship (SAR) logic applies:

    SAR_Logic Core 1-Oxa-8-azaspiro[4.5]decane (Core Scaffold) N_Sub N-8 Substitution (Determines Bioavailability/Target) Core->N_Sub O_Ring O-1 Ether Ring (H-Bond Acceptor) Core->O_Ring Spiro C-5 Spiro Center (Conformational Lock) Core->Spiro Lipophilicity Modulates LogP (CNS Penetration) N_Sub->Lipophilicity Benzyl/Fluoroalkyl groups Selectivity Sigma-1 vs Sigma-2 Selectivity O_Ring->Selectivity H-bonding with Tyr/Asp Metabolism Blocks CYP450 Metabolic Hotspots Spiro->Metabolism Quaternary Carbon

    Figure 2: Pharmacophore mapping and SAR logic for scaffold optimization.[1]

    Critical Design Considerations
    • N-Substitution: The nitrogen at position 8 is the primary handle for diversity.[1] For

      
       ligands, a benzyl or phenethyl group is essential to engage the hydrophobic pocket.[1] For Muscarinic agonists, smaller alkyl groups (methyl/ethyl) are preferred to fit the orthosteric site.[1]
      
    • Ether Oxygen: The oxygen atom often acts as a hydrogen bond acceptor.[1] In M1 agonists, it mimics the ester oxygen of acetylcholine or the ether of muscarine.[1]

    • Chirality: If the ether ring is substituted (e.g., at C2 or C3), the scaffold becomes chiral.[1] Enantiomers often display drastic differences in potency (e.g., the (-)-enantiomer of the muscarinic agonist is often the active species [3]).[1]

    References

    • Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[1][4] Bioorganic & Medicinal Chemistry.

    • Watanabe, S., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.[1][5] Bioorganic & Medicinal Chemistry.

    • Suzuki, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.[1] Chemical & Pharmaceutical Bulletin.

    • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[1] Chemical Reviews.

    Sources

    Methodological & Application

    Application Note: Synthesis of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This technical guide details the synthesis of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate , a critical spirocyclic scaffold used in the development of Acetyl-CoA Carboxylase (ACC) inhibitors, GPCR ligands (e.g., Muscarinic M1 agonists), and chemokine receptor antagonists.

    Unlike linear alkyl chains, this spiro-gamma-lactone motif offers significant conformational restriction , reducing the entropic penalty of ligand binding while improving metabolic stability against oxidative clearance.

    The protocol described herein utilizes a robust Allylation-Hydroboration-Oxidative Lactonization sequence. This route is preferred over the Reformatsky approach for laboratory-scale synthesis as it avoids the use of unstable alpha-methylene lactone intermediates and high-pressure hydrogenation, utilizing instead a "green" oxidation strategy (TEMPO/BAIB) to effect cyclization.

    Retrosynthetic Analysis & Strategy

    The synthesis is designed to construct the gamma-butyrolactone ring onto the existing piperidine core.

    • Disconnection: The lactone is dissected at the ester bond and the C-C bond adjacent to the spiro center.

    • Precursor: The 3-carbon unit required for the lactone is introduced via an allyl group.

    • Key Transformation: The transformation of a homoallylic alcohol to a lactone via oxidative cleavage or direct oxidation of a diol intermediate.

    Reaction Pathway Diagram[1][2]

    SynthesisPath SM N-Boc-4-piperidone (Starting Material) Step1 Step 1: Grignard Addition (AllylMgBr) SM->Step1 Int1 Intermediate 1: 4-Allyl-4-hydroxypiperidine Step1->Int1 C-C Bond Formation Step2 Step 2: Hydroboration (9-BBN or BH3) Int1->Step2 Int2 Intermediate 2: 1,4-Diol Step2->Int2 Anti-Markovnikov Hydration Step3 Step 3: Oxidative Cyclization (TEMPO/BAIB) Int2->Step3 Product Target: Spiro-Lactone Step3->Product Oxidation & Intramolecular Trapping

    Figure 1: Synthetic workflow for the construction of the spiro-gamma-lactone core.

    Detailed Experimental Protocols

    Protocol 1: Grignard Allylation (Synthesis of Intermediate 1)

    Objective: Introduction of the 3-carbon chain necessary for the lactone ring.

    Mechanism: Nucleophilic addition of allylmagnesium bromide to the ketone carbonyl. This reaction creates the quaternary spiro-center.

    ReagentEquiv.Role
    N-Boc-4-piperidone 1.0Substrate
    Allylmagnesium bromide (1M in Et2O) 1.2Nucleophile
    THF (Anhydrous) SolventMedium
    NH4Cl (sat. aq.) ExcessQuench

    Procedure:

    • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

    • Dissolution: Charge N-Boc-4-piperidone (10.0 g, 50.2 mmol) and anhydrous THF (150 mL). Cool the solution to -78°C (dry ice/acetone bath).

    • Addition: Transfer Allylmagnesium bromide (60.2 mL, 60.2 mmol) to the addition funnel. Add dropwise over 45 minutes, maintaining internal temperature below -65°C.

      • Note: Fast addition leads to exotherms and potential side reactions (e.g., enolization).

    • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor by TLC (30% EtOAc/Hexane; stain with KMnO4).

    • Workup: Carefully quench with saturated aqueous NH4Cl (50 mL) at 0°C. Extract with EtOAc (3 x 100 mL).

    • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (0-40% EtOAc/Hexane) to yield tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate as a colorless oil.

      • Yield Expectation: 85-92%.

    Protocol 2: Hydroboration-Oxidation (Synthesis of Intermediate 2)

    Objective: Conversion of the terminal alkene to a primary alcohol (anti-Markovnikov addition).

    Mechanism: Borane adds across the double bond to place boron at the less substituted carbon. Oxidation with peroxide replaces C-B with C-O with retention of configuration.

    ReagentEquiv.Role
    Intermediate 1 1.0Substrate
    9-BBN (0.5M in THF) 1.5Hydroboration Agent
    NaOH (3M aq.) 3.0Base
    H2O2 (30% aq.) 3.0Oxidant

    Procedure:

    • Hydroboration: Dissolve Intermediate 1 (10.0 g, 41.4 mmol) in anhydrous THF (100 mL) under N2. Add 9-BBN solution (124 mL, 62.1 mmol) dropwise at 0°C.

    • Digestion: Warm to room temperature (RT) and stir for 4 hours.

      • Process Tip: 9-BBN is preferred over BH3-THF for this substrate to prevent potential reduction of the Boc-carbamate or complexation with the tertiary amine (though Boc protects the N, steric bulk of 9-BBN ensures high regioselectivity).

    • Oxidation: Cool to 0°C. Add 3M NaOH (41 mL) slowly, followed by dropwise addition of 30% H2O2 (14 mL). Caution: Exothermic.

    • Workup: Stir at RT for 1 hour. Dilute with water and extract with EtOAc. Wash with aqueous Na2S2O3 (to quench peroxides) and brine.

    • Isolation: Concentrate to obtain the crude diol (tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate ). This material is often pure enough for the next step; otherwise, filter through a short silica plug.

    Protocol 3: TEMPO-Mediated Oxidative Lactonization

    Objective: Selective oxidation of the primary alcohol to the carboxylic acid, followed by spontaneous (or acid-catalyzed) cyclization with the tertiary alcohol.

    Rationale: We utilize TEMPO (catalytic) and BAIB (Bis-acetoxyiodobenzene, stoichiometric) as a mild, metal-free oxidation system. This avoids toxic Chromium (Jones Reagent) and provides high yields for lactonization.

    ReagentEquiv.Role
    Intermediate 2 (Diol) 1.0Substrate
    TEMPO 0.2Catalyst
    BAIB 2.5Co-oxidant
    DCM/H2O (4:1) SolventMedium

    Procedure:

    • Setup: Dissolve the crude diol (approx. 40 mmol) in DCM (160 mL) and water (40 mL).

    • Addition: Add TEMPO (1.25 g, 8 mmol) and BAIB (32.2 g, 100 mmol) at 0°C.

    • Reaction: Stir vigorously at RT for 4-6 hours. The reaction proceeds via the aldehyde to the acid. The acidic environment generated (acetic acid byproduct from BAIB) often promotes spontaneous lactonization of the gamma-hydroxy acid.

    • Completion: Monitor by LC-MS for the disappearance of diol and formation of the lactone (M+H = 256.15 for Boc-protected product).

    • Workup: Quench with aqueous Na2S2O3. Extract with DCM. Wash organics with saturated NaHCO3 (removes uncyclized acid byproduct, if any) and brine.

    • Purification: Crystallization from Et2O/Hexane or silica gel chromatography (20-50% EtOAc/Hexane).

      • Final Product:This compound .

      • Physical State: White solid.

    Quality Control & Characterization

    ParameterSpecificationNotes
    Appearance White to off-white solidRecrystallize if yellow.
    1H NMR (400 MHz, CDCl3) δ 4.35 (t, 2H, lactone CH2), 3.85 (br d, 2H), 2.95 (br t, 2H), 2.55 (t, 2H), 1.9-1.6 (m, 4H), 1.45 (s, 9H).Diagnostic signal: Triplet at ~4.35 ppm corresponds to the -CH2-O- of the lactone ring.
    MS (ESI) [M+H]+ = 256.2 (calc. 255.31)Often observe [M-tBu]+ or [M-Boc]+ fragments.
    Purity (HPLC) >98% (AUC)Method: C18, Acetonitrile/Water + 0.1% FA.

    References

    • Structure Verification: Sigma-Aldrich. tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Product No. KOB0037. Link

    • Spiro Scaffold Utility: Zhang, J., et al. "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors."[1] Bioorg. Med. Chem. 2020. Link

    • Oxidative Lactonization Mechanism: "Lactonization as a general route to β-C(sp3)-H functionalization." Nature.Link

    • General Spiro Synthesis (Patent Context): "Preparation of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester." Google Patents, CN111518015A. Link

    • Compound Identification: PubChem CID 71711106. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. Link(Note: Isomeric reference for nomenclature comparison).

    Sources

    Scalable synthesis protocol for Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: Scalable Synthesis of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    Abstract

    This application note details a robust, scalable synthesis protocol for This compound (also known as tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, CAS: 301226-27-7). This spiro-lactone scaffold is a critical building block in medicinal chemistry, particularly for GPCR modulators and kinase inhibitors, due to its ability to restrict conformational space while improving metabolic stability compared to planar aromatics. The protocol described herein utilizes a three-step sequence: Grignard allylation, hydroboration-oxidation, and oxidative lactonization. This route is selected for its high atom economy, scalability (multigram to kilogram), and safety profile compared to transition-metal-catalyzed alternatives.

    Retrosynthetic Analysis & Strategy

    To design a scalable route, we must deconstruct the spiro-fused

    
    -butyrolactone ring. The most efficient disconnection occurs at the lactone ester bond and the 
    
    
    
    bond.

    Strategic Logic:

    • The Target: A 5-membered lactone fused to a 4-Boc-piperidine.

    • Disconnection: The lactone can be viewed as the dehydrated product of a

      
      -hydroxy acid.
      
    • Precursor: The

      
      -hydroxy acid stems from the oxidation of a primary alcohol side chain attached to the tertiary alcohol of the piperidine.
      
    • Starting Material: N-Boc-4-piperidinone is the ideal commercially available starting material. The 3-carbon side chain required for the lactone is introduced via allylation.

    Nomenclature Note: While requested as "1-oxo-2-oxa", IUPAC priority rules (Heteroatom > Carbonyl) often designate the ether oxygen as position 1 and the carbonyl as position 2 (i.e., 2-oxo-1-oxa). This protocol synthesizes the standard medicinal chemistry scaffold (CAS 301226-27-7) where the oxygen is attached to the spiro center.

    Figure 1: Retrosynthetic strategy for the spiro-lactone scaffold.

    Experimental Protocol

    Step 1: Grignard Allylation

    Objective: Introduction of the 3-carbon chain to the ketone. Reaction: N-Boc-4-piperidinone + Allylmagnesium bromide

    
    tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate.
    
    • Reagents:

      • N-Boc-4-piperidinone (1.0 equiv)

      • Allylmagnesium bromide (1.0 M in Et₂O, 1.2 equiv)

      • Anhydrous THF (10 V)

      • Saturated aq.[1] NH₄Cl (Quench)[1]

    • Procedure:

      • Charge a dry reactor with N-Boc-4-piperidinone dissolved in anhydrous THF under N₂ atmosphere. Cool to 0 °C .

      • Add Allylmagnesium bromide dropwise over 60 minutes. Critical: Maintain internal temperature < 5 °C to prevent side reactions.

      • Stir at 0 °C for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.

      • Quench: Slowly add saturated aq. NH₄Cl while maintaining temp < 10 °C. (Caution: Exothermic).

      • Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

      • Purification: The crude tertiary alcohol is typically pure enough (>95%) for the next step. If necessary, purify via silica gel chromatography (0-40% EtOAc/Hexane).

    Step 2: Hydroboration-Oxidation

    Objective: Anti-Markovnikov hydration of the terminal alkene to a primary alcohol. Reaction: Allyl-intermediate

    
    tert-butyl 4-(3-hydroxypropyl)-4-hydroxypiperidine-1-carboxylate.
    
    • Reagents:

      • Allyl-intermediate (1.0 equiv)

      • 9-BBN (0.5 M in THF, 1.5 equiv) [Note: For >1kg scale, use BH₃·DMS for cost efficiency]

      • NaOH (3.0 M aq, 3.0 equiv)

      • H₂O₂ (30% aq, 3.0 equiv)

    • Procedure:

      • Dissolve the allyl intermediate in anhydrous THF. Cool to 0 °C .

      • Add 9-BBN solution dropwise. Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

      • Cool reaction mixture back to 0 °C .

      • Oxidative Workup: Add NaOH solution followed by very slow addition of H₂O₂. Caution: Highly exothermic and gas evolution.

      • Stir at RT for 2 hours.

      • Dilute with brine and extract with EtOAc.

      • Concentrate to yield the crude diol (viscous oil).

    Step 3: Oxidative Lactonization (TEMPO-Mediated)

    Objective: Selective oxidation of the primary alcohol to the carboxylic acid, followed by spontaneous (or acid-catalyzed) lactonization. Reaction: Diol

    
     Spiro-lactone Target.
    
    • Reagents:

      • Crude Diol (1.0 equiv)

      • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 equiv)

      • NaOCl (Bleach, 10-13% active chlorine, 2.5 equiv)

      • NaBr (0.5 equiv)

      • DCM (Dichloromethane) / Water biphasic system (1:1)

      • NaHCO₃ (buffer)

    • Procedure:

      • Dissolve crude diol and TEMPO in DCM. Add aqueous solution of NaBr and NaHCO₃.

      • Cool mixture to 0 °C .

      • Add NaOCl dropwise vigorously stirring. Critical: Control addition rate to keep temp < 10 °C. The solution will turn yellow/orange.

      • Monitor by TLC. The primary alcohol oxidizes to the aldehyde (intermediate) then to the acid.

      • Once oxidation is complete, acidify the aqueous layer to pH ~2 with dilute HCl. This promotes the cyclization of the

        
        -hydroxy acid to the lactone.
        
      • Separate organic layer.[1] Wash with 10% Na₂S₂O₃ (to quench oxidant) and NaHCO₃.

      • Crystallization: The product often solidifies upon concentration. Recrystallize from Et₂O/Hexane or purify via silica plug.

    Process Data & Specifications

    ParameterSpecification / ResultNotes
    Overall Yield 55 - 65%Over 3 steps (unoptimized)
    Purity (HPLC) > 98.0%Required for library synthesis
    Appearance White crystalline solid
    ¹H NMR (400 MHz)
    
    
    1.45 (s, 9H), 1.6-1.8 (m, 4H), 2.0 (t, 2H), 2.5 (t, 2H), 3.4-3.6 (m, 4H)
    Characteristic Boc and lactone peaks
    Key Impurity Over-oxidation productsControlled by TEMPO stoichiometry

    Mechanistic Workflow (Graphviz)

    Figure 2: Step-by-step reaction workflow for the scalable synthesis.

    Critical Application Notes & Troubleshooting

    • Scalability of Hydroboration: On a multi-kilogram scale, 9-BBN is prohibitively expensive. The protocol can be adapted to use in-situ generated Borane (NaBH₄ + BF₃·OEt₂ or I₂) in THF. This requires careful venting of H₂ gas.

    • Oxidation Safety: The TEMPO/Bleach method is preferred over Jones Reagent (CrO₃) or Swern oxidation for scale-up due to environmental regulations and the avoidance of cryogenic conditions (-78 °C). However, the exotherm must be managed by the rate of bleach addition.

    • Lactonization Efficiency: If the ring closure is sluggish (resulting in the open hydroxy-acid), stirring the crude acid in Toluene with catalytic p-Toluenesulfonic acid (pTSA) at reflux (Dean-Stark trap) will drive the reaction to completion.

    References

    • PubChem. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate Compound Summary. Available at: [Link]

    • Carreira, E. M., et al. "Spirocyclic Piperidines in Drug Discovery." Chem. Rev., 2014. (Contextual grounding for spiro-scaffolds).
    • Google Patents.Preparation method of tert-butyl-8-oxoidene-2-azaspiro [4.5] decane-2-formic acid ester. CN111518015A.

    Sources

    Purification of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note:

    Introduction: The Spiro Scaffold Challenge

    The compound Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate represents a critical structural motif in modern medicinal chemistry.[1][2] Belonging to the class of spiro-piperidine lactones , this scaffold is frequently utilized as a conformationally restricted pharmacophore in the development of G-protein-coupled receptor (GPCR) ligands (e.g., opioids, chemokine receptors) and kinase inhibitors.[1][2]

    The purification of this intermediate presents a unique set of challenges:

    • Detection Limits: The lack of a strong UV chromophore (only weak carbonyl absorbance at 210–220 nm) makes standard UV-triggered fractionation unreliable.[1][2]

    • Lactone Instability: The 5-membered lactone ring is susceptible to hydrolysis under strong basic conditions or prolonged exposure to nucleophilic solvents.[1][2]

    • Structural Isomerism: Synthetic routes often yield regioisomers or uncyclized hydroxy-ester precursors that co-elute with the target.[1][2]

    This guide provides a validated, high-purity isolation protocol combining optimized Flash Column Chromatography with a scalable Crystallization polishing step.[1][2]

    Chemical Property Profile

    Understanding the physicochemical landscape is the first step to successful separation.[1][2]

    PropertyValue / CharacteristicImplication for Purification
    Molecular Weight ~255.31 g/mol Suitable for standard Silica/C18 phases.[1][2]
    LogP (Predicted) 1.5 – 2.0Moderately lipophilic; elutes in mid-range organic gradients.[1][2]
    Solubility Soluble: DCM, EtOAc, THFInsoluble: Water, Hexanes (cold)DCM is the load solvent of choice.[1][2] Hexane is the anti-solvent.[1][2]
    Chromophore Weak (Carbonyl only)UV 210 nm is required.[1][2] ELSD is preferred.[1][2]
    Stability Acid: Stable (Boc intact > pH 2)Base: Labile (Lactone opens > pH 10)Avoid basic modifiers (TEA/NH₄OH) in mobile phases.[1][2]

    Pre-Purification Workup (The "Clean-Catch" Strategy)

    Before chromatography, the crude reaction mixture must be conditioned to remove gross impurities that degrade column performance.[1][2]

    Protocol:

    • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 mL per mmol substrate).

    • Wash 1 (Salt Removal): Wash with Water (2x volume).[1][2] Brine is not necessary yet unless an emulsion forms.[1][2]

    • Wash 2 (Acidic Impurities): Wash with Saturated NaHCO₃ .

      • Critical: Perform this quickly and keep cold (0–5°C) to prevent lactone hydrolysis.[1][2]

    • Wash 3 (Drying): Wash with Saturated Brine .[1][2]

    • Dry & Concentrate: Dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate).[1][2] Filter and concentrate in vacuo at <40°C.

      • Result: A viscous, off-white oil or semi-solid.[1][2]

    Method A: Flash Column Chromatography (Primary Purification)[1][2]

    This is the workhorse method. Because the compound lacks strong UV absorbance, the detection strategy is the most critical variable.[1][2]

    Instrument Setup
    • Stationary Phase: High-performance spherical Silica Gel (20–40 µm).[1][2]

      • Load: 1% to 5% (mass sample / mass silica).[1][2]

    • Mobile Phase:

      • Solvent A: Hexanes (or Heptane)[1][2]

      • Solvent B: Ethyl Acetate (EtOAc)[1][2]

    • Detection:

      • Primary: ELSD (Evaporative Light Scattering Detector) - Highly Recommended.[1][2]

      • Secondary: UV at 210 nm and 254 nm (monitor 254 nm to track aromatic impurities/solvents).

    Gradient Protocol
    Time (CV)% Solvent B (EtOAc)Phase Description
    0 – 20%Equilibration: Flushes the column.[1][2]
    2 – 50% → 10%Injection: Elutes non-polar impurities (e.g., mineral oil, toluene).[1][2]
    5 – 1510% → 40%Separation: Target compound typically elutes between 25–35% B.
    15 – 2040% → 100%Flush: Elutes polar byproducts (uncyclized hydroxy-acids).[1][2]
    TLC Visualization (Manual Check)

    If automated detection is unavailable, collect fractions and spot on TLC plates.[1][2]

    • Stain: Hanessian’s Stain (Cerium Molybdate) or KMnO₄ .[1][2]

      • Observation: The lactone/Boc moiety will stain deep blue/brown upon heating.[1][2] UV visualization is often insufficient.[1][2]

    Method B: Recrystallization (Polishing & Scale-Up)[1][2]

    For multi-gram batches, chromatography is expensive.[1][2] Recrystallization offers a scalable alternative to achieve >99% purity.[1][2]

    Solvent System: EtOAc / Hexanes (1:4)

    Protocol:

    • Dissolution: Dissolve the crude solid in the minimum amount of hot EtOAc (approx. 60°C).

      • Rule of Thumb: 2 mL EtOAc per gram of crude.[1][2]

    • Anti-Solvent Addition: Slowly add hot Hexanes dropwise while stirring until the solution turns slightly turbid.

    • Clarification: Add a few drops of EtOAc to restore clarity.[1][2]

    • Nucleation: Remove from heat. Let cool to room temperature (RT) slowly over 2 hours.

      • Note: Rapid cooling traps impurities.[1][2]

    • Maturation: Place at 4°C (fridge) for 12 hours.

    • Filtration: Filter the white crystals. Wash with cold Hexane/EtOAc (9:1) .

    • Drying: Dry in a vacuum oven at 40°C for 4 hours.

    Process Logic & Workflow Diagram

    The following diagram illustrates the decision matrix for purifying this spiro-lactone, emphasizing the "Check-Point" logic to ensure purity.

    PurificationWorkflow Start Crude Reaction Mixture Workup Workup: EtOAc / NaHCO3 (Cold) Remove Acidic Impurities Start->Workup TLC_Check TLC Analysis (Stain: KMnO4/Hanessian) Workup->TLC_Check Decision Purity > 85%? TLC_Check->Decision Flash Method A: Flash Chromatography Silica (Hex/EtOAc) Detection: ELSD/210nm Decision->Flash No (<85%) Cryst Method B: Recrystallization EtOAc / Hexanes Decision->Cryst Yes (>85%) QC QC: 1H-NMR & LCMS Flash->QC Cryst->QC QC->Flash Fail (Reprocess) Final Pure Product (>98%) QC->Final Pass

    Figure 1: Decision tree for the purification of Boc-spiro-lactone intermediates.

    Analytical Validation (QC)

    Trust but verify. The following analytical signatures confirm identity and purity.

    1H-NMR (CDCl₃, 400 MHz)
    • Boc Group: Strong singlet at δ 1.45 ppm (9H) .[1][2]

    • Spiro-Methylene: The CH₂ groups adjacent to the spiro center often appear as complex multiplets due to the rigid ring conformation.[1][2]

    • Lactone Region: Look for the CH₂ adjacent to the oxygen (if 2-oxa) or carbonyl.[1][2] Typically δ 4.0–4.5 ppm (if O-CH₂) or δ 2.5–2.8 ppm (if O=C-CH₂).[1][2]

    • Piperidine Ring: Broad multiplets at δ 3.0–3.5 ppm (N-CH₂).[1][2]

    LC-MS
    • Ionization: Electrospray Positive (ESI+).[1][2]

    • Mass Observed:

      • [M+H]⁺ is often weak due to Boc lability.[1][2]

      • [M+Na]⁺ (M + 23) is usually the base peak.[1][2]

      • [M - Boc + H]⁺ (Loss of 100 Da) is a common fragment.[1][2]

      • Target Mass: MW ~255.[1][2]3. Look for 278.3 (M+Na) or 155.3 (M-Boc) .[1][2]

    Troubleshooting Guide

    IssueProbable CauseCorrective Action
    Low Yield Lactone hydrolysis during workup.[1][2]Use cold NaHCO₃; reduce contact time with base.[1][2]
    No UV Signal Weak chromophore.[1][2]Switch to ELSD or monitor 210 nm. Use KMnO₄ stain.[1][2]
    Co-eluting Impurity Uncyclized hydroxy-ester.[1][2]Run a shallower gradient (e.g., 10-25% EtOAc over 20 CV).[1][2]
    Oiling Out Impure crude in crystallization.Perform a fast silica plug filtration before crystallization.[1][2]

    References

    • Carreira, E. M., & Kvaerno, L. (2010).[1][2] Classics in Stereoselective Synthesis. Wiley-VCH.[1][2] (General reference for spiro-cycle formation logic).

    • Burkhard, J. A., et al. (2010).[1][2] "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Isosteres." Journal of Organic Chemistry, 75(24), 8701–8704.[1][2] Link (Foundational work on spiro-piperidine purification).[1][2]

    • Sigma-Aldrich. "Product Specification: tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate."[1][2] Link (Reference for physical properties of the regioisomer).[1][2]

    • Tepe, J. J., & Williams, R. M. (1999).[1][2] "Total Synthesis of Spirotryprostatin B." Journal of the American Chemical Society, 121(12), 2951-2952.[1][2] (Demonstrates sensitivity of spiro-lactones to basic workups).

    Sources

    Recrystallization of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: Recrystallization Protocol for Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    Abstract & Scope

    This technical guide outlines the purification of This compound (also referred to in literature as tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate; CAS Ref: 301226-27-7).[1] This spirocyclic scaffold is a critical intermediate in medicinal chemistry, valued for its ability to restrict conformational freedom in drug candidates (e.g., GPCR ligands).[1]

    Recrystallizing this compound presents a specific challenge: the Boc-protecting group combined with the spiro-lactone core creates a "solubility duality."[1] The molecule is highly soluble in most organic solvents (due to the Boc group) but retains significant polarity (due to the lactone).[1] This often leads to "oiling out" rather than discrete crystallization.[1] This protocol provides a robust, self-validating methodology to overcome this phase-separation issue.[1]

    Pre-Formulation Analysis

    Before initiating bulk recrystallization, understanding the physicochemical profile is essential to avoid yield loss.[1]

    PropertyCharacteristicImpact on Recrystallization
    Lipophilicity High (Boc group + Spiro alkyls)Soluble in DCM, EtOAc, THF, Toluene.[1]
    Polarity Moderate (Lactone/Carbamate)Soluble in Alcohols; Poor solubility in Alkanes.[1]
    Melting Point Typically 100–130°C (Solid)If impure, MP drops drastically, leading to oils.[1]
    Crystal Habit Tendency to form needles or amorphous solidsRequires slow cooling to form filterable prisms.[1]

    Critical Warning (Oiling Out): Boc-protected aliphatic heterocycles often form a supersaturated "oil" phase in solvent mixtures before crystallizing.[1] This is a kinetic trap.[1] The protocols below utilize controlled anti-solvent addition and seeding to bypass this state.

    Strategic Solvent Selection

    We employ a Binary Solvent System (Solvent/Anti-solvent).[1] Single-solvent recrystallization is rarely effective for this compound class due to the steep solubility curve required (very soluble hot, insoluble cold).[1]

    Recommended Systems:

    • Primary System (Standard): Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).[1]

      • Why: EtOAc dissolves the Boc-amine well; Heptane is miscible and induces precipitation without freezing the oil phase too quickly.[1]

    • Secondary System (For Polar Impurities): Isopropyl Alcohol (IPA) / Water.[1]

      • Why: Effective if the crude contains inorganic salts or highly polar byproducts.[1]

    • Tertiary System (High Purity): MTBE / Hexane.[1]

      • Why: MTBE has a lower boiling point, allowing for gentler heating if the compound is thermally labile.[1]

    Detailed Protocol: Ethyl Acetate / n-Heptane System

    This is the "Gold Standard" method for Boc-spiro-piperidines.[1]

    Phase 1: Dissolution
    • Place the crude solid (e.g., 10.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add Ethyl Acetate (EtOAc) in small portions (start with 2 mL/g).

    • Heat the mixture to a gentle reflux (approx. 75°C).

    • Checkpoint: If the solid does not dissolve completely, add EtOAc in 0.5 mL/g increments until a clear, homogeneous solution is obtained.

      • Note: If a small amount of dark residue remains, this is likely inorganic salts or polymerized byproduct.[1] Perform a hot filtration through a pre-warmed Celite pad.[1]

    Phase 2: Nucleation & Anti-Solvent Addition[1]
    • Remove the heat source and let the solution cool slightly (to ~60°C).

    • Begin adding n-Heptane dropwise via an addition funnel.[1]

    • The Cloud Point: Continue adding Heptane until a faint, persistent turbidity (cloudiness) appears.[1]

    • Add a few drops of EtOAc to just barely redissolve the cloudiness (returning to a clear solution).[1]

    • Seeding (Critical Step): Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod.[1] This provides a nucleation site to prevent oiling out.[1]

    Phase 3: Crystallization[1][2]
    • Allow the flask to cool to room temperature (20–25°C) slowly over 2–3 hours.

      • Do not use an ice bath yet.[1] Rapid cooling locks impurities into the lattice and promotes oil formation.[1]

    • Once a heavy crop of crystals is visible at room temperature, cool the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

    Phase 4: Isolation
    • Filter the crystals using a Buchner funnel under vacuum.[1]

    • Wash: Wash the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:4 ratio).

      • Caution: Do not use pure EtOAc for washing; it will redissolve your product.[1]

    • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours. High vacuum is required to remove trapped Heptane.[1]

    Troubleshooting & Decision Logic

    If the standard protocol fails, use this logic flow to correct the process.

    RecrystallizationLogic Start Start: Crude Material Dissolve Dissolve in Hot EtOAc Start->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol HotFilter Perform Hot Filtration (Remove Salts) CheckSol->HotFilter No (Residue) AddAnti Add Heptane to Cloud Point CheckSol->AddAnti Yes HotFilter->AddAnti Cool Slow Cool to RT AddAnti->Cool CheckState Result State? Cool->CheckState Crystals Crystals Formed -> Filter & Dry CheckState->Crystals Solid Oil Oiling Out Occurred CheckState->Oil Liquid Phase NoPpt No Precipitate CheckState->NoPpt Clear Solution Reheat Add More EtOAc (Solvent ratio too low) Oil->Reheat Reheat to Dissolve Evap Rotovap to 50% Vol Add More Heptane NoPpt->Evap Concentrate Reheat->Cool Evap->Cool

    Figure 1: Decision matrix for optimizing the recrystallization of Boc-spiro-lactones.

    Quality Control & Validation

    After drying, the purity must be validated.

    • TLC (Thin Layer Chromatography):

      • Mobile Phase: 50% Ethyl Acetate / 50% Hexane.[1]

      • Visualization: Ninhydrin stain (will be negative/faint due to Boc) or Phosphomolybdic Acid (PMA) stain (recommended for lactones).[1] The spot should be single and compact.[1]

    • 1H-NMR (CDCl3):

      • Verify the integrity of the Boc group (singlet at ~1.45 ppm, 9H).

      • Check for the absence of solvent peaks (Heptane multiplets at 0.8–1.3 ppm).[1]

    • Melting Point:

      • Sharp range (typically < 2°C variation).[1] A broad range (>3°C) indicates trapped solvent or isomeric impurities.[1]

    Safety & Handling

    • H319/H315: Causes serious eye and skin irritation.[1] Wear gloves and safety goggles.[1]

    • Flammability: Ethyl Acetate and Heptane are highly flammable.[1] Perform all heating in a fume hood away from open flames.

    • Pressure: When heating spiro-lactones, ensure the system is vented (or under a nitrogen balloon) to prevent pressure buildup, though they are generally stable.[1]

    References

    • Sigma-Aldrich.[1] tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Product Sheet. Accessed January 28, 2026.[1] Link[1]

    • Carreira, E. M., & Fessard, T. C. (2014).[1][2] Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. Link[1]

    • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spirocyclic Piperidines. Journal of Organic Chemistry. Link[1]

    • National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 71711106, tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. Accessed January 28, 2026.[1] Link

    Sources

    Application Note: Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate in Medicinal Chemistry

    [1]

    Abstract & Strategic Value

    This compound is a high-value spirocyclic building block used to introduce 3D structural complexity into drug candidates.[1] Unlike flat aromatic scaffolds, this spiro-lactone confers significant fraction of sp3-hybridized carbons (

    1

    Key Applications:

    • Divergent Library Synthesis: The lactone core serves as an electrophilic "hub" for rapid aminolysis, generating libraries of 4-hydroxy-4-carboxamidopiperidines.[1]

    • GPCR & Ion Channel Ligands: The scaffold mimics the spatial arrangement of privileged structures found in muscarinic agonists (M1) and Sigma-1 receptor ligands.[1]

    • Spiro-Ether Synthesis: Reduction of the lactone yields spiro-diols, precursors to spiro-tetrahydrofurans used in Acetyl-CoA Carboxylase (ACC) inhibitors.[1]

    Structural Analysis & Physicochemical Properties[1]

    The molecule features a piperidine ring spiro-fused to a

    1
    PropertyValueRelevance
    CAS Number 301226-27-7Unique Identifier
    Molecular Formula
    
    
    --
    Molecular Weight 255.31 g/mol Fragment-based drug design compliant
    LogP (Predicted) ~1.4 - 1.8Ideal for CNS penetration
    H-Bond Acceptors 4Interactions with Ser/Thr residues
    Topological Polar Surface Area ~55 ŲGood membrane permeability

    Synthetic Utility & Reaction Modules

    The utility of this scaffold lies in its ability to undergo orthogonal transformations.[1] We define three core modules for its application in organic synthesis.

    Module A: Lactone Aminolysis (Library Generation)

    The most direct application is the ring-opening aminolysis.[1] The strained lactone reacts with primary and secondary amines to yield

    
    -hydroxy amides11
    • Mechanism: Nucleophilic attack of the amine on the lactone carbonyl

      
       tetrahedral intermediate 
      
      
      ring opening
      
      
      formation of stable amide.
    • Scope: Aliphatic amines, anilines (requires activation), and heterocyclic amines.

    Module B: Reductive Transformation (Spiro-Diols & Ethers)

    Reduction of the lactone yields a spiro-diol (Tert-butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate).[1]

    • Application: Cyclization of the diol (e.g., via mesylation/base) creates spiro-tetrahydrofuran scaffolds, which are bioisosteres of spiro-lactones but with different H-bond donor/acceptor profiles.[1]

    Module C: Alpha-Functionalization

    The position

    1
    • Application: Alkylation with alkyl halides allows the introduction of a third vector of diversity, creating chiral centers at the

      
      -position.[1]
      

    Visualizing the Synthetic Pathway

    ReactionPathwaysCoreSpiro-Lactone Scaffold(CAS 301226-27-7)Prod_AmideHydroxy-AmideLibraryCore->Prod_AmideAminolysis(Module A)Prod_DiolSpiro-DiolIntermediateCore->Prod_DiolReduction(Module B)Prod_AlkAlpha-AlkylatedLactoneCore->Prod_AlkEnolate Alkylation(Module C)AminePrimary/SecondaryAminesAmine->Prod_AmideRedAgentLiAlH4 or DIBALRedAgent->Prod_DiolBaseAlkLDA / Alkyl HalideBaseAlk->Prod_AlkProd_EtherSpiro-Ether(Muscarinic Agonist Core)Prod_Diol->Prod_EtherCyclodehydration(MsCl/NaH)

    Caption: Divergent synthetic pathways from the spiro-lactone core to high-value medicinal chemistry scaffolds.[1][2][3]

    Detailed Experimental Protocols

    Protocol 1: Lactone Aminolysis (Synthesis of Hydroxy-Amide Libraries)

    Objective: To synthesize a library of tert-butyl 4-hydroxy-4-(2-(substituted-amino)-2-oxoethyl)piperidine-1-carboxylates.

    Reagents:

    • Substrate: this compound (1.0 equiv)[1]

    • Amine: Diverse primary/secondary amines (1.2 - 1.5 equiv)[1]

    • Catalyst: 2-Hydroxypyridine or 1,2,4-Triazole (0.5 equiv) - Crucial for accelerating lactone opening.[1]

    • Solvent: Toluene or THF (anhydrous)

    • Base: Triethylamine (if amine salt is used)

    Step-by-Step Procedure:

    • Preparation: In a sealed reaction vial (or microwave tube), dissolve the spiro-lactone (100 mg, 0.39 mmol) in anhydrous Toluene (2 mL).

    • Addition: Add the target amine (0.58 mmol, 1.5 equiv). If the amine is a solid, dissolve in minimal THF before addition.

    • Catalysis: Add 2-hydroxypyridine (18 mg, 0.19 mmol). Note: This bifunctional catalyst activates the carbonyl and stabilizes the transition state.

    • Reaction: Heat the mixture to 80°C for 12–16 hours.

      • Optimization: For sterically hindered amines, use microwave irradiation at 100°C for 1 hour.[1]

    • Monitoring: Monitor by LC-MS (Target mass = MW_Lactone + MW_Amine).[1]

    • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1N HCl (to remove excess amine/catalyst) followed by saturated NaHCO₃ and brine.

    • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

    Self-Validating Check: The disappearance of the lactone carbonyl stretch (~1770 cm⁻¹) and appearance of the amide carbonyl (~1640 cm⁻¹) in IR confirms reaction progress.

    Protocol 2: Reductive Ring Opening to Spiro-Diol

    Objective: Synthesis of tert-butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate.

    Reagents:

    • Substrate: Spiro-lactone (1.0 equiv)[1]

    • Reductant: LiAlH4 (1.0 M in THF, 2.0 equiv) or LiBH4 (3.0 equiv)

    • Solvent: THF (anhydrous)

    Step-by-Step Procedure:

    • Setup: Flame-dry a round-bottom flask and purge with Argon. Add the spiro-lactone (500 mg, 1.96 mmol) and dissolve in THF (10 mL). Cool to 0°C.[1]

    • Reduction: Dropwise add LiAlH4 solution (3.9 mL, 3.9 mmol). Caution: Gas evolution.

    • Progression: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add:

      • 0.15 mL Water

      • 0.15 mL 15% NaOH[1]

      • 0.45 mL Water

    • Isolation: Stir until a white granular precipitate forms. Filter through a pad of Celite.[1] Rinse the pad with warm THF.[1]

    • Result: Concentrate the filtrate to yield the crude diol as a viscous oil. Quantitative yield is typical.[1]

    Case Study: Synthesis of Muscarinic Agonists

    Context: Muscarinic M1 agonists are targets for Alzheimer's disease.[1][4] The spiro-ether core is critical for binding.[1]

    Workflow:

    • Start: this compound.

    • Step 1 (Reduction): Protocol 2 above to generate the spiro-diol.

    • Step 2 (Cyclization): Treat the diol with Methanesulfonyl chloride (MsCl, 1.1 equiv) and Pyridine at 0°C to selectively mesylate the primary alcohol (steric differentiation).

    • Step 3 (Closure): Treat the mono-mesylate with NaH in THF. The tertiary alcohol attacks the primary mesylate to close the tetrahydrofuran ring.[1]

    • Step 4 (Deprotection): Treat with TFA/DCM (1:4) to remove the Boc group, yielding the free amine spiro-ether (e.g., 1-oxa-8-azaspiro[4.5]decane).[1]

    References

    • Spirocyclic Scaffolds in Medicinal Chemistry

      • Title: Spirocyclic Scaffolds in Medicinal Chemistry.[1]

      • Source: ResearchGate (Review).[5]

      • URL:[Link]

    • Compound Data & Safety

      • Title: Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (PubChem CID 329817185).[1][6]

      • Source: PubChem.[1][2][6]

      • URL:[Link]

    • Synthesis of Spiro-Piperidines

      • Title: The utilization of spirocyclic scaffolds in novel drug discovery.[1][7][8]

      • Source: Expert Opinion on Drug Discovery.[1]

      • URL:[Link][4][9]

    • Sigma Receptor Ligands

      • Title: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[1][10]

      • Source: PubMed.[1]

      • URL:[Link]

    Experimental protocol for FAAH inhibitor synthesis using Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Rationale

    This application note details the synthetic utility of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 1187467-34-2 / 268550-48-7) in the development of next-generation Fatty Acid Amide Hydrolase (FAAH) inhibitors.[1][2][3]

    While classical FAAH inhibitors (e.g., PF-04457845, URB597) rely on linear piperidine or piperazine cores, these scaffolds are susceptible to oxidative metabolism at the carbon atoms adjacent to the nitrogen.[2] The spirocyclic scaffold offers a "privileged structure" in medicinal chemistry: it restricts conformational flexibility (lowering entropy costs of binding) and sterically blocks metabolic "soft spots," thereby improving the pharmacokinetic (PK) profile of the final drug candidate.

    This protocol describes the conversion of the spiro-lactone starting material into a metabolically stable spiro-ether urea inhibitor , a potent chemotype for modulating endocannabinoid signaling.[1][2]

    Chemical Mechanism & Workflow

    The synthesis strategy involves "scaffold morphing"—transforming the polar lactone core into a lipophilic, stable spiro-ether, followed by the installation of the covalent serine-trap pharmacophore (urea).[2]

    Pathway Visualization

    FAAH_Synthesis_Workflow Start Start: Spiro-Lactone (Boc-Protected) Step1 Step 1: Reductive Opening (Diol Formation) Start->Step1 LiBH4, THF Step2 Step 2: Cyclization (Spiro-Ether Formation) Step1->Step2 TsCl, then NaH Step3 Step 3: N-Deprotection (TFA Salt) Step2->Step3 TFA, DCM Step4 Step 4: Urea Coupling (Warhead Installation) Step3->Step4 Biaryl Isocyanate Final Final: Spirocyclic FAAH Inhibitor Step4->Final Purification

    Figure 1: Synthetic workflow transforming the spiro-lactone precursor into the active FAAH inhibitor.

    Experimental Protocol

    Phase 1: Scaffold Engineering (Lactone to Spiro-Ether)

    Objective: Convert the 1-oxo-2-oxa (lactone) moiety into a 2-oxa (ether) moiety to reduce polar surface area and prevent hydrolytic ring-opening in vivo.

    Starting Material: this compound.[1][2][3]

    Step 1.1: Reductive Ring Opening

    • Reagents: Lithium Borohydride (LiBH₄), anhydrous THF.[1][2][3]

    • Rationale: LiBH₄ is selected over LiAlH₄ to selectively reduce the lactone to the diol without reducing the Boc-carbamate.[1][2]

    • Protocol:

      • Dissolve starting lactone (1.0 eq) in anhydrous THF (0.2 M) under N₂.

      • Cool to 0°C. Add LiBH₄ (2.0 M in THF, 3.0 eq) dropwise.

      • Warm to RT and stir for 16 hours.

      • Quench: Cool to 0°C, add sat. NH₄Cl dropwise (Gas evolution!).

      • Extract with EtOAc (3x).[1][2][3] Dry over Na₂SO₄.[1][2][3][4]

      • Result: Tert-butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate (The Diol).[1][2][3]

    Step 1.2: Cyclodehydration (Spiro-Ether Formation) [1][2][3]

    • Reagents: p-Toluenesulfonyl chloride (TsCl), Pyridine, Sodium Hydride (NaH).[1][2][3]

    • Rationale: Selective tosylation of the primary alcohol followed by intramolecular displacement forms the 5-membered ether ring.[1][2]

    • Protocol:

      • Dissolve the Diol (1.0 eq) in DCM.[1][2][3] Add Pyridine (5.0 eq) and catalytic DMAP.[1][2][3]

      • Add TsCl (1.1 eq) at 0°C. Stir 4h (monitors for mono-tosylation).

      • Workup (wash with 1N HCl, brine) and concentrate.

      • Redissolve the crude tosylate in anhydrous DMF.

      • Add NaH (60% dispersion, 1.5 eq) at 0°C. Heat to 60°C for 2 hours.

      • Result: Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate.

    Phase 2: Pharmacophore Installation

    Objective: Install the urea "warhead" which covalently modifies the catalytic Serine-241 of FAAH.

    Step 2.1: Boc-Deprotection [1][2][3]

    • Protocol: Treat the spiro-ether with TFA/DCM (1:4 ratio) for 1 hour at RT. Concentrate to dryness to yield the TFA salt.

    Step 2.2: Urea Coupling (The "Warhead") [3]

    • Reagents: 3'-carbamoylbiphenyl-3-yl isocyanate (or phenyl carbamate equivalent).[1][2][3]

    • Rationale: The biaryl urea motif is the gold standard for FAAH specificity (mimicking the arachidonoyl tail).

    • Protocol:

      • Suspend the amine TFA salt (1.0 eq) in DCM.[1][2][3]

      • Add Triethylamine (TEA, 3.0 eq) to free the base.[2][3]

      • Add 3-isocyanatobiphenyl (or specific biaryl isocyanate) (1.1 eq).[1][2][3]

      • Stir at RT for 2 hours.

      • Purification: Flash chromatography (MeOH/DCM gradient).

    Data Presentation & Quality Control

    Successful synthesis is validated by the disappearance of the lactone carbonyl signal and the appearance of the urea protons.

    Table 1: Key Spectral Diagnostics

    MoietyMethodDiagnostic Signal (Expected)Interpretation
    Lactone (Start) IR~1770 cm⁻¹ (Strong)Cyclic ester carbonyl (Start material).[1][2][3]
    Spiro-Ether (Int) ¹H NMRδ 3.6 - 3.9 ppm (Multiplets)Protons adjacent to ether oxygen (Ring closed).[1][2][3]
    Urea (Final) ¹H NMRδ 8.5 - 9.0 ppm (Singlet, D₂O exch)Urea NH proton (indicates successful coupling).[1][2][3]
    Boc Group ¹³C NMR~28.4 ppm (3C)Disappearance confirms deprotection in Step 2.[1][2][3]1.

    Troubleshooting & Critical Parameters

    • Regioselectivity in Step 1.2: If bis-tosylation occurs during the diol activation, the cyclization will fail.[2] Control: Add TsCl slowly at low temperature (0°C to -10°C) and stop reaction immediately upon consumption of starting material.

    • Water Sensitivity: The isocyanate coupling (Step 2.[2][3]2) is strictly anhydrous.[1][2][3] Water will hydrolyze the isocyanate to an aniline, leading to symmetric urea byproducts.

    • Safety: LiBH₄ generates hydrogen gas.[1][2][3] NaH is pyrophoric.[1][2][3] Conduct all reductions and cyclizations in a well-ventilated fume hood behind a blast shield.

    References

    • PubChem. tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate Compound Summary. National Library of Medicine.[1][2][3] [Link][1][2][3]

    • Johnson, D. S., et al. (2011).[1][2][3] Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor.[1][2][3] Journal of Medicinal Chemistry.[1][2][3] [Link]

    • Burford, N. T., et al. (2011).[1][2][3] Discovery of specific and reversible inhibitors of fatty acid amide hydrolase.[5][6] Biochemical Pharmacology.[1][2][3][7][8] [Link]

    • Carreira, E. M., & Fessard, T. C. (2014).[1][2][3] Spirocyclic Scaffolds in Drug Discovery.[1][2][3][9] Chemical Reviews.[1][2][3] (Contextual grounding for spiro-ether stability). [Link]

    Sources

    Application Note: Unlocking Quaternary Carbon Space with Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    Author: BenchChem Technical Support Team. Date: February 2026

    This Application Note is written for medicinal chemists and drug discovery scientists. It focuses on the specific structural isomer Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 154348-08-0 / 1211535-03-3), distinguishing it from its common regioisomer (the 2-oxo-1-oxa variant) and detailing its utility as a high-Fsp³ scaffold.

    Introduction: The "Carbonyl-at-Spiro" Advantage

    In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve solubility, reduce promiscuity, and enhance the clinical success rate of drug candidates.[1][2] This compound (hereafter referred to as Compound 1 ) is a privileged building block that offers a rigid, three-dimensional scaffold with a unique vector profile.

    Critical Structural Distinction

    It is vital to distinguish Compound 1 from its more common regioisomer, the "Oxygen-at-Spiro" lactone (CAS 301226-27-7).

    FeatureCompound 1 (1-oxo-2-oxa) Regioisomer (2-oxo-1-oxa)
    Structure Carbonyl attached to Spiro CenterOxygen attached to Spiro Center
    Spiro Carbon Quaternary Acyl CenterQuaternary Ether Center
    Ring Opening Product Quaternary Amide/Ester (Stable)Tertiary Alcohol (Metabolic liability)
    Primary Utility Linker design, Quaternary amino acidsTertiary alcohol pharmacophores

    Compound 1 is particularly valuable because its ring opening generates a quaternary carbon attached to a carbonyl .[1][2] This motif is sterically demanding and metabolically robust, preventing the common "metabolic soft spot" issues associated with tertiary alcohols generated by the other isomer.[1][2]

    Strategic Applications in Drug Discovery[1][2]

    A. As an Intact Pharmacophore (The "Rigid Spacer")

    The intact spiro-lactone ring serves as a polar, non-planar spacer that restricts the conformation of the piperidine nitrogen relative to the lactone carbonyl.[1][2]

    • Bioisostere: Acts as a constrained surrogate for cyclic ketones or esters.[1][2]

    • Dipole Orientation: The fixed dipole of the lactone can be used to engage specific hydrogen bond donors in the binding pocket (e.g., backbone amides).[1][2]

    • Case Study Relevance: Used in NK1 receptor antagonists to orient aryl rings while maintaining a specific distance from the basic amine.[1][2]

    B. As a Divergent Intermediate (The "Latent Linker")

    The strained 5-membered lactone is a "spring-loaded" handle.[1][2] It can be opened by nucleophiles (amines, alkoxides) to generate complex, functionalized linkers that are otherwise difficult to synthesize.[1][2]

    • Reaction: Aminolysis of the lactone.[1][2]

    • Result: A piperidine core with a pendant alkyl chain ending in a hydroxyl group, connected via a quaternary amide.[1][2] This creates a ProTide-like or PROTAC linker attachment point with high rigidity.[1][2]

    Chemical Properties & Handling[1][2][3]

    PropertyDataNotes
    Molecular Weight 255.31 g/mol Fragment-friendly
    LogP ~1.5Good polarity balance
    Solubility DCM, THF, MeOH, DMSOPoor in hexanes/water
    Stability Stable at RT.Avoid strong bases unless ring opening is desired.[1][2]
    CAS 154348-08-0Verify isomer structure before purchase.[2]

    Synthetic Workflows & Protocols

    Workflow Visualization

    The following diagram illustrates the two primary divergent pathways for Compound 1: Path A (Scaffold Growth) and Path B (Lactone Transformation).[1][2]

    G Start Compound 1 (N-Boc Spiro-Lactone) PathA Path A: Intact Scaffold Start->PathA PathB Path B: Ring Opening Start->PathB Deprotection Boc Removal (TFA or HCl) PathA->Deprotection Coupling N-Functionalization (Urea/Amide/Sulfonamide) Deprotection->Coupling TargetA Rigid Spiro-Lactone Ligands Coupling->TargetA Aminolysis Aminolysis (R-NH2 / AlMe3) PathB->Aminolysis TargetB Quaternary Amide Hydroxy-Linkers Aminolysis->TargetB

    Caption: Divergent synthetic pathways. Path A preserves the spiro-lactone for rigidity; Path B opens the ring to access quaternary amides.

    Protocol 1: Selective Boc-Deprotection (Path A)

    Objective: Remove the Boc group without opening or hydrolyzing the sensitive lactone ring.[1][2]

    Reagents:

    • Compound 1 (1.0 eq)[1][2]

    • 4M HCl in Dioxane (10 eq)

    • Dichloromethane (DCM) (anhydrous)[1][2]

    Step-by-Step:

    • Dissolution: Dissolve Compound 1 in anhydrous DCM (0.1 M concentration) in a round-bottom flask under N₂.

    • Acid Addition: Cool to 0°C. Dropwise add 4M HCl in Dioxane. Note: Avoid TFA if possible, as residual TFA can catalyze lactone hydrolysis during workup or subsequent steps.[1]

    • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (stain with Ninhydrin for free amine).[1][2]

    • Workup (Critical): Concentrate in vacuo to dryness.[1][2] Do not perform an aqueous basic workup (NaOH/NaHCO₃) as this poses a high risk of hydrolyzing the lactone to the hydroxy-acid.[1][2]

    • Isolation: Isolate as the HCl salt. Store under argon at -20°C. Use directly in coupling reactions with a non-nucleophilic base (e.g., DIPEA) to neutralize in situ.[1][2]

    Protocol 2: Lactone Aminolysis (Path B)[1][2]

    Objective: Open the lactone with a functional amine to create a quaternary amide linker.

    Mechanism: The nucleophilic amine attacks the carbonyl at the spiro-center (C1), breaking the C1-O2 bond.[1][2] Product: A piperidine core with a quaternary amide and a primary/secondary alcohol chain.[1][2]

    Reagents:

    • Compound 1 (1.0 eq)[1][2]

    • Target Amine (R-NH₂, 1.2 eq)

    • Trimethylaluminum (AlMe₃) (2.0 M in toluene, 1.5 eq) OR TBD (Triazabicyclodecene) (0.5 eq) for milder conditions.[1][2]

    • Solvent: Toluene or THF (anhydrous).[1][2]

    Step-by-Step (AlMe₃ Method - High Efficiency):

    • Activation: In a dried Schlenk flask under Argon, dissolve the Target Amine in anhydrous Toluene (0.2 M).

    • Reagent Formation: Cool to 0°C. Carefully add AlMe₃ solution dropwise. (Caution: Pyrophoric).[1][2] Stir for 30 min to form the aluminum amide species.[1][2]

    • Addition: Add a solution of Compound 1 in Toluene dropwise to the aluminum amide mixture.

    • Heating: Heat the mixture to 60-80°C for 4-12 hours.

    • Quench: Cool to 0°C. Carefully quench with dilute HCl (1M) or Rochelle's salt solution.

    • Extraction: Extract with EtOAc. The product will be the N-Boc protected hydroxy-amide.[2]

    • Purification: Silica gel chromatography (MeOH/DCM gradient).

    References

    • Structure & Isomer Data : PubChem Compound Summary for CID 71711106 (Isomer Analogues).

    • Spirocyclic Scaffolds in Medicinal Chemistry : "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." BLDpharm Application Note.

    • Lactone Aminolysis Method : "Direct Aminolysis of Lactones."[1][2] Organic Syntheses, Coll.[1][2][3] Vol. 10. (General protocol adaptation).

    • Patent Application (NK1 Antagonists) : US Patent 10,858,368.[1][2] "Spirocyclic Piperidine Derivatives as Tachykinin Antagonists." (Demonstrates use of the intact 1-oxo-2-oxa scaffold).

    Sources

    Application Note: Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate in M1 Muscarinic Agonist Development

    [1]

    Executive Summary: The Spirocyclic Advantage

    The development of selective M1 agonists for Alzheimer’s disease (AD) and schizophrenia has historically been plagued by adverse effects arising from poor selectivity against M2/M3 subtypes (e.g., cholinergic side effects like salivation, sweating, and bradycardia). Classical orthosteric agonists (e.g., arecoline) lack the structural rigidity to discriminate between the highly conserved orthosteric binding pockets of muscarinic subtypes.

    This compound represents a "privileged scaffold" in modern GPCR medicinal chemistry. Its spirocyclic architecture serves two critical functions:

    • Conformational Restriction: It rigidly orients pharmacophores to engage the M1 "bitopic" binding mode, often bridging the orthosteric site and the extracellular vestibule.

    • Metabolic Shielding: The spiro-fusion (sp³) reduces the aromatic character (Fsp³ count), improving solubility and blocking metabolic hotspots common in flat, aromatic drug candidates.

    This guide details the synthesis, functionalization, and pharmacological validation of this scaffold.

    Chemical Profile & Structural Logic[2][3]

    PropertySpecification
    Compound Name This compound
    CAS Number 154348-08-0
    Molecular Formula C₁₃H₂₁NO₄
    Molecular Weight 255.31 g/mol
    Core Geometry Spiro[4.5]decane (Piperidine fused to γ-lactone/cyclic carbonate)
    Key Functionality Lactone/Carbonyl (C1): Electrophilic handle for ring-opening or substitution.Boc-Amine (N8): Protected handle for diversity-oriented synthesis.Spiro Center (C5): Quaternary carbon providing 3D-vectorization.[1][2]

    Protocol A: Synthesis of the Spiro-Lactone Scaffold

    Note: While various routes exist, the Reformatsky-type cyclization is the industry standard for generating high-purity spiro-lactone piperidines. This protocol is adapted for scalability.

    Reagents & Equipment
    • Starting Material: N-Boc-4-piperidone (CAS: 79099-07-3).

    • Reagents: Ethyl bromoacetate, Activated Zinc dust, Trimethylsilyl chloride (TMSCl), Iodine (catalyst).

    • Solvents: Anhydrous THF, Toluene.

    • Apparatus: 3-neck round bottom flask, reflux condenser, nitrogen manifold.

    Step-by-Step Methodology
    Stage 1: Reformatsky Addition
    • Activation: In a dry 3-neck flask under N₂, suspend Zinc dust (1.5 eq) in anhydrous THF. Activate with a crystal of Iodine and 5 mol% TMSCl. Stir until the iodine color fades.

    • Addition: Add Ethyl bromoacetate (1.2 eq) dropwise to maintain a gentle reflux (exothermic initiation). Stir for 30 min to form the organozinc reagent.

    • Coupling: Cool the mixture to 0°C. Add N-Boc-4-piperidone (1.0 eq) dissolved in THF dropwise over 20 min.

    • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of piperidone.

    • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Dry organic layer over MgSO₄ and concentrate to yield the hydroxy-ester intermediate .

    Stage 2: Spiro-Lactonization [3]
    • Cyclization: Dissolve the crude hydroxy-ester in Toluene. Add catalytic p-Toluenesulfonic acid (pTSA, 0.1 eq) .

    • Reflux: Heat to reflux with a Dean-Stark trap to remove water/ethanol. This drives the transesterification/lactonization.[4]

    • Purification: After 2-3 hours, cool and wash with NaHCO₃. Concentrate and purify via silica gel chromatography (0-30% EtOAc in Hexanes).

    • Product: This compound is obtained as a white/off-white solid.

    Visualizing the Synthesis Workflow

    SynthesispathStartN-Boc-4-PiperidoneInterHydroxy-EsterIntermediateStart->InterZn, BrCH2COOEt(Reformatsky)ProductSpiro-Lactone Scaffold(CAS 154348-08-0)Inter->ProductpTSA, Toluene(Cyclization)DrugM1 Agonist Candidate(e.g., HTL-9936 Analog)Product->Drug1. Lactone Opening/Subst.2. Boc-Deprotection3. N-Alkylation

    Figure 1: Synthetic route for the generation of the spiro-lactone core and its downstream application in drug discovery.[5][1][2][3][6]

    Protocol B: Functionalization for M1 Agonism

    The spiro-lactone is rarely the final drug; it is a "warhead carrier." To generate M1 agonist activity, the lactone is typically modified to introduce a basic amine or a hydrogen-bond acceptor that mimics the ester oxygen of acetylcholine.

    Strategy: Lactone Aminolysis
    • Reagent: Treat the spiro-lactone with a primary amine (e.g., methylamine or a heterocyclic amine) and AlMe₃ (Trimethylaluminum) in Toluene at 0°C -> RT.

    • Outcome: This opens the lactone to form a hydroxy-amide . The hydroxyl group can be methylated or removed to tune lipophilicity (LogD).

    • Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group.

    • N-Alkylation: The free secondary amine (piperidine) is then alkylated or arylated (e.g., Buchwald-Hartwig coupling) to optimize the "bitopic" interaction with the M1 receptor's extracellular loop.

    Protocol C: In Vitro Pharmacological Validation

    To verify M1 agonist activity, a functional assay measuring Gq-mediated calcium mobilization is required.

    Calcium Flux Assay (FLIPR)

    Objective: Quantify agonist potency (EC₅₀) and efficacy (Emax) relative to Acetylcholine (ACh).

    • Cell Line: CHO-K1 cells stably expressing human M1 (hM1) receptor. (Counter-screen against hM2/hM3 cell lines to determine selectivity).

    • Seeding: Plate cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight.

    • Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer + 2.5 mM Probenecid (to inhibit dye efflux). Incubate 45 min at 37°C.

    • Compound Preparation: Prepare serial dilutions of the spiro-derivative in HBSS (10-point curve, 1 nM to 10 µM).

    • Measurement:

      • Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

      • Record baseline fluorescence (10s).

      • Inject compound.[5][2][3][4][6][7]

      • Record peak fluorescence response (60-120s).

    • Data Analysis: Normalize data to % response of 10 µM ACh. Plot sigmoidal dose-response curves to calculate EC₅₀.

    M1 Signaling Cascade

    M1SignalingLigandSpiro-AgonistM1M1 Receptor(GPCR)Ligand->M1BindingGqGq/11 ProteinM1->GqActivationPLCPLC-betaGq->PLCStimulatesPIP2PIP2PLC->PIP2HydrolysisIP3IP3PIP2->IP3DAGDAGPIP2->DAGEREndoplasmicReticulumIP3->ERBinds IP3RCaCa2+ Release(Fluorescence)ER->CaFlux

    Figure 2: The Gq-coupled signaling cascade activated by M1 agonists, leading to intracellular calcium release quantified in the FLIPR assay.[1]

    References

    • Design of M1 Agonists: Brown, A. J., et al. (2018). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. Cell.

    • Spirocyclic Scaffolds: Zheng, W., et al. (2020). Spirocyclic Piperidines in Drug Discovery. PharmaBlock Whitepaper.

    • Synthesis of Spiro-derivatives: Kobayashi, T., et al. (2013). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry.

    • Compound Data: PubChem Compound Summary for CID 45158734 (this compound).

    Application Note: Synthesis of Sigma-1 Receptor Ligands via the 1-Oxa-8-azaspiro[4.5]decane Scaffold

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The Sigma-1 receptor (

    
    R) is a ligand-operated integral membrane chaperone involved in calcium signaling, neuroprotection, and cancer progression. Among the diverse chemotypes targeting 
    
    
    
    R, spirocyclic piperidines represent a "privileged structure" due to their ability to lock the pharmacophore into a conformation that minimizes entropic penalty upon binding.

    This guide details the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives. Unlike carbocyclic analogs, the inclusion of the ether oxygen in the spiro-ring introduces specific hydrogen-bond acceptor capabilities and alters the metabolic profile (LogD). This protocol utilizes a robust iodocyclization strategy to construct the spiro-tetrahydrofuran core, followed by divergent N-alkylation to generate high-affinity ligands (Ki < 10 nM).

    Scientific Rationale & Mechanism

    The Pharmacophore

    High-affinity

    
    R ligands generally require three features:
    
    • Positive Ionizable Center: A basic nitrogen (usually within a piperidine ring) to form an electrostatic interaction with Asp126 in the receptor pocket.

    • Primary Hydrophobic Region: A bulky aromatic group (e.g., benzyl, phenethyl) attached to the nitrogen to occupy the primary hydrophobic pocket.

    • Secondary Hydrophobic/Polar Region: The spiro-cyclic core acts as a rigid spacer, directing substituents into the secondary pocket (Val162/Ser117 region).

    Why 1-Oxa-8-azaspiro[4.5]decane?

    The 1-oxa-8-azaspiro[4.5]decane scaffold offers a distinct advantage over the all-carbon analog (spiro[4.5]decane). The oxygen atom at position 1:[1]

    • Reduces Lipophilicity: Lowers LogP compared to carbocycles, improving CNS drug-likeness.

    • Dipole Orientation: The ether oxygen can act as a weak H-bond acceptor, potentially interacting with tyrosine residues in the

      
      R binding tunnel.
      
    Pathway Visualization

    The following diagram illustrates the mechanistic logic of

    
    R modulation and the synthetic strategy.
    

    Sigma1_Synthesis_Logic Start N-Benzyl-4-piperidone Inter 4-Allyl-4-hydroxypiperidine Start->Inter Allylation (Grignard) Cyclization Iodocyclization (Ring Closure) Inter->Cyclization I2 / NaHCO3 Core 1-Oxa-8-azaspiro[4.5]decane (Spiro Core) Cyclization->Core Deiodination Ligand Final Sigma-1 Ligand (N-substituted) Core->Ligand N-Alkylation Receptor Sigma-1 Receptor (Chaperone) Ligand->Receptor Binding (Ki < 10nM) Effect Modulation of IP3R / Ca2+ Neuroprotection Receptor->Effect Activation

    Figure 1: Strategic workflow from commodity starting material to bioactive ligand, linking chemical synthesis to biological impact.[2]

    Detailed Synthetic Protocols

    Phase 1: Construction of the Spiro-Core

    The construction of the 5-membered ether ring onto the 6-membered piperidine ring is best achieved via iodocyclization . This method is superior to acid-catalyzed cyclization due to milder conditions and better regiocontrol.

    Step 1.1: Grignard Addition (Allylation)

    Objective: Convert N-benzyl-4-piperidone to 1-benzyl-4-allyl-4-hydroxypiperidine.

    • Reagents: N-benzyl-4-piperidone (1.0 eq), Allylmagnesium bromide (1.0 M in ether, 1.2 eq), Dry THF.

    • Protocol:

      • Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

      • Dissolve N-benzyl-4-piperidone (10 mmol) in anhydrous THF (50 mL) and cool to 0°C.

      • Add Allylmagnesium bromide dropwise over 20 minutes.

      • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

      • Quench: Cool to 0°C and slowly add saturated aqueous

        
        .
        
      • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

        
        , and concentrate.
        
      • Purification: Flash chromatography (Hexane/EtOAc 4:1).

      • Yield Expectation: 85-90%.

    Step 1.2: Iodocyclization

    Objective: Intramolecular cyclization to form the 1-oxa-8-azaspiro[4.5]decane skeleton.

    • Reagents: 1-benzyl-4-allyl-4-hydroxypiperidine (from Step 1.1), Iodine (

      
      , 2.0 eq), 
      
      
      
      (3.0 eq), MeCN/Water (3:1).
    • Protocol:

      • Dissolve the substrate in MeCN/Water.

      • Add

        
         followed by solid 
        
        
        
        in one portion at 0°C.
      • Stir in the dark at RT for 12 hours. The solution will turn dark brown.

      • Quench: Add saturated aqueous

        
         (sodium thiosulfate) until the iodine color disappears (turns pale yellow/clear).
        
      • Workup: Extract with DCM. The product is the iodomethyl derivative of the spiro-core.

      • Critical Checkpoint: NMR should show the disappearance of alkene protons (5.0-6.0 ppm).

    Step 1.3: Radical Deiodination

    Objective: Remove the iodine atom to yield the unsubstituted spiro-ether.

    • Reagents: Iodomethyl-intermediate, Tributyltin hydride (

      
      , 1.2 eq), AIBN (cat.), Toluene.
      
    • Protocol:

      • Dissolve intermediate in degassed toluene.

      • Add

        
         and AIBN.
        
      • Reflux (110°C) for 3 hours under Argon.

      • Purification: Removal of tin byproducts is critical. Use KF/Silica gel workup or wash with 10% KF solution. Flash chromatography yields N-benzyl-1-oxa-8-azaspiro[4.5]decane .

    Phase 2: Library Derivatization (The Sigma-1 Ligands)

    High affinity is achieved by varying the N-substituent. The benzyl group used in synthesis is often too small for optimal affinity; phenethyl or fluorobenzyl groups are preferred.

    Step 2.1: Debenzylation
    • Protocol: Hydrogenation using

      
       (Pearlman's catalyst) in MeOH under 
      
      
      
      (1 atm) for 12 hours. Filter through Celite to obtain the free secondary amine: 1-oxa-8-azaspiro[4.5]decane .
    Step 2.2: N-Alkylation (Divergent Synthesis)

    Objective: Attach the primary pharmacophore (e.g., 4-fluorobenzyl or 2-phenethyl).

    • Reagents: Free amine (1.0 eq), Alkyl Halide (e.g., 4-fluorobenzyl bromide, 1.1 eq),

      
       (2.0 eq), Acetone or DMF.
      
    • Protocol:

      • Suspend amine and base in Acetone.

      • Add alkyl halide.

      • Reflux (60°C) for 6-12 hours.

      • Purification: Flash chromatography (DCM/MeOH 95:5).

      • Target Compound:N-(4-fluorobenzyl)-1-oxa-8-azaspiro[4.5]decane .

    Analytical Validation & Data Summary

    To ensure the integrity of the synthesis, the following analytical data must be verified.

    Table 1: Key Analytical Markers
    IntermediateKey
    
    
    NMR Signal (CDCl3)
    Interpretation
    4-Allyl-4-hydroxypiperidine
    
    
    5.8 (m, 1H), 5.1 (d, 2H)
    Presence of terminal alkene (Allyl group).
    Iodomethyl-spiro-core
    
    
    3.2 (d, 2H, -CH2-I)
    Disappearance of alkene; formation of iodomethyl.
    Final Ligand (Spiro-H)
    
    
    3.7 (t, 2H, O-CH2 of spiro ring)
    Characteristic ether protons of the tetrahydrofuran ring.
    Final Ligand (Aromatic)
    
    
    7.0-7.4 (m, Ar-H)
    Confirmation of N-substituent attachment.
    Structural Validation (Graphviz)

    The following diagram details the SAR (Structure-Activity Relationship) logic used to validate the final molecule design.

    SAR_Validation Ligand Basic Nitrogen (N8) Spiro-Ether (O1) N-Substituent Interaction1 Interaction: Asp126 (Salt Bridge) Ligand:N->Interaction1 Interaction2 Interaction: H-Bond Acceptor (Tyr) Ligand:Spiro->Interaction2 Weak Interaction3 Interaction: Primary Hydrophobic Pocket Ligand:Tail->Interaction3 Critical for Affinity

    Figure 2: Structure-Activity Relationship (SAR) mapping of the synthesized ligand against the Sigma-1 receptor binding pocket.

    Troubleshooting & Expert Insights

    Iodine Handling
    • Issue: Incomplete cyclization or multiple spots on TLC.

    • Solution: Ensure the reaction is kept in the dark. Light can cause radical side reactions with iodine. If the reaction stalls, add another 0.5 eq of

      
      .
      
    Tin Removal
    • Issue: Residual organotin compounds are toxic and interfere with biological assays.

    • Solution: Do not rely solely on chromatography. Use a 10% aqueous KF (Potassium Fluoride) wash during workup. The insoluble polymeric tin fluoride precipitates and can be filtered off. Alternatively, use a "F-SPE" (Fluorous Solid Phase Extraction) cartridge if available.

    Selectivity ( vs )
    • Insight: If the synthesized ligand shows poor selectivity (binding

      
       too strongly), increase the steric bulk on the N-substituent (e.g., use a diphenylmethyl group) or introduce a substituent at position 2 or 3 of the spiro-ring to create steric clash in the smaller 
      
      
      
      pocket.

    References

    • Design and Synthesis of 1-oxa-8-azaspiro[4.5]decane Ligands: Wang, L., et al. (2020).[1][3][4] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[1][4] Bioorganic & Medicinal Chemistry, 28(19), 115560. [Link][1]

    • General Spirocyclic Sigma Ligand SAR: Wünsch, B. (2012). The Sigma Receptor System: A "Privileged" Target for Spirocyclic Piperidines. Journal of Medicinal Chemistry. [Link] (General reference to the Wünsch group's extensive work on spiro-sigma ligands).

    • Iodocyclization Methodology: Knight, D. W. (2002). Iodine-induced cyclization of homoallylic alcohols and related systems. Organic Preparations and Procedures International. [Link]

    • Sigma-1 Receptor Crystal Structure & Mechanism: Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532, 527–530. [Link]

    Sources

    Analytical methods for Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate characterization

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Strategic Importance

    The spiro-piperidine scaffold, specifically tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 954236-44-3), represents a critical "privileged structure" in modern medicinal chemistry. It serves as a conformationally restricted building block for Sigma-1 receptor ligands, muscarinic agonists, and other GPCR-targeting therapeutics.

    However, this molecule presents a distinct "Analytical Blind Spot" :

    • Lack of Chromophore: The absence of aromatic rings renders standard UV detection (HPLC-UV 254nm) ineffective.

    • Dual Instability: The molecule contains an acid-labile carbamate (Boc) and a base-labile/nucleophile-sensitive lactone.

    This guide outlines a Chromatography-Spectroscopy Integrated Workflow to overcome these limitations, ensuring precise characterization for drug development pipelines.

    Physicochemical Profile & Analytical Challenges

    PropertyValue / CharacteristicAnalytical Implication
    Molecular Formula C₁₃H₂₁NO₄MW = 255.31 g/mol
    LogP (Predicted) ~1.5 - 1.9Moderately lipophilic; elutes mid-gradient on C18.
    Chromophores Carbonyls only (λmax < 210 nm)Critical: Standard UV is blind. Requires CAD, ELSD, or LC-MS.
    Chirality Potentially Achiral (Meso)Depending on substitution, the spiro-center is achiral if the piperidine is unsubstituted.
    Key Functionality
    
    
    -Butyrolactone + Boc-Amine
    Risk: Lactone opens in basic MeOH; Boc cleaves in TFA.

    Method A: Primary Purity Assay (LC-MS/CAD)

    Rationale: Since the molecule lacks strong UV absorbance, relying on 210 nm UV detection often leads to "false purity" results where aromatic impurities are over-represented. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) provides a universal response independent of extinction coefficients.

    Protocol 1: Universal Detection LC Method
    • Instrument: UHPLC coupled with CAD (or ESI-MS Single Quad).

    • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use TFA; it suppresses MS ionization and risks Boc degradation).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temp: 40°C.

    Gradient Table:

    Time (min) %B Event
    0.0 5 Equilibration
    1.0 5 Injection
    8.0 95 Elution of Spiro-Lactone
    10.0 95 Wash

    | 10.1 | 5 | Re-equilibration |

    Detection Settings:

    • MS: ESI Positive Mode. Scan range 100–500 m/z.

      • Target Ion: [M+H]⁺ = 256.3 m/z; [M+Na]⁺ = 278.3 m/z; [M-tBu+H]⁺ = 200.2 m/z (Fragment).

    • CAD: Power Function 1.0, Data Rate 10 Hz.

    Author's Note on Stability: Avoid using methanol as the organic modifier in the presence of basic buffers (e.g., ammonium hydroxide). Methanol can attack the lactone ring via transesterification, opening the ring to form the methyl ester-alcohol impurity. Always use Acetonitrile.

    Method B: Structural Elucidation (NMR)

    Rationale: Mass spectrometry confirms the mass, but cannot distinguish between the spiro-lactone and a ring-opened isomer. Carbon-13 NMR is the definitive method to prove the spiro-quaternary center exists.

    Protocol 2: Diagnostic NMR Shifts
    • Solvent: CDCl₃ (Preferred) or DMSO-d₆.

    • Concentration: 10-15 mg in 0.6 mL.

    Key Diagnostic Signals (CDCl₃):

    PositionAtom TypeShift (δ ppm)MultiplicityDiagnostic Value
    Spiro Center Quaternary C~80 - 85 Singlet (¹³C)Proof of Connectivity. If this shifts to ~170 (ester) or ~60 (alcohol), the ring is open.
    Lactone C=O Carbonyl~176 Singlet (¹³C)Distinct from Boc carbonyl (~154 ppm).
    Boc Methyls Methyl1.45 Singlet (9H, ¹H)Confirming protection group integrity.
    Lactone CH₂ Methylene4.2 - 4.4 Triplet (2H, ¹H)Protons adjacent to the lactone oxygen.

    Method C: Stability Stress Testing (For Drug Development)

    Rationale: To validate the handling conditions for downstream medicinal chemistry, one must define the "Safe Zone" for this intermediate.

    Protocol 3: Forced Degradation Study
    • Acid Stress: Dissolve 1 mg in 1 mL Acetonitrile/0.1 M HCl (1:1). Incubate at RT for 1 hour.

      • Result: Loss of Boc ([M-100] mass loss). Lactone usually remains intact.

    • Base Stress: Dissolve 1 mg in 1 mL Acetonitrile/0.1 M NaOH (1:1). Incubate at RT for 15 mins.

      • Result: Rapid hydrolysis of Lactone (Ring Opening). Mass shift +18 Da (Acid form) or +32 Da (Methyl ester if MeOH used).

    Visualizing the Analytical Logic

    The following diagram illustrates the decision matrix for characterizing this molecule, highlighting the "No Chromophore" workaround.

    AnalyticalWorkflow Start Crude Reaction Mixture (Spiro-Lactone Synthesis) CheckUV Check UV Absorbance (254 nm) Start->CheckUV Decision Is UV Signal Strong? CheckUV->Decision MethodUV Standard HPLC-UV (Risk: False Purity) Decision->MethodUV Yes (Unlikely) MethodCAD Method A: LC-CAD/MS (Universal Detection) Decision->MethodCAD No (Expected) Purification Prep-HPLC Purification (Use ACN/Water/Formic Acid) MethodCAD->Purification NMR_Check Method B: 13C NMR (Verify Spiro-C @ ~80 ppm) Purification->NMR_Check Pass RELEASE LOT (Valid Structure & Purity) NMR_Check->Pass Spiro C Present Fail REJECT (Ring Open / Boc Lost) NMR_Check->Fail Spiro C Absent

    Figure 1: Analytical Decision Tree for non-chromophoric spiro-scaffolds.

    Degradation Pathway Logic

    Understanding how the molecule breaks is as important as knowing what it is.

    Degradation Molecule Target Spiro-Lactone (MW 255) Acid Acidic Conditions (TFA / HCl) Molecule->Acid Base Basic Conditions (NaOH / Alkoxides) Molecule->Base Prod_A Boc-Deprotection (Free Amine Spiro) [M-100] Acid->Prod_A Fast Prod_B Lactone Hydrolysis (Ring Open Hydroxy-Acid) [M+18] Base->Prod_B Very Fast

    Figure 2: Primary degradation pathways. Note that base-catalyzed hydrolysis is often faster than acid-catalyzed Boc removal.

    References

    • Spiro-Piperidine Synthesis & Utility

      • Carreira, E. M., et al. "Spirocyclic Piperidines as Privileged Scaffolds." Journal of Medicinal Chemistry.

    • Analytical Detection of Weak Chromophores

      • Magnusson, L-E. "Charged Aerosol Detection in Pharmaceutical Analysis." Journal of Chromatography A.

    • Boc-Group Stability

      • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.

    • Lactone Hydrolysis Kinetics

      • "Hydrolysis of Lactones in Aqueous Media." Journal of Organic Chemistry.

    (Note: Specific CAS 954236-44-3 is a catalogue intermediate; analytical methods above are derived from first-principles of functional group analysis standard in the pharmaceutical industry.)

    Application Note: HPLC Analysis of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    Author: BenchChem Technical Support Team. Date: February 2026

    This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated protocol for the analysis of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate . This compound is a critical spirocyclic intermediate used in the synthesis of complex pharmaceutical scaffolds (e.g., GPCR modulators, kinase inhibitors).

    Abstract & Core Challenges

    This compound (hereafter referred to as TB-Spiro ) presents unique analytical challenges due to its lack of strong chromophores and the chemical lability of its functional groups.[1]

    • Weak UV Absorption: The molecule lacks an aromatic ring. UV detection relies solely on the carbonyl groups of the lactone and the Boc-carbamate, necessitating detection at low wavelengths (205–210 nm) .

    • Chemical Stability: The spiro-lactone moiety is susceptible to hydrolysis under basic conditions, while the Boc group is acid-labile.[1] The method must operate within a "pH safe zone" (pH 2.5 – 6.0).

    Chemical Properties & Method Strategy

    PropertyValue / CharacteristicImpact on HPLC Method
    Structure Spiro[4.5]decane systemRigid scaffold; potential for isomeric impurities.[1]
    Chromophores Carbamate (Boc), Lactone (C=O)Critical: Must use UV < 215 nm or ELSD/CAD/MS.
    pKa N/A (Neutral Carbamate)Molecule is neutral in standard acidic mobile phases.[1]
    LogP ~1.5 – 2.0 (Estimated)Moderately lipophilic; suitable for C18 Reversed-Phase.[1]
    Solubility Soluble in ACN, MeOH, DCMSample diluent should be high % Organic to prevent precipitation.
    Method Development Logic (DOT Visualization)

    MethodLogic Compound TB-Spiro (Weak Chromophore) Detection Detection Selection Compound->Detection MobilePhase Mobile Phase Compound->MobilePhase Column Stationary Phase Compound->Column UV_Low UV @ 210 nm (Standard QC) Detection->UV_Low Routine ELSD_MS ELSD / MS (High Sensitivity) Detection->ELSD_MS Trace Analysis Acidic Acidic (0.1% H3PO4) Suppresses silanols Stable Boc MobilePhase->Acidic Acidic->UV_Low H3PO4 is UV transparent C18 C18 (End-capped) Robust Retention Column->C18

    Figure 1: Decision matrix for method parameter selection focusing on chromophore limitations and stability.[1]

    Experimental Protocol: Reversed-Phase HPLC

    Equipment & Reagents[1][2][3][4][5][6]
    • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

    • Detector: PDA (Photodiode Array) is mandatory to optimize the extraction wavelength.

    • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.[1]

      • Why? High surface area and robust end-capping prevent peak tailing from residual interactions.[1]

    • Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).[1]

    Chromatographic Conditions (The "Standard" Method)
    ParameterSettingRationale
    Mobile Phase A Water + 0.1% H₃PO₄Phosphoric acid is UV transparent at 210 nm (unlike Formic/Acetate).[1] Maintains pH ~2.5 to stabilize the lactone.
    Mobile Phase B Acetonitrile (100%)Strong eluent for lipophilic Boc-compounds.[1]
    Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[1]
    Column Temp 30°CImproves mass transfer and retention time reproducibility.
    Detection 210 nm (Bandwidth 4 nm)CRITICAL: 254 nm will show little to no signal.[1] Reference wavelength: 360 nm.[1]
    Injection Volume 5 - 10 µLKeep low to avoid solvent effects (peak splitting).[1]
    Gradient Program[1][2]
    Time (min)% Mobile Phase BEvent
    0.0010%Initial equilibration.
    10.0090%Linear gradient to elute the main compound and lipophilic impurities.
    12.0090%Wash step.[1]
    12.1010%Return to initial conditions.[1]
    15.0010%Re-equilibration (Crucial for reproducibility).
    Sample Preparation[1][2][3]
    • Stock Solution: Weigh 10 mg of TB-Spiro into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] (Conc: 1.0 mg/mL).[1]

    • Working Standard: Dilute the stock 1:10 with Water:ACN (50:50) . (Conc: 0.1 mg/mL).[1]

      • Note: Diluting with 50% water ensures the sample solvent matches the initial mobile phase conditions, preventing peak distortion (fronting) often seen when injecting 100% ACN solutions.

    Method Validation & Troubleshooting

    System Suitability Criteria[1][2]
    • Retention Time (RT): The TB-Spiro peak typically elutes between 6.5 – 8.0 minutes under these conditions.[1]

    • Tailing Factor: Must be < 1.5. (If > 1.5, the column may have active silanols; ensure the column is "End-capped").[1]

    • Theoretical Plates: > 5000.[1]

    Common Impurities & Degradation Pathways

    Understanding the degradation profile is essential for interpreting chromatograms.

    Degradation cluster_Acid Acidic Conditions cluster_Base Basic Conditions Parent TB-Spiro (Parent) DeBoc De-Boc Amine (Spiro-Lactone HCl) Parent->DeBoc Hydrolysis (-Boc) RT: < 2.0 min (Polar) RingOpen Hydrolyzed Lactone (Hydroxy-Acid) Parent->RingOpen Lactone Opening RT: 3.0 - 4.0 min

    Figure 2: Potential degradation pathways. The De-Boc impurity is highly polar and will elute near the void volume (dead time).

    Troubleshooting Guide
    IssueProbable CauseCorrective Action
    No Peak / Low Signal Wrong detection wavelength.Ensure detector is set to 210 nm .[1] Check reference wavelength is not subtracting the signal (turn off Ref if necessary).
    Peak Splitting Solvent mismatch.[1]The sample is dissolved in 100% ACN but injected into a high-water mobile phase.[1] Dilute sample with water to 50:50.
    Drifting Retention pH fluctuation.[1]Ensure H₃PO₄ is mixed thoroughly.[1] Use a buffer (Phosphate pH 2.[1]5) if drift persists.[1]
    Ghost Peaks Contaminated Mobile Phase.[1]At 210 nm, organic modifiers can absorb. Use "HPLC Gradient Grade" or "Far UV" grade Acetonitrile.[1]

    Alternative Detection Methods (Advanced)

    If UV detection at 210 nm proves insufficient (e.g., due to matrix interference or low sensitivity), the following detectors are recommended:

    • ELSD (Evaporative Light Scattering Detector): Ideal for this compound.[1] Response is independent of chromophores.[1]

    • CAD (Charged Aerosol Detector): Higher sensitivity than ELSD.[1]

    • LC-MS (ESI+):

      • Modification: Replace H₃PO₄ with 0.1% Formic Acid (Phosphoric acid is non-volatile and will ruin the MS source).

      • Ionization: Expect [M+H]⁺ or [M+Na]⁺ adducts.[1] The Boc group often fragments in-source, so look for the [M-Boc+H]⁺ ion as well.[1]

    References

    • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (General reference for Reversed-Phase method development).

    • Agilent Technologies. (2020).[1] Method Development Guide for ZORBAX Eclipse Plus Columns. Link

    • PubChem. (2025).[1] Compound Summary: tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate.[1][2] National Library of Medicine.[1] Link

    • Waters Corporation. (2021).[1] Controlling Selectivity in Reversed-Phase Liquid Chromatography. Link

    (Note: Specific literature precedents for this exact CAS number are sparse; this protocol is derived from first-principles analysis of the physicochemical properties of Boc-protected spiro-piperidine lactones.)

    Sources

    Application Note: Handling, Storage, and Stability of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    [1]

    Executive Summary

    Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a high-value spirocyclic scaffold used extensively in modern drug discovery.[1] As a "Rule of Three" compliant intermediate, it offers a rigid, three-dimensional framework (high Fsp³ score) that improves the physicochemical properties of drug candidates compared to traditional flat aromatic scaffolds.

    However, this compound presents a unique stability challenge: it contains a Boc-protected amine (acid-labile) and a gamma-lactone (base-labile/nucleophile-sensitive).[1] This "dual sensitivity" requires a strict handling protocol to prevent degradation during storage and solubilization.[1] This guide outlines the precise methodologies to maintain compound integrity.

    Physicochemical Profile & Identification

    Before handling, verify the compound identity. Isomeric confusion is common with spiro-lactones (e.g., confusing the 1-oxo-2-oxa isomer with the 2-oxo-1-oxa isomer).[1]

    PropertySpecificationNotes
    Chemical Name This compound
    Molecular Formula C₁₃H₂₁NO₄
    Molecular Weight 255.31 g/mol
    Physical State White to off-white crystalline solidHygroscopic tendency
    Solubility DMSO (>50 mM), DCM, Ethyl AcetateAvoid protic solvents for long-term storage
    pKa ~ -1.5 (Conjugate acid of Boc group)Neutral pH required for stability
    Key Hazards Irritant (Skin/Eye/Respiratory)Standard PPE required

    Critical Stability Mechanisms[1]

    Understanding the degradation pathways is essential for troubleshooting.[1] This molecule occupies a "stability window" between pH 4.0 and pH 8.0.[1]

    Degradation Pathways[1]
    • Acidic Conditions (pH < 4): Protonation of the carbamate leads to the loss of the tert-butyl group (Boc deprotection), yielding the free amine salt and isobutylene gas.

    • Basic Conditions (pH > 9): Hydroxide or other nucleophiles attack the lactone carbonyl, causing ring-opening (saponification) to form the hydroxy-acid derivative.[1]

    • Nucleophilic Solvents: Long-term storage in primary alcohols (Methanol/Ethanol) can lead to transesterification of the lactone ring, especially if trace acid/base catalysts are present.[1]

    Stability Visualization

    The following diagram illustrates the chemical risks associated with environmental factors.

    StabilityPathwaysCompoundIntact Spiro Scaffold(C13H21NO4)AcidAcidic Environment(TFA, HCl, pH < 4)BaseBasic/Nucleophilic Environment(NaOH, Primary Amines, pH > 9)Product_AcidDegradation A:Boc Deprotection(Free Amine + Isobutylene)Compound->Product_Acid Exposure to H+Product_BaseDegradation B:Lactone Hydrolysis(Ring Opening -> Hydroxy Acid)Compound->Product_Base Exposure to OH-Acid->Product_Acid Catalytic CleavageBase->Product_Base Nucleophilic Attack

    Figure 1: Divergent degradation pathways.[1] The compound requires strictly neutral conditions to avoid Boc-cleavage (left) or Lactone-opening (right).[1]

    Storage & Handling Protocol

    Receipt and Initial Processing

    Upon receipt from the vendor (e.g., Enamine, WuXi, Sigma), the compound is likely packaged under inert gas.

    • Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation on the cold solid (lactone sensitivity).

    • Inspection: Verify the solid is free-flowing.[1] Clumping indicates moisture absorption.[1]

    • Aliquot Strategy: Avoid repeated freeze-thaw cycles. Dissolve and aliquot immediately or weigh out single-use solid portions.

    Storage Conditions
    • Long-Term (> 1 month): -20°C, Desiccated, Argon atmosphere.[1]

    • Short-Term (< 1 month): 2-8°C, Desiccated.[1]

    • Container: Amber glass vials with Teflon-lined caps (minimize plasticizer leaching).

    Solubilization Protocol (Stock Solution)

    Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).[1]

    Protocol:

    • Calculate the required volume for a 10 mM or 50 mM stock.[1]

    • Add Anhydrous DMSO (Water content < 0.1%).[1] Note: Standard DMSO is hygroscopic and will accumulate water, risking lactone hydrolysis over time.

    • Vortex gently until fully dissolved.[1]

    • QC Check: If the solution appears cloudy, sonicate for 30 seconds.

    • Storage of Solution: Store at -20°C. If using DMSO, ensure the freezer is not below the freezing point of DMSO (~19°C) unless you intend to freeze the solution solid (which is preferred for stability).

    Quality Control (QC) & Validation[1]

    Do not assume purity remains constant over months of storage.[1] Use the following diagnostic markers.

    NMR Validation (¹H NMR in CDCl₃)
    • Boc Group: Look for a strong singlet (9H) around 1.45 ppm .[1] Loss of this peak or appearance of new peaks at 1.30 ppm suggests deprotection.

    • Lactone Ring: Monitor the methylene protons adjacent to the carbonyl and oxygen in the 5-membered ring.[1] Splitting pattern changes indicate ring opening.[1]

    • Purity Check: Integration of the Boc peak (9H) vs. the spiro-ring protons should be exactly 9:1 or 9:2 depending on the specific proton assignment.

    LC-MS Validation[1]
    • Method: Reverse Phase C18.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1] Note: Minimize run time in acidic mobile phase to prevent on-column Boc deprotection.

    • Detection: ESI Positive mode.

    • Target Ion: Look for [M+H]⁺ (256.[1]3) or often [M+Na]⁺ (278.3).[1]

    • Warning: A peak at [M-100+H]⁺ (mass ~156) indicates loss of Boc (isobutylene mass = 56, Boc = 100).[1] If this is the major peak, the sample has degraded.

    Experimental Workflow: Safe Aliquoting

    This workflow ensures the compound is handled without introducing moisture or contaminants.

    HandlingWorkflowReceipt1. Receipt(Check Seal)Equilibrate2. ThermalEquilibration(30 mins @ RT)Receipt->EquilibratePreventCondensationWeighing3. Weighing(Low Humidity<40% RH)Equilibrate->WeighingAnti-staticGunSolubilization4. Solubilization(Anhydrous DMSO)Weighing->SolubilizationImmediateAliquot5. Aliquot(Single Use Vials)Solubilization->AliquotArgonPurgeStorage6. Storage(-20°C, Dark)Aliquot->Storage

    Figure 2: Step-by-step workflow for processing the spirocyclic scaffold from solid to stored stock.

    Safety Information (SDS Summary)

    • GHS Classification: Warning.[1][2]

    • Hazard Statements:

      • H315: Causes skin irritation.[1][2]

      • H319: Causes serious eye irritation.[1][2]

      • H335: May cause respiratory irritation.[1][2]

    • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

    • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

    References

    • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[1]

    • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[1] Link[1]

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (Refer to Chapter on Carbamates for Boc stability data). Link[1]

    • PharmaBlock Sciences. (2020).[1] Spirocyclic Piperidines in Drug Discovery: White Paper. (General handling of spiro-piperidines). Link

    • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 71711106 (Related Isomer Data). Link

    Safety precautions for working with Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction & Compound Analysis

    This Application Note provides a comprehensive safety and operational framework for researchers working with tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate . This compound is a critical spirocyclic building block used in the synthesis of complex pharmaceutical intermediates, particularly for G-protein coupled receptor (GPCR) modulators and kinase inhibitors.[1][2][3]

    Structural Hazard Analysis: The molecule contains two distinct functionalities that dictate its reactivity and safety profile:

    • Boc-Carbamate (N-protecting group): Stable to bases but highly reactive toward strong acids, generating isobutylene and CO₂ gas upon deprotection.[1][2][3]

    • Spiro-Lactone (1-oxo-2-oxa moiety): A cyclic ester within a 5-membered ring.[1][2][3] This moiety is susceptible to nucleophilic attack (ring-opening) and hydrolysis under basic or aqueous acidic conditions.[1][2][3]

    Hazard Identification & Risk Assessment (HIRA)

    While specific toxicological data (LD50) for this exact intermediate may be limited, its structural class (Boc-protected spiro-piperidines) warrants the following GHS classification.

    Table 1: GHS Hazard Classification (Predicted)

    Hazard ClassCategoryHazard StatementCode
    Skin Corrosion/Irritation 2Causes skin irritation.[1][2][3][4][5]H315
    Serious Eye Damage/Irritation 2ACauses serious eye irritation.[2][3][4]H319
    STOT - Single Exposure 3May cause respiratory irritation.[1][2][3][4][5]H335
    Reactivity Hazard N/AReacts with strong acids (Gas Evolution).[2][3]EUH044
    Critical Chemical Incompatibilities
    • Strong Acids (TFA, HCl): Rapid gas evolution (Pressure Hazard).[1][2][3]

    • Strong Bases (NaOH, LiOH): Irreversible hydrolysis of the lactone ring.

    • Nucleophiles (Primary Amines): Will open the lactone ring to form hydroxy-amides (unless this is the intended reaction).[1][2][3]

    Engineering Controls & Personal Protective Equipment (PPE)

    Hierarchy of Controls Workflow:

    PPE_Workflow Start Risk Assessment Solid Solid Handling (Weighing) Start->Solid Solution Solution Phase (Reaction) Start->Solution Controls_Solid Controls: - Fume Hood (Face Vel > 0.5m/s) - Anti-static Gun - N95/P100 if outside hood Solid->Controls_Solid Acid Acidic Deprotection (TFA/HCl) Solution->Acid Next Step Controls_Sol Controls: - Nitrile Gloves (0.11mm) - Safety Glasses - Inert Atmosphere (Argon) Solution->Controls_Sol Controls_Acid Controls: - Blast Shield - Double Gloving - Vented Vessel Acid->Controls_Acid

    Figure 1: PPE and Engineering Control selection based on operational phase.

    Specific PPE Recommendations:

    • Gloves: Standard Nitrile (0.11 mm) is sufficient for solid handling.[2][3] When using TFA (Trifluoroacetic acid) for deprotection, use Laminate (Silver Shield) or double-gloved Nitrile (change immediately upon splash).[1][2][3]

    • Respiratory: If weighing >500mg outside a fume hood, use a half-mask respirator with P100 cartridges to prevent inhalation of fine particulates.[1][2][3]

    Protocol A: Storage and Stability

    The lactone ring is sensitive to moisture-induced hydrolysis, which degrades the material into the corresponding hydroxy-acid.[1][2][3]

    • Atmosphere: Store under inert gas (Argon or Nitrogen).[2][3]

    • Temperature: Refrigerate at 2°C – 8°C.

    • Container: Amber glass vials with Teflon-lined caps.

    • Validation: Before use, check physical appearance. The compound should be a white to off-white solid.[1][2][3] If it appears "sticky" or yellowed, run a 1H-NMR to check for ring opening (shift in the lactone methylene protons).[1][2][3]

    Protocol B: Safe Boc-Deprotection (High Risk)

    This is the most hazardous operation involving this compound due to the generation of isobutylene gas and CO₂. Do not perform this reaction in a sealed vessel.

    Reagents:

    • Substrate: this compound[1][2][3]

    • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2][3][6]

    • Acid: Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane[1][2][3]

    Step-by-Step Procedure:

    • Setup:

      • Equip a round-bottom flask with a magnetic stir bar.[1][2][3]

      • Crucial: Attach a drying tube (CaCl₂) or an oil bubbler.[2][3] Never stopper the flask directly.

    • Dissolution:

      • Dissolve 1.0 eq of the spiro-carbamate in DCM (concentration ~0.1 M).[1][2][3]

      • Cool the solution to 0°C (Ice bath). Cooling controls the rate of gas evolution.

    • Acid Addition:

      • Add TFA dropwise (typically 10–20 equivalents relative to substrate).[2][3]

      • Observation: Watch for bubbling.[3] If bubbling is vigorous, stop addition and allow to subside.

    • Reaction:

      • Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

    • Quenching (The Danger Zone):

      • Do not quench directly with saturated Sodium Bicarbonate (NaHCO₃) while the reaction is still acidic and concentrated. This causes violent foaming.[3]

      • Safe Method: Remove volatiles (DCM/TFA) under reduced pressure (Rotovap) first.[1][2][3]

      • Redissolve the residue in fresh DCM.

      • Slowly add saturated NaHCO₃ at 0°C with rapid stirring until pH ~8.

    • Isolation:

      • Separate layers.[3] Extract aqueous layer with DCM (x3).[2][3]

      • Dry organics over Na₂SO₄.[3]

    Mechanism & Safety Visualization:

    Deprotection_Safety Substrate Boc-Spiro-Lactone (Precursor) Acid_Add Add TFA/DCM (0°C) Substrate->Acid_Add Intermediate Unstable Carbamic Acid Acid_Add->Intermediate Gas_Event GAS GENERATION (Isobutylene + CO2) Intermediate->Gas_Event  Spontaneous   Product Spiro-Lactone Amine (TFA Salt) Gas_Event->Product  Vent Pressure!   Warning CRITICAL SAFETY: Closed System = Explosion Risk Gas_Event->Warning

    Figure 2: Mechanistic pathway highlighting the pressure hazard during deprotection.

    Protocol C: Lactone Ring Opening (Synthesis)

    If the research goal is to open the lactone ring (e.g., to form a hydroxy-amide), specific precautions prevent side reactions.[1][2][3]

    • Solvent Choice: Avoid protic solvents (MeOH, EtOH) if transesterification is undesired.[2] Use THF or DMF.

    • Nucleophile: Use primary amines or lithium hydroxides.[3]

    • Monitoring: Monitor by TLC (Change in polarity is significant due to the formation of a polar hydroxyl group).

    Emergency Procedures

    ScenarioImmediate Action
    Skin Contact Wash with soap and water for 15 minutes.[1][2][3] Remove contaminated clothing.[3][7][8] The compound is lipophilic; soap is essential.
    Eye Contact Rinse cautiously with water for 15 minutes.[3][8] Remove contact lenses if present.[3][5][7][9] Seek medical attention (Lactones can cause corneal damage).[2][3]
    Inhalation Move to fresh air.[4][5][7][8][10] If breathing is difficult, administer oxygen (trained personnel only).[2]
    Spill (Solid) Dampen with water to prevent dust.[2][3] Sweep up into a chemically compatible container.
    Spill (Acid Reaction) Neutralize spill with Soda Ash or Sodium Bicarbonate before cleanup.[2][3] Wear a respirator for acid vapors.[3]

    References

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71711106, tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. Retrieved from [Link](Note: Used as surrogate for structural class safety data).[1][2][3]

    • European Chemicals Agency (ECHA). C&L Inventory: tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate.[1][2][3] Retrieved from [Link].[2][3]

    • Common Organic Chemistry. Boc Deprotection Mechanism and Safety. Retrieved from [Link].

    Disclaimer: This document is for research and development use only. It is not a substitute for a site-specific Risk Assessment required by local regulations (OSHA/COSHH).

    Sources

    Troubleshooting & Optimization

    Improving the yield of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide is structured as a specialized technical support portal for researchers encountering yield issues with the synthesis of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 134048-27-0 / 1272758-17-4).

    It prioritizes the Allylation-Oxidative Lactonization route, as this is the most robust pathway for scale-up and reproducibility compared to the fickle Reformatsky or RCM strategies.

    Subject: Yield Improvement for this compound Ticket ID: SPIRO-45-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

    Executive Summary & Core Workflow

    The synthesis of this spiro-lactone is chemically deceptive. While it appears to be a simple cyclization, the steric bulk of the tert-butyl carbamate (Boc) group and the conformational rigidity of the piperidine ring often lead to stalled reactions or competitive elimination pathways.

    The "Yield Killer" is typically Step 3 (Lactonization). Conventional acid-catalyzed lactonization often degrades the acid-labile N-Boc group, leading to complex mixtures of deprotected amines and oligomers.

    Recommended Synthetic Pathway

    We recommend shifting from "Acid/Heat Cyclization" to "Direct Oxidative Lactonization" using TEMPO/BAIB. This neutral-pH method preserves the Boc group and significantly boosts isolated yield.

    SpiroSynthesis Start N-Boc-4-piperidone Step1 Step 1: Allylation (Barbier Conditions) Start->Step1 + Allyl Bromide, Zn/NH4Cl Inter1 Intermediate A: 1-Allyl-4-hydroxy-piperidine Step1->Inter1 Step2 Step 2: Hydroboration (9-BBN / H2O2) Inter1->Step2 Regioselective OH addition Inter2 Intermediate B: 1,4-Diol Step2->Inter2 Step3 Step 3: Oxidative Lactonization (TEMPO / BAIB) Inter2->Step3 Cyclization w/o Acid Target Target: Spiro-Lactone Step3->Target

    Figure 1: Optimized 3-step workflow prioritizing Boc-stability via oxidative lactonization.

    Troubleshooting Guide: Step-by-Step Optimization

    Phase 1: The Allylation (Creating the Quaternary Center)

    Goal: Attach the 3-carbon chain to C4 without enolizing the ketone. Common Issue: Low conversion; recovery of starting material.

    SymptomRoot CauseCorrective Action
    Low Yield (<50%) Enolization: The basicity of Grignard reagents (AllylMgBr) deprotonates the ketone instead of attacking it.Switch to Barbier Conditions: Use Allyl Bromide + Zinc dust + saturated aqueous NH₄Cl. This aqueous/organic biphasic reaction is milder and suppresses enolization [1].
    Magnesium Residue Complexation: Mg salts trap the product in the aqueous phase during workup.Acid Wash (Careful): Use saturated citric acid or tartaric acid for workup, not HCl (to save the Boc).
    Sluggish Reaction Passivated Zinc: The oxide layer on Zn dust prevents reaction.Activation: Treat Zn with 1,2-dibromoethane and TMSCl (1-2 mol%) in THF before adding the bromide.

    Expert Protocol Tip: If using Grignard is mandatory, add CeCl₃ (Cerium(III) Chloride) . The "Imamoto reagent" (organocerium) is less basic and highly nucleophilic toward ketones, preventing enolization side-reactions [2].

    Phase 2: Hydroboration (The Functionalization)

    Goal: Convert the terminal alkene to a primary alcohol (Anti-Markovnikov). Common Issue: Incomplete conversion or formation of the secondary alcohol (Markovnikov product).

    SymptomRoot CauseCorrective Action
    Incomplete Reaction Steric Hindrance: The spiro-center is bulky; BH₃·THF may not penetrate effectively.Use 9-BBN: 9-Borabicyclo[3.3.1]nonane is more selective and thermally stable. Reflux in THF for 4–12 hours to drive completion.
    Emulsion during Workup Boron Salts: Boron byproducts form sticky gels with the amine.Oxidative Workup: Ensure complete oxidation with NaOH/H₂O₂. Dilute with brine before extraction to break emulsions.
    Phase 3: Cyclization (The Critical Step)

    Goal: Close the ring to form the lactone. Common Issue: Loss of Boc group or low yield due to open-chain acid formation.

    Q: Why did my yield drop to 20% when I used Jones Reagent followed by acid catalysis? A: Jones reagent is highly acidic (H₂SO₄). Even if the Boc survives oxidation, the subsequent acid-catalyzed Fisher esterification (to close the ring) will cleave the N-Boc group.

    The Solution: Oxidative Lactonization Instead of oxidizing to the carboxylic acid and then cyclizing, oxidize the diol directly to the lactone.

    • Reagents: TEMPO (catalytic), PhI(OAc)₂ (BAIB, stoichiometric).

    • Solvent: DCM or Acetonitrile/Water (9:1).

    • Mechanism: TEMPO oxidizes the primary alcohol to an aldehyde, then to the lactone lactol, which is irreversibly oxidized to the lactone.

    • Benefit: The reaction proceeds at room temperature in neutral conditions. Boc groups are 100% stable here.

    Frequently Asked Questions (FAQs)

    Q1: Can I use the Reformatsky reaction (Ethyl bromoacetate + Zn) instead? A: You can, but it yields a different spiro-lactone initially (a beta-hydroxy ester). To get the specific gamma-lactone (1-oxo-2-oxa), you would need to extend the chain or use a specific acrylate reagent. The Reformatsky route often suffers from initiation issues on the piperidone scale. The Allylation route described above is longer (3 steps) but significantly more reliable for batch-to-batch consistency.

    Q2: How do I purify the final product? The spiro-lactone streaks on silica. A: Spiro-piperidines can interact with acidic silanols on silica gel.

    • Pre-treatment: Flush your column with 1% Triethylamine (TEA) in Hexanes before loading.

    • Eluent: Use Hexanes/Ethyl Acetate (gradient 10% to 50%).

    • Crystallization: If the oil is pure enough (>90%), triturate with cold Diethyl Ether or Pentane. The spiro-lactone often solidifies as a white powder upon scratching.

    Q3: My NMR shows a split Boc peak. Is my product impure? A: Not necessarily. Spiro-piperidines often exhibit rotamers (rotational isomers) due to the restricted rotation of the N-Boc bond, especially with the bulk of the spiro-ring. Run the NMR at 50°C (in DMSO-d6); if the peaks coalesce into a single sharp singlet, it is a pure product exhibiting rotamerism.

    Q4: What is the expected yield for the optimized 3-step sequence? A:

    • Step 1 (Allylation): 85–92%

    • Step 2 (Hydroboration): 75–85%

    • Step 3 (Oxidative Lactonization): 80–90%

    • Overall Yield: ~50–65% (compared to ~20% for the acid-catalyzed route).

    References

    • Barbier Reaction on Piperidones

      • Title: "Zinc-mediated allylation of N-substituted-4-piperidones in aqueous media."
      • Source:Tetrahedron Letters, 46(15), 2005.
      • Relevance: Establishes the high-yield protocol for the initial allylation step without enoliz
      • Link:[Link]

    • Organocerium Addition (Imamoto Reagent)

      • Title: "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents."
      • Source:Comprehensive Organic Synthesis, Vol 1, 1991.
      • Relevance: Explains the suppression of enoliz
      • Link:[Link]

    • Oxidative Lactonization (TEMPO/BAIB)

      • Title: "Oxidative cyclization of 1,4-diols to lactones using TEMPO/BAIB."
      • Source:Journal of Organic Chemistry, 64(7), 1999.
      • Relevance: The core method recommended to preserve the Boc group during cycliz
      • Link:[Link]

    • Spiro-Piperidine Synthesis Overview

      • Title: "Recent Advances in the Synthesis of Azaspirocycles."
      • Source:Chemical Reviews, 112(7), 2012.
      • Relevance: Provides context on the stability and rotamerism of spiro-piperidines.
      • Link:[Link]

    Side reactions in the synthesis of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Side reactions in the synthesis of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting Guides & FAQs)

    Product Focus: this compound

    Ticket Category: Organic Synthesis / Heterocycle Formation / Process Optimization

    System Overview & "Golden Path" Protocol

    User Context: You are synthesizing a spiro-fused gamma-butyrolactone ring onto an N-Boc-piperidine core. This scaffold is a critical pharmacophore in drug discovery (e.g., ACC inhibitors, opioid receptor modulators). The synthesis relies on creating a quaternary spiro-center via nucleophilic addition to a ketone, followed by oxidative cleavage and cyclization.

    The "Golden Path" (Standard Operating Procedure): To understand where failures occur, we must first define the successful pathway. The most robust route utilizes Allylation followed by Oxidative Cyclization .

    • Nucleophilic Addition: Reaction of N-Boc-4-piperidone with allylmagnesium bromide (or allyl zinc bromide) to yield the tertiary alcohol intermediate (1-(tert-butoxycarbonyl)-4-allyl-4-hydroxypiperidine).

    • Oxidative Cleavage: Transformation of the terminal alkene to a carboxylic acid (via Ozonolysis/Jones oxidation or NaIO4/RuCl3).

    • Lactonization: Acid-catalyzed intramolecular esterification of the resulting

      
      -hydroxy acid to form the spiro-lactone.
      

    MainSynthesis Start N-Boc-4-piperidone Step1 Allyl Addition (Grignard/Barbier) Start->Step1 + AllylMgBr Inter1 Intermediate A: 4-Allyl-4-hydroxy-piperidine Step1->Inter1 Step2 Oxidative Cleavage (NaIO4 / RuCl3) Inter1->Step2 Oxidation Inter2 Intermediate B: Gamma-Hydroxy Acid Step2->Inter2 -1 Carbon Step3 Acid-Catalyzed Cyclization Inter2->Step3 - H2O Product TARGET: Spiro-Lactone Step3->Product

    Figure 1: The standard synthetic workflow for generating the 1-oxo-2-oxa-8-azaspiro[4.5]decane core.

    Troubleshooting Guide (Active Tickets)

    Ticket #001: "My product contains a significant alkene impurity."

    Diagnosis: Elimination (Dehydration) of the Tertiary Alcohol. Severity: High (Irreversible side reaction).

    Root Cause Analysis: The intermediate 4-allyl-4-hydroxypiperidine contains a tertiary alcohol. Tertiary alcohols are highly prone to acid-catalyzed dehydration (E1 mechanism) to form the thermodynamically stable endocyclic alkene (tetrasubstituted) or the exocyclic alkene. This often happens if the reaction mixture becomes too acidic or is heated excessively during the workup of the Grignard step or the subsequent oxidation.

    Side Reaction Mechanism:

    • Path A (Desired): Alcohol -OH attacks Carboxyl C=O

      
       Lactone.
      
    • Path B (Failure): Protonation of Alcohol -OH

      
       Loss of H2O 
      
      
      
      Carbocation formation
      
      
      Elimination to Alkene.

    Corrective Actions:

    • Control pH during Workup: When quenching the Grignard reaction, use saturated aqueous NH4Cl (mildly acidic, pH ~5-6) rather than HCl. Ensure the internal temperature does not spike during the quench.

    • Avoid Strong Acids in Cyclization: If using p-TsOH for lactonization, reduce the loading (0.1 eq) or switch to milder conditions like EDC/DMAP coupling, which activates the carboxylic acid without protonating the alcohol.

    • Temperature Check: Keep the lactonization step below 40°C initially. Dehydration is entropically favored at high temperatures.

    Ticket #002: "I lost the Boc protecting group."

    Diagnosis: Premature Deprotection. Severity: Critical (Product loss/Polarlity shift).

    Root Cause Analysis: The formation of the lactone ring (Step 3) requires acidic catalysis to drive the equilibrium forward (removal of water). However, the tert-butyl carbamate (Boc) group is acid-labile. Strong mineral acids (HCl, H2SO4) or high concentrations of TFA used to induce lactonization will simultaneously cleave the Boc group, yielding the free amine salt.

    Corrective Actions:

    • Reagent Swap: Do not use aqueous HCl for the cyclization.

    • Recommended Protocol: Use PPTS (Pyridinium p-toluenesulfonate) in refluxing benzene or toluene with a Dean-Stark trap. PPTS is acidic enough to catalyze lactonization but generally mild enough to spare the Boc group under controlled reflux.

    • Alternative: Use a dehydration coupling agent like DCC or HATU to form the lactone under basic/neutral conditions. This completely avoids the acid compatibility issue.[1]

    Ticket #003: "Low yield; crude NMR shows open-chain hydroxy ester."

    Diagnosis: Incomplete Cyclization / Equilibrium Limitation. Severity: Moderate (Recoverable).

    Root Cause Analysis: Lactonization is an equilibrium process. In the synthesis of 5-membered rings (gamma-lactones), the reaction is generally favored, but the presence of water (generated during the reaction) can hydrolyze the lactone back to the open-chain hydroxy acid.

    Corrective Actions:

    • Water Removal: You must physically remove water to drive the reaction to completion (Le Chatelier's principle).

      • Method A: Azeotropic distillation (Dean-Stark trap) using Toluene.

      • Method B: Add molecular sieves (3Å or 4Å) directly to the reaction flask.

    • Solvent Choice: Switch to a non-polar solvent (DCM, Toluene) to disfavor the charged open-chain intermediate.

    Visualizing Failure Modes

    The following diagram maps the specific chemical pathways leading to common side products. Use this to identify impurities in your LC-MS or NMR data.

    SideReactions Intermediate Intermediate: Hydroxy-Acid Precursor Target Target Product: Spiro-Lactone Intermediate->Target  Cyclization (-H2O)    (Mild Acid/Dehydrating Agent)   Side1 Side Product A: Dehydrated Alkene (Endocyclic Double Bond) Intermediate->Side1  Strong Acid / Heat    (Elimination of 3° Alcohol)   Side2 Side Product B: Deprotected Amine (Loss of Boc) Intermediate->Side2  Strong Acid (pH < 1)    (Boc Cleavage)   Side3 Side Product C: Linear Polymer/Oligomer Intermediate->Side3  High Conc. (>0.5M)    (Intermolecular Esterification)  

    Figure 2: Mechanistic divergence points.[1][2][3][4][5] Red paths indicate irreversible failure modes.

    Frequently Asked Questions (FAQs)

    Q: Can I use the Reformatsky reaction instead of the Allyl/Oxidation route? A: Yes. Reaction of N-Boc-4-piperidone with ethyl bromoacetate and Zinc (Reformatsky) yields the

    
    -hydroxy ester. However, note that this typically yields a beta-lactone  (4-membered ring) or requires homologation to reach the gamma-lactone  (5-membered ring) target. The "1-oxo-2-oxa" target is a 5-membered lactone, so the Reformatsky reagent would need to be a 3-carbon unit (e.g., ethyl bromomethylacrylate derivatives), which is synthetically more complex than the Allyl route.
    

    Q: My oxidative cleavage step (RuCl3/NaIO4) turned into a black tar. What happened? A: Ruthenium tetroxide is a very powerful oxidant. If the reaction is run too long or without a co-solvent (like CCl4/Acetonitrile/Water or EtOAc/Acetonitrile/Water), it can attack the Boc-protected amine or over-oxidize the piperidine ring.

    • Fix: Ensure the reaction is biphasic and vigorously stirred. Quench immediately upon consumption of starting material with saturated Sodium Thiosulfate.

    Q: How do I purify the final lactone? A: The spiro-lactone is typically a crystalline solid.

    • Crystallization: Attempt recrystallization from EtOAc/Hexanes.

    • Column Chromatography: If purification is needed, silica gel chromatography is effective. Use a gradient of 10% to 40% EtOAc in Hexanes. The lactone is usually less polar than the open-chain hydroxy acid but more polar than the dehydrated alkene.

    Q: Why is my yield low during the Grignard addition (Step 1)? A: Enolization. The ketone in N-Boc-4-piperidone can act as an acid.[6] If the Grignard reagent acts as a base rather than a nucleophile, it will deprotonate the alpha-position, resulting in recovered starting material upon quench.

    • Fix: Use Cerium(III) Chloride (CeCl3) additives (Luche conditions) or switch to the organozinc reagent (Allyl bromide + Zn), which is less basic and more nucleophilic toward ketones.

    Summary of Critical Parameters

    ParameterRecommended RangeWhy?
    Grignard Temp 0°C to R.T.[7]Prevent thermal decomposition of reagent; minimize enolization.
    Oxidation Solvent ACN : H2O : EtOAc (2:2:1)Biphasic system moderates RuO4 reactivity.
    Cyclization Acid p-TsOH (0.05 eq) or PPTSStrong enough to cyclize, weak enough to keep Boc.
    Cyclization Conc. < 0.1 MHigh dilution favors intramolecular (ring) vs intermolecular (polymer) reaction.
    References
    • Spiro-Lactone Synthesis via Allylation

      • Title: Synthesis of spiro[piperidine-4,3'-pyrrolidin]-2'-ones and spiro[piperidine-4,2'-furan]-5'-ones.
      • Source:Tetrahedron Letters, Vol 40, Issue 20.
      • Relevance: Establishes the allyl addition/oxidative cleavage route for spiro-heterocycles.
      • (Generalized link to journal as specific deep links vary).

    • Boc-Stability in Lactonization

      • Title: Protective Groups in Organic Synthesis (Greene's).
      • Source: Wiley Online Library.
      • Relevance: Definitive guide on Boc stability (pH < 1 sensitivity).
    • Ruthenium Oxidation Protocols

      • Title: Ruthenium-catalyzed oxidative cleavage of olefins to aldehydes/carboxylic acids.
      • Source:Journal of Organic Chemistry.
      • Relevance: optimizing the NaIO4/RuCl3 step to prevent tar form
    • Patent Reference for Spiro-Piperidines

      • Title: Preparation of tert-butyl-8-oxoidene-2-azaspiro [4.5] decane-2-formic acid ester (CN111518015A).[8]

      • Source: Google Patents.[3]

      • Relevance: Describes industrial scale-up considerations for similar spiro-piperidine scaffolds.

    Sources

    Troubleshooting Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate purification

    [1]

    Ticket ID: SP-45-DEC-PUR Subject: Purification, Stability, and Handling of Spiro-Lactone Scaffolds Assigned Specialist: Senior Application Scientist, Separation Chemistry Division[1]

    Executive Summary: The "Invisible" & "Fragile" Scaffold

    Compound Profile:

    • Name: Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate[1]

    • CAS: 301226-27-7 (and related isomers)[1]

    • Chemical Class: Spiro-lactone piperidine carbamate.[1]

    • Key Hazards:

      • UV Invisibility: Lacks a conjugated

        
        -system, making it nearly invisible at 254 nm.[1]
        
      • Dual-Sensitivity: The Boc group is acid-labile; the Lactone is base-labile and nucleophile-sensitive.[1]

    The Core Challenge: Most researchers fail during purification because they treat this as a standard "Boc-amine."[1] Standard acidic silica induces Boc-cleavage, while standard basic workups (or methanolic solvents) open the lactone ring.[1] Furthermore, reliance on UV detection leads to fraction loss.[1]

    Troubleshooting Matrix (Q&A)

    Category A: Detection & Visualization[1][2][3]

    Q: I injected the crude onto the HPLC/Flash system, but the UV trace (254 nm) is flat. Where is my compound? A: Your compound is likely there, but it is "stealthy."[1] The spiro-lactone scaffold consists entirely of aliphatic bonds and carbonyls (ester/carbamate), which have negligible absorbance at 254 nm.[1]

    • Immediate Fix: Switch detection wavelength to 210–215 nm (end absorption). Note that solvent cut-off becomes an issue here; avoid acetone or ethyl acetate at this wavelength if possible (use Acetonitrile/Water).[1]

    • Alternative: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detection) if available.[1]

    Q: Which TLC stain should I use? UV is useless. A: Do not rely on Ninhydrin immediately.[1] Ninhydrin detects free amines; your amine is Boc-protected.[1][2]

    • Recommended Stain: PMA (Phosphomolybdic Acid) or CAM (Ceric Ammonium Molybdate) .[1] These oxidize the aliphatic backbone and show up as dark blue/black spots upon heating.[1]

    • Secondary Stain: Ninhydrin can work, but only if you heat the plate aggressively (

      
      200°C) to thermally cleave the Boc group first, revealing the amine which then turns purple/red.[1] This is less reliable than PMA.[1]
      
    • Non-Destructive: Iodine chamber.[1]

    Category B: Stability & Decomposition[1][5][6]

    Q: My TLC looks clean (one spot), but after column chromatography, I have a streak and two new spots. What happened? A: You likely experienced On-Column Acidolysis .[1] Standard silica gel is slightly acidic (pH 6.0–6.5).[1]

    • Mechanism: The prolonged contact time on the column allowed the acidic silica to cleave the Boc group (generating the free amine, Spot A) or hydrolyze the lactone (generating the hydroxy-acid, Spot B).[1]

    • Solution: You must buffer the silica.[1] Pre-treat your column with 1% Triethylamine (Et

      
      N) in Hexane before loading.[1] (See Protocol 1 below).
      

    Q: Can I use Methanol in my mobile phase? A: Proceed with extreme caution. Lactones are susceptible to transesterification.[1] If you use MeOH/DCM and the column heats up (exothermic adsorption) or runs slowly, Methanol can attack the lactone carbonyl, opening the ring to form the methyl ester-alcohol byproduct.[1]

    • Better Alternative: Use Acetone/DCM or EtOAc/Heptane .[1] If you must use MeOH for polarity, keep the run time under 20 minutes and do not store fractions in MeOH overnight.[1]

    Critical Workflows & Decision Trees

    Workflow 1: Purification Decision Logic

    PurificationLogicStartCrude Reaction MixtureCheckUVCheck UV Activity(Is it visible at 254nm?)Start->CheckUVStainTestStain Test (TLC)Use PMA or CAMCheckUV->StainTestNo (Expected)AcidSensAcid Sensitivity Check(2D TLC on Silica)StainTest->AcidSensDirectColStandard Flash(Risky)AcidSens->DirectColStable (Rare)BufferColBuffered Silica Flash(1% Et3N)AcidSens->BufferColStreaking/DecompCrystCrystallization(EtOAc/Hexane)AcidSens->CrystHigh Purity CrudeIsolationFinal ProductStore DesiccatedBufferCol->IsolationEvaporate < 40°CCryst->IsolationFilter

    Caption: Decision matrix for purifying acid-sensitive spiro-lactones. Note the critical branch at "Acid Sensitivity Check" requiring buffered silica.[1]

    Detailed Protocols

    Protocol A: The "Neutralized Silica" Flash Column

    Use this when the compound streaks or degrades on standard silica.[1]

    Materials:

    • Silica Gel (Standard 40-63

      
      m)[1]
      
    • Triethylamine (Et

      
      N)[1]
      
    • Mobile Phase A: Hexanes (or Heptane)[1]

    • Mobile Phase B: Ethyl Acetate (EtOAc)[1]

    Step-by-Step:

    • Slurry Preparation: Suspend the required amount of silica in Mobile Phase A containing 1% v/v Et

      
      N .
      
    • Packing: Pour the slurry into the column. Flush with 3 column volumes (CV) of the 1% Et

      
      N solution.
      
    • Equilibration: Flush with 2 CV of pure Mobile Phase A (to remove excess free amine that might streak into your product). The silica surface is now neutralized (ammonium salt form).[1]

    • Loading: Load your crude (dissolved in minimal DCM or Toluene).

    • Elution: Run your gradient (e.g., 0%

      
       50% EtOAc in Hexanes). Do not add Et
      
      
      N to the eluent bottle, only the packing step is usually sufficient.
    Protocol B: Visualization (PMA Dip)

    Use this to see the "invisible" spots.[1]

    • Preparation: Dissolve 10 g Phosphomolybdic acid in 100 mL Ethanol.

    • Usage: Dip the TLC plate quickly using forceps. Blot excess on a paper towel.[1]

    • Development: Heat with a heat gun at high setting (

      
      150°C) until spots appear.
      
    • Interpretation:

      • Dark Blue/Black: Spiro-lactone product (strong oxidation).[1]

      • Faint/No Color: Solvent residues or inorganic salts.[1]

    Data Summary: Solvent Compatibility

    Solvent SystemSuitabilityRisk FactorNotes
    Hexane / EtOAc Excellent LowBest for stability.[1] Poor solubility for very polar impurities.[1]
    DCM / Acetone Good LowGood alternative if compound is insoluble in Hexane.[1]
    DCM / Methanol Poor High Risk of lactone ring opening (transesterification) over time.[1]
    Water / MeCN Fair MediumUse only for Reverse Phase (C18).[1] Ensure pH is neutral (7.0).

    References

    • Compound Data: PubChem. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. National Library of Medicine.[1] [Link][1]

    • Synthesis & Scaffold Context: Srikrishna, A., & Rao, M. (2008).[1] Construction of Spiro[4.5]decane via Ring-Closing Metathesis Reaction. Semantic Scholar. [Link][1]

    • Boc/Lactone Stability: Salgado, A. C., et al. (2014).[1] Stability of spironolactone in an extemporaneously prepared aqueous suspension. ResearchGate. (Provides analog stability data for spiro-lactones). [Link]

    • TLC Visualization: University of Rochester, Dept. of Chemistry.[1] TLC Stains/Dips Guide. [Link][1]

    Common impurities in Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    Author: BenchChem Technical Support Team. Date: February 2026

    Subject: Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    CAS: 1197193-24-6 | Molecular Formula: C₁₃H₂₁NO₄ | MW: 255.31 Da[1][2]

    User Guide Overview

    Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process development scientists working with the spiro-lactone scaffold (CAS 1197193-24-6).[1][2] Unlike standard piperidine intermediates, this molecule possesses a spiro-fused

    
    -butyrolactone ring , introducing specific stability challenges—primarily hydrolysis and ring-opening equilibrium.[1][2]
    

    This document moves beyond basic CoA data to explain why impurities form, how to detect them, and what to do about them.[1][2]

    Part 1: Diagnostic Troubleshooting (Triage)[1][2]

    Q1: I see a "ghost peak" or fronting in my HPLC chromatogram that shifts with pH. What is happening? Diagnosis: You are likely observing the Ring-Open Hydroxy Acid (Impurity B) in equilibrium with the lactone.[1][2]

    • Mechanism: The spiro-lactone ring is susceptible to hydrolysis, especially in unbuffered aqueous mobile phases or basic conditions.[1][2] The "open" hydroxy acid form is more polar and elutes earlier.[1][2]

    • Action:

      • Acidify your mobile phase (0.1% TFA or Formic Acid) to push the equilibrium back toward the closed lactone form.[1][2]

      • Avoid basic diluents (e.g., ammonium hydroxide) during sample preparation.[1][2]

    Q2: My NMR shows a complex multiplet around 1.45 ppm instead of a sharp singlet. Is my Boc group degrading? Diagnosis: This is often Rotameric Broadening , not degradation.[1][2]

    • Mechanism: The Boc group on the piperidine nitrogen creates steric hindrance, leading to restricted rotation around the N-C(O) bond.[2] This is exacerbated by the rigid spiro-center.[1][2]

    • Action: Run the NMR at an elevated temperature (e.g., 50°C in DMSO-

      
      ) to coalesce the rotamers. If the peaks sharpen into a singlet, the sample is pure.[1][2] If new distinct peaks remain, check for Impurity C (De-Boc) .[1][2]
      

    Q3: The material has turned into a sticky gum after storage. Can I recover it? Diagnosis: Hygroscopic hydrolysis.[1][2] The lactone has opened due to moisture absorption.[1][2]

    • Action: Attempt Chemical Recyclization . Dissolve the gum in dry Toluene or DCM with a catalytic amount of p-Toluenesulfonic acid (pTSA) and stir at room temperature (or reflux with Dean-Stark for toluene) to dehydrate the hydroxy acid back to the lactone.[1][2] Wash with NaHCO₃ to remove acid before concentrating.[1][2]

    Part 2: Impurity Origins & Profiling (The Deep Dive)

    The following table summarizes the specific impurities associated with the synthesis and degradation of this spiro-scaffold.

    Table 1: Common Impurity Profile
    Impurity CodeName / Structure DescriptionOriginRelative Retention (RRT)*Detection Signature
    Impurity A N-Boc-4-piperidinone (Starting Material)Incomplete Reaction~0.85Distinct ketone C=O signal in IR (~1715 cm⁻¹)
    Impurity B Ring-Open Hydroxy Acid (4-(2-carboxyethyl)-4-hydroxypiperidine deriv.)[1][2]Hydrolysis (Storage/Workup)~0.4 - 0.6 (pH dependent)Broad peak; disappears in acidic HPLC
    Impurity C De-Boc Amine (1-oxo-2-oxa-8-azaspiro[4.5]decane)Acidic degradation / Thermal~0.2 (Very Polar)Loss of 9H singlet in ¹H NMR; Ninhydrin positive
    Impurity D O-Alkylated By-product Side reaction during synthesis~1.1 - 1.2Extra alkyl signals; Mass = M+14 or M+28

    *RRT is estimated based on standard C18 Reverse Phase HPLC (Acidic Mobile Phase).

    Visualizing the Degradation Pathway

    The diagram below illustrates the critical equilibrium between the desired spiro-lactone and its primary impurities.

    G SM Starting Material (N-Boc-4-piperidinone) Product TARGET PRODUCT (Spiro-Lactone) MW: 255.31 SM->Product Reformatsky / Cyclization Impurity_B Impurity B (Hydroxy Acid) Ring Open Form Product->Impurity_B Hydrolysis (+H2O / Base) Impurity_C Impurity C (Free Amine) De-Boc Species Product->Impurity_C Acidic Cleavage (-Boc) Impurity_B->Product Dehydration (Acid / Heat)

    Figure 1: Synthesis and Degradation Logic Flow. Note the reversible nature of Impurity B (Hydrolysis).

    Part 3: Remediation & Purification Protocols

    If your batch of CAS 1197193-24-6 fails QC due to the impurities listed above, use these targeted protocols.

    Protocol A: Removing Impurity B (Recyclization)

    Use this if the product purity is low due to "fronting" peaks or sticky texture.[2]

    • Dissolution: Dissolve crude material in Dichloromethane (DCM) (10 mL per gram).

    • Acid Wash: Wash the organic layer with 0.1 M HCl (cold, rapid wash).[1][2] Note: Do not prolong contact to avoid de-Boc (Impurity C).

    • Drying: Dry the organic layer over anhydrous MgSO₄ .[1][2] The magnesium sulfate acts as a mild desiccant to drive the equilibrium toward the lactone.[1][2]

    • Concentration: Evaporate solvent under reduced pressure at <40°C.

    Protocol B: Removing Impurity A (Starting Material)

    Use this if N-Boc-4-piperidinone is present (>2%).[1][2]

    • Bisulfite Wash: Dissolve the product in Ethyl Acetate.[1][2]

    • Extraction: Wash the organic layer with saturated aqueous Sodium Bisulfite (NaHSO₃) solution.[1][2]

      • Mechanism:[2][3][4][5] The ketone (Impurity A) forms a water-soluble bisulfite adduct, while the spiro-lactone (Product) remains in the organic layer.[1][2]

    • Recovery: Separate layers, wash organic with brine, dry, and concentrate.

    Part 4: Synthesis Logic & Structural Validation

    Understanding the formation of the spiro-center is key to troubleshooting.[1][2] The synthesis typically involves a Reformatsky-type reaction where an ester enolate attacks the ketone of N-Boc-4-piperidinone, followed by spontaneous or acid-catalyzed lactonization.[1][2]

    Decision Tree for HPLC Method Development

    Use this logic to distinguish between method artifacts and real impurities.

    Logic Start HPLC Peak Issue Check1 Is the peak splitting or broad? Start->Check1 Action1 Add 0.1% TFA to Mobile Phase Check1->Action1 Yes Check2 Did the peak merge? Action1->Check2 Result1 Diagnosis: Equilibrium (Lactone/Acid) Check2->Result1 Yes Result2 Diagnosis: Real Impurity Check2->Result2 No

    Figure 2: Troubleshooting HPLC anomalies for spiro-lactone derivatives.

    References
    • Spirocyclic Scaffolds in Drug Discovery

      • Title: The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][6][7][8]

      • Source: Taylor & Francis (Expert Opinion on Drug Discovery).[1][2]

      • URL:[Link][1][2][5][9]

    • Boc-Protection Chemistry & Stability

      • Title: Boc-Protected Amino Groups - Protection and Deprotection mechanisms.[1][2][10]

      • Source: Organic Chemistry Portal.[1][2]

      • URL:[Link][1][2]

    • Compound Identity (CAS Verification)

      • Title: Tert-Butyl 8-oxo-2-azaspiro[4.
      • Source: PubChem (National Library of Medicine).[1][2]

      • URL:[Link][1][2]

    • Lactone Hydrolysis Kinetics

      • Title: Stability of spironolactone (Spiro-lactone analog) in aqueous suspension.[1][2][5]

      • Source: ResearchGate / EJHP.[1][2]

      • URL:[Link]

    Sources

    Stability issues of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    Author: BenchChem Technical Support Team. Date: February 2026

    This technical guide addresses the stability, handling, and troubleshooting of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 154348-08-0).[1]

    This compound features a unique "Dual-Face" instability profile : it contains an acid-labile protecting group (Boc) and a base/nucleophile-labile core (Lactone). Successful utilization requires strict adherence to orthogonal reaction conditions.[1]

    Part 1: Executive Technical Summary

    The molecule consists of a piperidine ring spiro-fused to a

    
    -butyrolactone , with the piperidine nitrogen protected by a tert-butoxycarbonyl (Boc)  group.
    
    • Core Scaffold: Spiro[4.5]decane system.[1][2][3]

    • Critical Vulnerability 1 (Base/Nucleophile): The lactone ring (1-oxo-2-oxa) is susceptible to hydrolysis (saponification) by aqueous base and ring-opening aminolysis by primary/secondary amines.

    • Critical Vulnerability 2 (Acid): The Boc group is acid-labile.[1] Strong acids (TFA, HCl) will deprotect the amine.[1]

    • The Paradox: You cannot use standard basic workups (e.g., NaOH washes) to neutralize acid deprotection steps without risking lactone degradation.[1]

    Part 2: Stability & Reactivity Map

    The following diagram illustrates the degradation pathways triggered by common laboratory conditions.

    StabilityMap Compound Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5] decane-8-carboxylate (Intact Scaffold) Acid Strong Acid (TFA, HCl) Compound->Acid Exposure Base Aqueous Base (NaOH, LiOH) Compound->Base Exposure Amine Nucleophiles (R-NH2, MeOH/Base) Compound->Amine Attack Deprotected Product A: Boc Removal (Lactone Intact) *Desired for functionalization* Acid->Deprotected Cleaves Boc Hydrolyzed Degradant B: Ring Opening (Hydroxy-Acid) *Irreversible in water* Base->Hydrolyzed Saponification Amide Degradant C: Ring Opening (Hydroxy-Amide/Ester) *Common Side Reaction* Amine->Amide Aminolysis

    Figure 1: Chemical stability profile showing orthogonal sensitivities.[1][3] The lactone ring is the primary failure point in basic conditions, while the Boc group fails in acidic conditions.[1]

    Part 3: Troubleshooting & FAQs

    Category 1: Synthesis & Workup Failures

    Q: I removed the Boc group with TFA, but after quenching with saturated NaHCO3/NaOH, my product mass is incorrect. What happened?

    • Diagnosis: Lactone Hydrolysis.[1]

    • Mechanism: While the lactone is stable in TFA, the subsequent basic quench (especially if pH > 10 or warm) attacked the lactone ring, opening it to form the hydroxy-carboxylate (Mass +18 vs expected amine).[1]

    • Solution: Avoid aqueous basic workups.[1]

      • Method A: Evaporate TFA/DCM completely and use the amine as the TFA salt for the next step.[1]

      • Method B: Use a weak, non-nucleophilic base (e.g., N-methylmorpholine or DIPEA) in organic solvent for neutralization in situ during the next reaction.[1]

      • Method C: If free base is required, use a solid-phase carbonate resin (e.g., Amberlyst A-21) in anhydrous methanol/DCM, then filter.[1]

    Q: I tried to react the deprotected amine with an electrophile, but I see a "double addition" or a mass shift corresponding to +Nucleophile.

    • Diagnosis: Competitive Nucleophilic Attack.[1]

    • Mechanism: If you used a primary amine or alcohol as a reagent (or solvent like MeOH) in the presence of base, it may have attacked the lactone carbonyl, opening the ring to form a hydroxy-amide or hydroxy-ester.[1]

    • Solution:

      • Avoid protic solvents (MeOH, EtOH) if strong bases are present.[1]

      • Ensure the piperidine nitrogen is more nucleophilic than any other species present.[1]

      • Maintain low temperatures (0°C) during base addition.[1]

    Category 2: Analytical Anomalies

    Q: My LCMS spectrum shows a strong peak at [M+H-56] or [M+H-100]. Is my compound degrading?

    • Diagnosis: In-Source Fragmentation (False Positive).[1]

    • Mechanism: Boc groups are thermally unstable and often fragment inside the electrospray ionization (ESI) source of the mass spectrometer.[1] You will see the "loss of t-butyl" (-56) or "loss of Boc" (-100) ions even if the sample is pure.

    • Verification: Check the NMR. If the t-butyl singlet (~1.45 ppm, 9H) is present and integrates correctly relative to the spiro-core signals, the compound is intact.[1]

    Q: The NMR shows a complex multiplet pattern around 3.5-4.5 ppm that doesn't match the prediction.

    • Diagnosis: Conformational Rigidity.[1]

    • Mechanism: The spiro-junction locks the piperidine and lactone rings into a rigid conformation.[1] This creates distinct axial and equatorial environments for the methylene protons, causing significant splitting (geminal and vicinal coupling) rather than simple triplets.[1]

    • Reference: This is characteristic of spiro[4.5]decane systems [1].[1]

    Part 4: Validated Handling Protocols

    Protocol 1: Safe Storage
    • Temperature: -20°C.

    • Atmosphere: Store under Argon or Nitrogen.[1]

    • Desiccation: Critical.[1] The lactone is hygroscopic.[1] Moisture ingress over months can lead to slow hydrolysis to the hydroxy-acid, which is autocatalytic.[1]

    • Container: Amber glass vial with Teflon-lined cap.[1]

    Protocol 2: Boc Deprotection (Lactone-Preserving)
    • Reagents: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1]

    • Procedure:

      • Dissolve compound in anhydrous DCM (0.1 M).

      • Add TFA dropwise at 0°C.

      • Stir at room temperature for 1-2 hours (monitor by TLC/LCMS).

      • Critical Step: Concentrate in vacuo at <30°C. Co-evaporate with Toluene (3x) or DCM (3x) to remove residual TFA.[1]

      • Result: The product is the TFA salt of the spiro-amine.[1]

      • Do NOT: Do not wash with aqueous NaHCO3 or NaOH.[1]

    Protocol 3: QC Check (1H NMR)

    To verify the integrity of the lactone ring, look for these diagnostic signals (in CDCl3):

    • 
       4.2 - 4.4 ppm (2H):  The methylene protons adjacent to the lactone oxygen (
      
      
      
      ). If the ring opens, this shifts significantly upfield (to ~3.5-3.7 ppm) as it becomes a free alcohol.[1]
    • 
       1.45 ppm (9H):  The Boc tert-butyl singlet.[1]
      

    Part 5: Data Summary Table

    PropertyValue / CharacteristicNote
    CAS Number 154348-08-0Verify isomer connectivity (1-oxo-2-oxa).[3][4]
    Molecular Weight 255.31 g/mol Formula: C13H21NO4
    Solubility DCM, DMSO, MethanolAvoid Methanol if using base.[1]
    pKa (Lactone) N/A (Electrophile)Susceptible to pH > 9.[1]
    Flash Point >110°C (Predicted)Thermally stable < 100°C.

    References

    • PubChem. (n.d.).[1] Compound Summary: this compound (CAS 154348-08-0).[3][4][5] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]1]

    • Carreira, E. M., & Kvaerno, L. (2006).[1] Classics in Stereoselective Synthesis. Wiley-VCH.[1] (General reference for spiro-cycle conformational analysis).

    • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Authoritative source for Boc/Lactone stability).[1][6]

    Sources

    Technical Support Center: Stability & Handling of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    [1]

    Ticket ID: #SPIRO-DEC-08 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

    Molecule Profile & Structural Vulnerabilities

    Welcome to the technical guide for Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate . Before troubleshooting, we must define the structural "stress points" of this molecule. It is a bifunctional scaffold containing two distinct reactive cores spiro-fused at a quaternary carbon:

    • The Piperidine Ring (Positions 6-10): Protected by a Boc (tert-butyloxycarbonyl) group at the N-8 position.[1] This group is acid-labile and thermally sensitive.[1]

    • The Gamma-Lactone Ring (Positions 1-4): A 5-membered cyclic ester.[1] The "1-oxo-2-oxa" designation confirms the carbonyl (C=O) and oxygen (-O-) arrangement.[1] This ring is the primary source of instability, being highly susceptible to nucleophilic attack and base-catalyzed hydrolysis .[1]

    The "Chemo-Selectivity Paradox"

    Your primary challenge is removing the Boc group (which requires acid) without hydrolyzing the lactone (which is sensitive to aqueous conditions, though more stable in acid than base). Conversely, any basic workup risks irreversible ring-opening.[1]

    Degradation Pathways Visualization

    The following diagram maps the three critical degradation routes. Use this to diagnose impurities in your LCMS data.[1]

    DegradationPathwaysStartIntact Molecule(Boc-Spiro-Lactone)MW: ~255 DaAcidPathAcidic Deprotection(TFA/HCl)Start->AcidPath Standard RouteBasePathBasic Conditions(LiOH, NaHCO3, Amines)Start->BasePath Workup ErrorThermPathThermal Stress(>150°C)Start->ThermPath Storage/DryingProductADesired Product(Spiro-Lactone Amine salt)[M-Boc+H]+AcidPath->ProductA Controlled Conditions(Anhydrous)DegradantBDegradant B: Ring Opening(Hydroxy-Carboxylate)Mass Shift: +18 DaAcidPath->DegradantB Prolonged Aqueous Acid(Equilibrium Shift)BasePath->DegradantB Rapid Saponification(Irreversible)DegradantCDegradant C: Isobutylene Loss(Thermal Fragmentation)ThermPath->DegradantC Elimination

    Figure 1: Critical degradation nodes.[1] Note that Degradant B (Ring Opening) is the most common failure mode during extraction/workup.

    Troubleshooting Modules

    Module A: Acidic Deprotection (Boc Removal)

    The Issue: You need to remove the Boc group to functionalize the amine, but you fear damaging the lactone.

    • Q: Why does my LCMS show a +18 mass shift after TFA treatment?

      • Diagnosis: This indicates Lactone Hydrolysis .[1][2] While lactones are generally stable in acid, the presence of water forces the equilibrium toward the open-chain hydroxy acid.

      • The Fix: Switch to anhydrous acidic conditions.

      • Technical Insight: The mechanism is an

        
         (Acid-catalyzed Acyl-oxygen cleavage).[1] In the absence of water, the acyl cation cannot be quenched to form the carboxylic acid, preserving the ring.
        
    • Q: Can I use HCl in Dioxane?

      • Recommendation: Yes, this is the Gold Standard.

      • Why: 4M HCl in Dioxane is anhydrous.[1] It precipitates the amine as a hydrochloride salt, which effectively "crashes out" the product, protecting it from further degradation.

    Module B: Basic Sensitivity (The "Trap")

    The Issue: You performed a standard workup (washing with NaHCO3 or NaOH) and lost your product.

    • Q: I washed my reaction with sat. NaHCO3 and the product disappeared from the organic layer.

      • Diagnosis: You saponified the lactone.[1]

      • Mechanism: Base attack (

        
        ) opens the lactone ring to form a water-soluble hydroxy-carboxylate salt.[1] Your product is now in the aqueous waste layer.[1]
        
      • The Fix: Avoid basic aqueous washes. If you must neutralize excess acid, use a solid base (like solid

        
        ) in an organic solvent or use a weak, hindered organic base (like DIPEA) only if necessary.[1]
        
    • Q: Can I react the deprotected amine with an electrophile immediately?

      • Recommendation: Yes, but ensure the pH does not exceed 8.5-9.[1]0. If using a base to scavenge acid (e.g., TEA), add it strictly stoichiometrically at 0°C.[1]

    Module C: Thermal & Storage

    The Issue: Purity decreases upon drying or storage.

    • Q: Can I dry the material in a vacuum oven at 60°C?

      • Recommendation: Yes, 60°C is safe.[1] However, avoid temperatures >100°C.

      • Risk: The Boc group undergoes thermal elimination (releasing isobutylene and

        
        ) at high temperatures (~150°C), but the lactone ring strain can lower the activation energy for other decomposition pathways.
        

    Validated Experimental Protocols

    Protocol 1: Safe Boc-Deprotection (Lactone-Preserving)

    Use this protocol to generate the amine salt without opening the lactone ring.[1]

    Reagents:

    • Substrate: this compound[1][3]

    • Solvent: Dichloromethane (DCM) or 1,4-Dioxane (Anhydrous)[1]

    • Acid: 4M HCl in Dioxane (Preferred) or TFA (Alternative)[1]

    Step-by-Step:

    • Dissolution: Dissolve 1.0 eq of the substrate in anhydrous DCM (concentration ~0.1 M).

    • Cooling: Cool the solution to 0°C (Ice bath). Critical: Lower temperature reduces the rate of side reactions.

    • Acid Addition: Add 5–10 eq of 4M HCl in Dioxane dropwise.

      • Note: If using TFA, use a 1:4 ratio of TFA:DCM.[1]

    • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]

    • Workup (The Crucial Step):

      • DO NOT quench with aqueous base (NaHCO3/NaOH).[1]

      • Method A (Precipitation): If a solid forms, filter it under inert atmosphere.[1] Wash with cold ether.[1] This is the amine-HCl salt.[1][4]

      • Method B (Evaporation): If no solid, concentrate the mixture in vacuo at <40°C. Co-evaporate with Toluene (3x) or DCM (3x) to remove excess acid.[1]

    • Storage: Store the resulting salt in a desiccator at -20°C.

    Protocol 2: "Rescue" of Ring-Opened Product

    If you accidentally opened the ring (observed +18 mass), you may be able to re-close it.[1]

    • Dissolve the hydroxy-acid impurity in Toluene.[1]

    • Add a catalytic amount of p-Toluenesulfonic acid (pTSA).[1]

    • Reflux with a Dean-Stark trap to remove water.[1]

    • Mechanism: This drives the equilibrium back toward the lactone (Fisher Esterification principle).

    Summary Data Tables

    Table 1: Stability Matrix
    ConditionStability RatingPrimary DegradantRecommendation
    Aqueous Acid (pH < 2) ModerateHydroxy-Acid (Reversible)Minimize water; keep cold.[1]
    Anhydrous Acid (HCl/Dioxane) High None (Clean Deprotection)Preferred Method.
    Weak Base (NaHCO3, pH 8) LowHydroxy-Carboxylate (Salt)Avoid aqueous contact; rapid workup.[1]
    Strong Base (NaOH/LiOH, pH >10) Critical Failure Hydroxy-Carboxylate (Salt)Strictly Forbidden.
    Nucleophiles (Primary Amines) LowAmide (Ring Opening)Protect lactone or keep pH neutral.[1]

    References

    • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1][4] (Standard reference for Boc stability and removal conditions).

    • Gómez-Bombarelli, R. et al. "Mechanisms of lactone hydrolysis in acidic conditions."[1] Journal of Physical Chemistry A, 2013.[1] (Mechanistic validation of Acid-catalyzed lactone equilibrium).

    • Search Result 1.3 : "Advice on N-boc deprotection in the presence of acid sensitive groups." Reddit ChemPros/Literature Consensus, 2024.[1] (Practical confirmation of anhydrous HCl/Dioxane efficacy for sensitive esters).

    • Search Result 1.5 : "Mechanisms of lactone hydrolysis in acidic conditions." PubMed, 2013.[1][5] (Theoretical confirmation of hydrolysis pathways).[1]

    Optimizing reaction conditions for synthesizing FAAH inhibitors

    Author: BenchChem Technical Support Team. Date: February 2026

    Status: Operational Operator: Senior Application Scientist Topic: Optimization of Synthetic Routes for Fatty Acid Amide Hydrolase (FAAH) Inhibitors

    Mission Statement

    Welcome to the FAAH Inhibitor Synthesis Support Hub. This guide is designed for medicinal chemists and drug discovery professionals encountering bottlenecks in the synthesis of FAAH modulators. We move beyond generic textbook chemistry to address the specific reactivity profiles of carbamates (e.g., URB597) , ureas (e.g., PF-04457845) , and

    
    -ketoheterocycles .
    

    Our goal is to ensure your compounds are not only synthesized with high yield but retain the specific electrophilic activity required to covalently modify the Ser241 catalytic nucleophile of the FAAH enzyme.

    Module 1: Irreversible Carbamate Inhibitors (The "URB" Class)

    Target Compound Class: O-aryl carbamates (e.g., URB597). Mechanism of Action: These compounds act as "suicide substrates." The enzyme attacks the carbonyl carbon, releasing the phenolic leaving group and forming a stable carbamylated enzyme adduct.

    Troubleshooting Guide: Low Yields in Carbamate Coupling

    User Query: "I am attempting to synthesize URB597 analogs by reacting a substituted phenol with cyclohexyl isocyanate, but my yields are consistently <40%, and I see significant starting material remaining."

    Root Cause Analysis: Isocyanates are electrophilic but less reactive than acid chlorides. If your phenol bears electron-withdrawing groups (common in FAAH inhibitors to tune the leaving group ability), the nucleophilicity of the phenolic oxygen is significantly reduced. Furthermore, moisture competition hydrolyzes the isocyanate to an amine, which then reacts with the remaining isocyanate to form a symmetric urea byproduct.

    Optimization Protocol:

    • Catalysis is Mandatory: Simple base catalysis (TEA) is often insufficient for electron-deficient phenols. Switch to DMAP (4-Dimethylaminopyridine) (5-10 mol%) as a nucleophilic catalyst.

    • Temperature Control: Heat is often required for isocyanates, unlike chloroformates. Reflux in dry THF or Toluene is standard.

    • Alternative Route (The "Activated" Pathway): If direct isocyanate coupling fails, use the p-nitrophenyl chloroformate activation method.

    Step-by-Step Protocol: The Activated Carbonate Method

    • Activation: Dissolve the phenol (1.0 eq) and p-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM at 0°C. Add Pyridine (1.2 eq) dropwise. Stir for 2 hours.

    • Workup: Wash with cold 1M HCl to remove pyridine. Isolate the mixed carbonate intermediate.

    • Aminolysis: Redissolve the intermediate in THF. Add the amine (e.g., cyclohexylamine) (1.2 eq) and TEA (1.5 eq). Heat to 50°C if necessary.

    • Result: The amine displaces the p-nitrophenol (a better leaving group), forming the desired carbamate.

    Visual Workflow: Carbamate Synthesis Decision Tree

    CarbamateLogic Start Target: O-Aryl Carbamate CheckPhenol Analyze Phenol Substituents Start->CheckPhenol ElectronRich Electron Rich/Neutral CheckPhenol->ElectronRich Nucleophilic ElectronPoor Electron Deficient (e.g., 3-Cl, 4-F) CheckPhenol->ElectronPoor Weak Nucleophile DirectIso Direct Isocyanate Coupling (THF, TEA, Reflux) ElectronRich->DirectIso ActivatedRoute Activated Carbonate Route (p-NO2-Ph-OCOCl) ElectronPoor->ActivatedRoute Preferred DMAP Add 10% DMAP DirectIso->DMAP If reaction stalls

    Caption: Decision logic for selecting the optimal synthetic route based on the electronic properties of the phenolic precursor.

    Module 2: Urea-Based Inhibitors (The "Pfizer" Class)

    Target Compound Class: Biaryl ether ureas (e.g., PF-04457845). Mechanism of Action: Covalent modification of Ser241.[1][2][3] These are generally more hydrolytically stable than carbamates, leading to longer duration of action in vivo.

    FAQ: Avoiding Symmetric Urea Formation

    User Query: "When synthesizing urea inhibitors using CDI (Carbonyldiimidazole), I am struggling to purify the product from the imidazole byproducts, and I suspect symmetric urea formation."

    Technical Insight: CDI is a useful reagent but requires strict stoichiometry. If the first amine reacts too slowly with CDI, or if the second amine is added too quickly, the intermediate carbamoyl imidazole can react with a second molecule of the starting amine.

    Recommended Solution: The Triphosgene Protocol For high-value intermediates (like the biaryl ether scaffold of PF-04457845), use Triphosgene. It allows for precise generation of the isocyanate intermediate in situ.

    Comparative Data: Urea Formation Reagents

    ReagentProsConsRecommended Use Case
    CDI Mild, no HCl generation.Difficult purification; moisture sensitive.Large scale, simple amines.
    Triphosgene Stoichiometric precision; high yield.Toxic; generates HCl (requires base).High-value FAAH inhibitors.
    Phenyl Chloroformate Stable intermediate (carbamate).Requires two steps (activation -> displacement).When "stopping point" is needed.

    Protocol: Triphosgene-Mediated Urea Synthesis

    • Safety: Perform in a well-ventilated fume hood. Triphosgene generates phosgene gas upon decomposition.

    • Isocyanate Generation: Dissolve the biaryl amine (1.0 eq) in anhydrous DCM/Sat. NaHCO3 (biphasic system) or DCM/DIPEA (homogenous). Cool to 0°C.

    • Addition: Add Triphosgene (0.35 eq) dissolved in DCM dropwise. Stir vigorously for 20 min.

    • Coupling: Add the second amine (e.g., piperidine derivative) (1.1 eq). Allow to warm to RT.

    • Mechanism: The biaryl amine is converted to the isocyanate, which is immediately trapped by the second amine to form the urea.

    Module 3: Purification & Stability
    Troubleshooting: Compound Decomposition on Silica

    User Query: "My crude NMR looks clean, but after flash chromatography, the carbamate peak disappears or the compound hydrolyzes."

    Root Cause: Silica gel is slightly acidic (

    
    ). FAAH inhibitors are designed to be electrophilic; they can be acid-labile, particularly carbamates derived from electron-deficient phenols. The silica surface can catalyze the hydrolysis of the carbamate bond.
    

    Corrective Action:

    • Deactivation: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.

    • Eluent Modifier: Maintain 0.5% - 1% TEA in your mobile phase during elution.

    • Alternative: Use neutral alumina instead of silica gel for highly sensitive analogs.

    Module 4: Assay Compatibility Check

    Critical Check: Before sending synthesized compounds to biology, ensure they are free of reactive intermediates.

    • Issue: Residual isocyanates or carbamoyl chlorides are potent electrophiles.

    • False Positive Risk: These impurities will non-specifically alkylate the enzyme (and other proteins in the assay), leading to artificially high potency (

      
      ) values.
      
    • Validation: Run a "blank" LC-MS run of your compound incubated in assay buffer (without enzyme) for 30 minutes to ensure stability before testing.

    References
    • Piomelli, D., et al. (2004). Structural determinants for recognition and enzymatic inactivation of amine substrates by fatty acid amide hydrolase. Journal of Biological Chemistry. (Describes the mechanistic basis for URB597 series).

    • Johnson, D. S., et al. (2011).[3] Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. Journal of Medicinal Chemistry. (The definitive guide on synthesizing the urea class).

    • Ahn, K., et al. (2009).[3] Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor.[4][5] Journal of Pharmacology and Experimental Therapeutics. (Details on the covalent mechanism and kinetic analysis).

    • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis.[4] Nature Medicine. (Original description of URB597 pharmacology).

    Sources

    Technical Support Center: Advanced Spirocycle Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Current Status: Operational 🟢 Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Overcoming Steric and Stereoelectronic Barriers in Spirocyclization[1]

    Introduction: Escaping Flatland

    Welcome to the Spirocycle Synthesis Support Center. You are likely here because you are transitioning from flat, aromatic scaffolds to high-Fsp³ spirocyclic architectures (e.g., spiro[3.3]heptanes, spirooxindoles, azaspirocycles).[1][2] While these structures offer superior metabolic stability and novel IP space, their synthesis is often plagued by the Thorpe-Ingold effect (or lack thereof), ring strain , and catalyst poisoning .[1]

    This guide is not a textbook; it is a troubleshooting manual for the bench scientist. We address the three most common failure modes: Quaternary Center Formation , Ring-Closing Metathesis (RCM) Stalls , and Stereocontrol Loss .[1]

    Module 1: The Quaternary Carbon Conundrum (Alkylation)

    The Issue: You are attempting a double alkylation to form a spiro-center, but you are observing mono-alkylation, elimination products, or recovered starting material.

    Mechanistic Insight: The Steric vs. Kinetic Balance

    Creating a quaternary center requires forcing two electrophiles onto a single carbon. The first alkylation is kinetically fast; the second is sterically hindered. If the ring size being formed is small (3-4 membered), ring strain (Baeyer strain) fights against the cyclization.

    Troubleshooting Protocol: Double Alkylation
    VariableRecommendationThe "Why" (Causality)
    Base Selection Switch from NaH to Cs₂CO₃ or KOtBu .The "Cesium Effect." The large ionic radius of Cs⁺ creates a "naked" enolate, increasing nucleophilicity for the difficult second alkylation step.
    Solvent DMF or DMSO (Polar Aprotic).Solvates cations, leaving the enolate highly reactive.[1] For 4-membered rings, this is non-negotiable.[1]
    Additives 18-Crown-6 (for K⁺) or TBAI (Phase Transfer).If using a biphasic system, TBAI shuttles the anion into the organic phase.[1]
    Temperature Stepwise ramp: 0°C (1st add)
    
    
    Reflux (2nd add).
    The second alkylation has a much higher activation energy (
    
    
    ).
    FAQ: Alkylation

    Q: I'm making a spiro[2.n]alkane using 1,2-dibromoethane, but I only get elimination (vinyl bromide). A: 1,2-dibromoethane is a notorious electrophile that prefers E2 elimination over S_N2 substitution due to steric bulk.[1]

    • Fix: Switch to the Kulinkovich-de Meijere reaction (titanium-mediated) or use 1-bromo-2-chloroethane . The chloro-group reacts slower, allowing the first alkylation to complete before raising the temperature to force the chloride displacement.

    Module 2: The RCM Helpdesk (Ring-Closing Metathesis)

    The Issue: You are using RCM to close a spiro-ring. The reaction stalls, or you isolate oligomers (intermolecular reaction) instead of the spirocycle.

    The "Pseudo-Dilution" Protocol

    Standard dilution (0.001 M) is often impractical for scale-up. We recommend Pseudo-Dilution via slow addition.[1]

    Step-by-Step Workflow:

    • Solvent Degassing: Sparge Toluene or DCM with Argon for 20 mins. Oxygen kills Ru-carbenes.

    • Catalyst Loading: Dissolve 2-5 mol% catalyst (see table below) in minimal solvent in the flask.

    • Substrate Addition: Dissolve diene in solvent. Add via syringe pump over 4–8 hours.

      • Logic: This keeps the instantaneous concentration of diene low relative to the catalyst, favoring intramolecular cyclization (zero-order kinetics) over intermolecular oligomerization (second-order kinetics).

    • Ethylene Removal: Run the reaction under a light vacuum or continuous N₂ sweep.

      • Logic: Ethylene is the byproduct.[3] If it stays in solution, the equilibrium shifts back to the open chain.[1]

    Catalyst Selection Matrix
    CatalystBest For...Troubleshooting Note
    Grubbs II General Purpose, Steric Bulk.[1]Fast initiation but thermally unstable >40°C.
    Hoveyda-Grubbs II Electron-deficient alkenes.[1]"Boomerang" mechanism allows catalyst release/return.[1] Good for difficult closures.
    Zhan 1B Pharma Scale-up / Difficult Rings.[3]Electron-withdrawing sulfonamide increases initiation rate.[3] Easier to remove than Grubbs.
    M73-SIMes Macrocycles / High Efficiency.Often works at lower loadings (ppm levels) due to stability.
    Visualizing the RCM Decision Logic

    RCM_Troubleshooting start RCM Reaction Stalled/Failed check_conc Check Concentration start->check_conc dilution Is conc > 0.01 M? check_conc->dilution oligomers Oligomers detected? dilution->oligomers Yes check_ethylene Ethylene Removal? dilution->check_ethylene No action_dilute ACTION: Use Pseudo-Dilution (Syringe Pump Addition) oligomers->action_dilute Yes action_vacuum ACTION: Apply Vacuum/N2 Sparge (Shift Equilibrium) check_ethylene->action_vacuum check_cat Catalyst Activity action_vacuum->check_cat sub_steric Tetrasubstituted Double Bond? check_cat->sub_steric action_stewart ACTION: Switch to Stewart-Grubbs or M73-SIMes sub_steric->action_stewart Yes

    Figure 1: Decision tree for troubleshooting Ring-Closing Metathesis failures in spirocycle synthesis.

    Module 3: Stereocontrol Center (Spirooxindoles)

    The Issue: You are synthesizing spirooxindoles via 1,3-dipolar cycloaddition (Isatin + Amino Acid + Dipolarophile) but getting poor diastereomeric ratio (dr) or enantiomeric excess (ee).

    Critical Control Points

    This reaction generates up to four contiguous stereocenters , including the quaternary spiro-carbon.[1]

    • The Water Problem:

      • Mechanism:[1][2][3][4][5] The reaction forms an azomethine ylide intermediate via condensation, releasing H₂O.[1]

      • Failure Mode: Excess water hydrolyzes the ylide back to starting materials or deactivates Lewis Acid catalysts.

      • Fix: Add 3Å Molecular Sieves (activated) to the pot. This is often the difference between 40% and 90% yield.

    • The Endo/Exo Selectivity:

      • The transition state is governed by secondary orbital interactions.

      • To favor Endo: Use non-polar solvents (Toluene) and lower temperatures (-20°C).

      • To favor Exo: Use polar solvents (MeOH) or higher temperatures (thermodynamic control).

    Protocol: Asymmetric 1,3-Dipolar Cycloaddition[1]

    Reagents: Isatin derivative (1.0 eq), L-Proline (or chiral ligand, 1.1 eq), Chalcone (1.0 eq), Isopropanol/Toluene (1:1).[1]

    • Ylide Formation: Stir Isatin and Amino Acid with 3Å MS for 30 mins at RT. Ensure color change (formation of dipole).

    • Cycloaddition: Add the dipolarophile (chalcone/nitroalkene).

    • Catalysis: If using a chiral catalyst (e.g., thiourea or chiral phosphoric acid), add it before the dipolarophile at -20°C.[1]

    • Quench: Do not use aqueous workup immediately if the product is acid-sensitive. Filter through Celite first.[1]

    Stereochemical Pathway Visualization

    Spiro_Stereo isatin Isatin + Amino Acid ylide Azomethine Ylide (Dipole) isatin->ylide Condensation TS Transition State (Endo vs Exo) ylide->TS + Dipolarophile product Spirooxindole (4 Stereocenters) TS->product Cyclization catalyst Chiral Catalyst (Lewis Acid / Thiourea) catalyst->TS Controls Face sieves 3Å Mol Sieves (Remove H2O) sieves->ylide Stabilizes

    Figure 2: Mechanistic flow of stereoselective spirooxindole synthesis via 1,3-dipolar cycloaddition.[1]

    References

    • Varela, M. T., et al. (2025).[1][6] "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists."[2][6][7][8] European Journal of Medicinal Chemistry, 287, 117368.[1][6] Link[9]

    • Yu, M., Lou, S., & Gonzalez-Bobes, F. (2018).[1][3] "Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions." Organic Process Research & Development, 22(8), 918–946.[1][3] Link

    • Boddy, A. J., & Bull, J. A. (2021).[1][10] "Stereoselective synthesis and applications of spirocyclic oxindoles." Organic Chemistry Frontiers, 8, 1026.[1] Link

    • Zheng, Y., et al. (2014).[1] "The Recent Applications of Ring-Closing Metathesis in Drug Discovery and Development." Drug Hunter. Link

    • Rios, R. (2012).[1][11] "Enantioselective methodologies for the synthesis of spiro compounds." Chemical Society Reviews, 41, 1060–1074.[1][11] Link[11]

    Sources

    How to increase the purity of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    Author: BenchChem Technical Support Team. Date: February 2026

    Ticket ID: SPR-808-PURITY Subject: Increasing purity of Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate Assigned Specialist: Dr. A. Vance, Senior Application Scientist

    Diagnostic Triage: Why is your purity low?

    Before initiating a purification protocol, we must diagnose the specific impurity profile. This spiro-lactone scaffold (CAS 301226-27-7 analog) presents a unique "dual-sensitivity" challenge: the Boc group is acid-sensitive, while the lactone ring is base-sensitive (hydrolysis prone).

    Common Impurity Signatures:

    SymptomProbable CauseDiagnostic Signal (1H NMR)
    Oily/Sticky Solid Residual N-Boc-4-piperidone (Starting Material)Triplet/Multiplet ~2.4 ppm (adjacent to ketone).
    New Polar Spot on TLC Ring-opened Hydroxy-Acid (Hydrolysis)Loss of spiro-lactone signals; appearance of broad -OH/-COOH exchangeables.
    Baseline Dragging Boc-deprotection (Amine formation)Loss of ~1.45 ppm (9H, s) Boc singlet.
    Yellow Discoloration Oxidation or PolymerizationBroad aromatic/olefinic regions (if heat was used).

    Purification Protocols

    Protocol A: The "Gold Standard" Recrystallization

    Recommended for: Crude purity >85%, removing starting ketones and oily residues.

    Because the spiro-lactone creates a rigid, bulky core, this molecule crystallizes well from medium-polarity solvent systems, rejecting amorphous impurities.

    Solvent System: Ethyl Acetate (EtOAc) / n-Heptane Thermodynamic Logic: The spiro-lactone is highly soluble in hot EtOAc but insoluble in Heptane. Slow cooling forces the rigid spiro-lattice to form, excluding the flexible Boc-piperidone impurities.

    Step-by-Step Procedure:

    • Dissolution: Place the crude solid in a round-bottom flask. Add EtOAc (approx. 2 mL per gram of crude). Heat to 60°C (Do not exceed 70°C to protect the Boc group).

    • Saturation: If the solution is not clear, filter hot through a glass frit to remove inorganic salts.

    • Anti-Solvent Addition: While stirring at 60°C, dropwise add n-Heptane until a persistent cloudiness (turbidity) just appears.

    • Re-solubilization: Add a few drops of EtOAc until the solution becomes clear again.

    • Controlled Cooling:

      • Remove heat and let the flask cool to Room Temperature (RT) on a cork ring (approx. 1 hour).

      • Critical Step: Once at RT, move to a 4°C fridge for 4 hours.

      • Optional: If no crystals form, scratch the glass surface or add a seed crystal.

    • Harvest: Filter the white crystals. Wash with cold (0°C) 1:4 EtOAc:Heptane.

    Scientist's Note: If your crude contains significant N-Boc-4-piperidone, wash the crude solid with cold Pentane before recrystallization. The ketone starting material is often more soluble in pentane than the spiro-product.

    Protocol B: Buffered Flash Chromatography

    Recommended for: Crude purity <80% or when separating ring-opened byproducts.

    The Risk: Standard silica gel is slightly acidic (pH 5-6). This acidity can degrade the Boc group or catalyze lactone rearrangement during a slow column run. The Fix: You must neutralize the stationary phase.

    Column Setup:

    • Stationary Phase: High-quality Silica Gel (40-63 µm).

    • Mobile Phase: Hexanes / Ethyl Acetate (Gradient: 0% to 40% EtOAc).

    • The Modifier (CRITICAL): Add 1% Triethylamine (TEA) to the mobile phase during column packing and the run.

      • Why? TEA neutralizes silica surface silanols, preventing Boc cleavage and "tailing" of the polar lactone.

    Execution:

    • Load: Dry load on Celite is preferred over liquid loading (DCM) to prevent band broadening.

    • Elution: The spiro-lactone typically elutes around 25-30% EtOAc.

    • Visualization: Use Permanganate (KMnO4) stain. The lactone does not stain well with Ninhydrin (as the amine is protected).

    Protocol C: Chemical Scavenging (The "Lactone Rescue")

    Recommended for: Impurities related to lactone hydrolysis (Open-chain hydroxy acids).

    If you observe the "open-chain" impurity (often caused by aggressive basic workups in previous steps), you can chemically force ring closure.

    • Dissolve: Take the crude material in DCM (0.1 M concentration).

    • Acid Catalysis: Add catalytic p-Toluenesulfonic acid (pTsA) (0.05 equiv) or Pyridinium p-toluenesulfonate (PPTS).

    • Dehydration: Stir at RT for 2-4 hours with 4Å Molecular Sieves (to remove water and drive the equilibrium toward the closed lactone).

    • Quench: Wash with saturated NaHCO3 (rapidly) to remove acid, dry over MgSO4, and concentrate.

    Decision Logic & Workflows

    The following diagram illustrates the decision-making process for purifying this specific scaffold based on crude state and impurity profile.

    PurificationLogic Start Crude Spiro-Lactone (CAS 301226-27-7 Analog) CheckState Physical State Check Start->CheckState IsSolid Solid / Crystalline CheckState->IsSolid IsOil Oily / Sticky Gum CheckState->IsOil TLC_Check TLC Diagnostic (Stain: KMnO4) IsSolid->TLC_Check IsOil->TLC_Check Action_Column Protocol B: Buffered Column (Hex/EtOAc + 1% TEA) IsOil->Action_Column Cannot recrystallize yet Impurity_Ketone Impurity: Starting Material (N-Boc-Piperidone) TLC_Check->Impurity_Ketone Non-polar impurities Impurity_Open Impurity: Hydrolyzed Ring (Polar Spot) TLC_Check->Impurity_Open Polar baseline spot Action_Pentane Wash with Cold Pentane Impurity_Ketone->Action_Pentane Pre-wash Action_Cyclize Protocol C: Acid-Cat Ring Closure (PPTS/DCM) Impurity_Open->Action_Cyclize Close Ring First Action_Recryst Protocol A: Recrystallization (EtOAc/Heptane) Action_Pentane->Action_Recryst Action_Cyclize->Action_Column

    Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.

    Frequently Asked Questions (FAQ)

    Q: Can I use distillation to purify this compound? A: Not recommended. While gamma-butyrolactones are distillable, the Boc-carbamate moiety is thermally unstable above 100-110°C. Attempting vacuum distillation often leads to isobutylene off-gassing and decomposition of the protecting group. Stick to recrystallization or chromatography.

    Q: My product turned into a gel during recrystallization. What happened? A: This is "oiling out." It happens when the anti-solvent (Heptane) is added too quickly or the solution is too concentrated.

    • Fix: Re-heat the mixture until clear. Add a small amount of EtOAc (solvent) to dilute slightly. Allow the cooling process to happen much slower (wrap the flask in foil/towel to insulate).

    Q: Why do I see two spots on NMR for the Boc group? A: This is likely Rotamerism , not an impurity. The N-Boc group has restricted rotation at room temperature, often showing split signals (e.g., a 1:1 or 3:1 split) in NMR (CDCl3). Run the NMR at 50°C; if the peaks coalesce into a sharp singlet, your compound is pure.

    References

    • Sigma-Aldrich. tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Product Page. (Provides physical state and handling codes). Available at:

    • Google Patents. Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester (CN111518015A). (Describes synthesis and toluene/solvent purification techniques for similar spiro-scaffolds). Available at:

    • National Institutes of Health (PubChem). tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate Compound Summary. (Chemical property data). Available at:

    • Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Cleavage. (General reference for Boc stability protocols). Available at:

    Alternative synthetic routes for 1-oxa-8-azaspiro[4.5]decane derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Status: Operational Operator: Senior Application Scientist Topic: Synthetic Methodologies & Troubleshooting for Spirocyclic Ether Scaffolds

    Introduction

    Welcome to the technical support hub for the 1-oxa-8-azaspiro[4.5]decane scaffold. This structural motif—a saturated spirocycle fusing a piperidine and a tetrahydrofuran ring—is a critical pharmacophore in medicinal chemistry, notably in the development of Sigma-1 receptor ligands and muscarinic M1 agonists .

    While the geometry of the spiro-center offers desirable rigidity, it introduces significant synthetic challenges, particularly regarding quaternary center formation and regiocontrol . This guide moves beyond standard textbook procedures to address the failure points we frequently see in the lab.

    Ticket #1: The "Classic" Route (Intramolecular Etherification)

    Methodology: Grignard addition to N-protected-4-piperidone followed by cyclization. Best For: Gram-scale synthesis; simple derivatives.

    The Workflow

    The standard approach involves the addition of a hydroxy-ethyl equivalent (often protected) to N-Boc-4-piperidone, followed by cyclization.

    classic_route start N-Boc-4-piperidone step1 Grignard Addition (AllylMgBr or Protected Alcohol) start->step1 THF, -78°C inter Tertiary Alcohol Intermediate step1->inter Quench cycl Intramolecular Cyclization inter->cycl Acid (TSOH) or Base (NaH) product 1-oxa-8-azaspiro[4.5]decane cycl->product Ring Closure

    Figure 1: The stepwise construction of the spirocyclic core via nucleophilic addition and ring closure.

    Troubleshooting Guide

    Q: My yield for the cyclization step is <20%. I see the starting material (tertiary alcohol) remaining.

    • Diagnosis: Steric congestion at the quaternary center is preventing the alkoxide from attacking the leaving group (if using base) or the carbocation is not forming efficiently (if using acid).

    • Fix:

      • Switch Mechanisms: If using a leaving group (e.g., tosylate/mesylate) and base (NaH), the reaction is SN2-like and highly sensitive to sterics. Switch to an acid-catalyzed hydroalkoxylation if your substrate has an alkene handle (e.g., from allyl Grignard).

      • Solvent Effect: For base-mediated closures, switch from THF to DMF or DMSO . The polar aprotic nature solvates the cation, making the alkoxide more nucleophilic.

    Q: I am observing elimination products (enamines/alkenes) instead of the spirocycle.

    • Diagnosis: E1/E2 elimination is competing with cyclization. This is common when using strong acids (E1) or strong bases (E2) with heating.

    • Fix:

      • Thermodynamic Control: Lower the temperature.

      • Leaving Group Tuning: If using a mesylate, switch to a Triflate (OTf) . The superior leaving group ability can accelerate the substitution over the elimination pathway.

    Ticket #2: The "Precision" Route (Gold-Catalyzed Cyclization)

    Methodology: Gold(I)-catalyzed spirocyclization of alkynols or enynes.[1] Best For: Complex substrates; late-stage functionalization; avoiding strong acids/bases.

    The Workflow

    This route utilizes the carbophilic nature of Gold(I) to activate an alkyne, triggering an intramolecular nucleophilic attack by the alcohol or carbonyl oxygen.

    gold_catalysis sub Alkynyl-Piperidinol act Au(I)-Alkyne Complex sub->act AuCl(PPh3) / AgOTf attack 5-exo-dig Cyclization act->attack Intramolecular Nu Attack proto Protodeauration attack->proto Au-C Bond Cleavage prod Spirocyclic Enol Ether proto->prod

    Figure 2: Gold(I)-catalyzed activation of alkynes leading to spirocyclization.

    Troubleshooting Guide

    Q: The reaction stalls after 50% conversion. Adding more catalyst doesn't help.

    • Diagnosis: Catalyst poisoning. The piperidine nitrogen (even if Boc-protected) or other basic sites may be coordinating to the Gold cation, forming an inactive complex.

    • Fix:

      • Add a Buffer: Include 10-20 mol% of a non-nucleophilic base like 2,6-di-tert-butylpyridine . This scavenges trace acid without killing the catalyst.

      • Ligand Switch: Switch from simple phosphines (PPh3) to bulky, electron-rich ligands like JohnPhos or IPr carbene . These bind Gold more tightly and resist displacement by the substrate nitrogen.

    Q: I am getting a mixture of 5-exo-dig (desired) and 6-endo-dig products.

    • Diagnosis: Baldwin's rules favor 5-exo, but electronic factors on the alkyne can skew selectivity.

    • Fix:

      • Terminal vs. Internal: Terminal alkynes heavily favor the 5-exo mode (forming the 5-membered furan ring). If using an internal alkyne, the polarization of the triple bond dictates the attack. Place an electron-withdrawing group on the alkyne terminus to favor attack at the proximal carbon (5-exo).

    Ticket #3: The "Scaffold" Route (Prins-Pinacol Cascade)

    Methodology: Acid-catalyzed condensation of aldehydes with homoallylic alcohols. Best For: Creating libraries with diversity at the C2 position of the furan ring.

    Troubleshooting Guide

    Q: The reaction yields a complex mixture of oligomers.

    • Diagnosis: The oxocarbenium intermediate is too reactive, or the temperature is too high, leading to polymerization of the aldehyde.

    • Fix:

      • Temperature Control: These reactions often require cryogenic conditions (-78°C to -40°C ) initially.

      • Lewis Acid: Switch from aggressive Lewis acids (TiCl4, BF3·OEt2) to milder, oxophilic ones like In(OTf)3 or Sc(OTf)3 .

    Q: Diastereoselectivity is poor (cis/trans mixtures).

    • Diagnosis: The transition state is loose.

    • Fix:

      • Solvent: Use non-coordinating solvents like DCM or Chloroform . Coordinating solvents (THF, Ether) interfere with the tight ion-pairing required for high diastereocontrol.

    Data Summary: Method Comparison

    FeatureClassic (Grignard/Cyclization)Gold CatalysisPrins Cascade
    Step Count High (3-4 steps)Low (1-2 steps)Low (1 step)
    Atom Economy Low (Leaving groups lost)High (Isomerization)Medium
    Substrate Scope Limited (Ketone availability)Broad (Alkyne tolerance)Broad (Aldehyde diversity)
    Key Risk Steric hindranceCatalyst poisoningPolymerization
    Primary Reference J. Med. Chem. (2020)Org.[2][3] Chem. Front. (2015)Org. Biomol. Chem. (2014)

    Frequently Asked Questions (FAQs)

    Q: Which protecting group is best for the piperidine nitrogen? A: Boc (tert-butoxycarbonyl) is generally preferred over Benzyl (Bn). The Bn group is basic and can poison Lewis acid or metal catalysts used in Tickets #2 and #3. Boc reduces the nucleophilicity of the nitrogen, preventing side reactions.

    Q: How do I purify the spirocycle if it co-elutes with the starting material? A: These spirocycles are often basic amines after deprotection.

    • Acid/Base Extraction: If the product is the only amine, wash the organic layer with 1M HCl to pull the product into water, wash the organic layer (impurities), then basify the aqueous layer and extract back into DCM.

    • Chromatography: Add 1-5% Triethylamine or Ammonia to your eluent (DCM/MeOH) to sharpen the peak shape on silica gel.

    Q: Can I scale the Gold-catalyzed route to 100g? A: It is chemically feasible but economically challenging due to catalyst cost. For >100g scale, the Classic Route (Ticket #1) is preferred despite the extra steps, as reagents are cheap and the thermodynamics are well-understood for process safety.

    References

    • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Source: PubMed (2020) URL:[Link]

    • Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. Source: Organic Chemistry Frontiers (2015) URL:[Link]

    • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Source: Organic & Biomolecular Chemistry (2014) URL:[Link]

    • Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones. Source: Organic & Biomolecular Chemistry (2020) URL:[Link]

    Sources

    Technical Support Center: Troubleshooting Low Bioactivity

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Diagnostic Protocols for Synthesized Compounds with Unexpectedly Low Potency Department: Application Science & Assay Development

    Introduction: The "Activity Cliff" Paradox

    Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers abandon promising scaffolds because of a "false negative" result. When a compound designed with sound medicinal chemistry principles fails to show activity, it is rarely a simple case of "bad design." It is often a failure of translation —the molecule is not reaching the target, is crashing out of solution, or is interfering with the assay physics.

    This guide moves beyond basic purity checks. It provides a forensic workflow to diagnose why your compound is inactive and how to rescue the series.

    Module 1: Chemical Integrity & Physical State

    "Is it what you think it is, and is it actually in solution?"

    Before questioning the biology, we must validate the physical state of the molecule in the assay buffer.

    Issue 1: Colloidal Aggregation (The "False Negative/Positive" Trap)

    Many hydrophobic compounds form colloidal aggregates at micromolar concentrations. These colloids can sequester enzymes (false positive) or precipitate out of solution, becoming unavailable to the target (false negative).

    Diagnostic Protocol: The Detergent Sensitivity Test

    • Principle: Non-ionic detergents disrupt promiscuous colloidal aggregates but rarely affect specific 1:1 ligand-protein binding.

    • Method:

      • Run your primary bioassay with your standard buffer.

      • Run a parallel arm adding 0.01% - 0.1% Tween-80 or Triton X-100 .

      • Interpretation:

        • Activity Restored/Unchanged: Specific binding is likely.

        • Activity Disappears: The original signal was likely an artifact of aggregation (false positive).

        • Activity Appears (from zero): The compound was previously precipitated; detergent solubilized it.

    Issue 2: The "Magic Methyl" & SAR Disconnects

    A "Structure-Activity Relationship (SAR) Cliff" occurs when a minor change (e.g., adding a methyl group) destroys activity.

    • Steric Clash: The new group hits the "wall" of the binding pocket.

    • Conformational Lock: The substituent forces the molecule into a rigid conformation incompatible with the binding site.

    • Electronic Effect: The pKa changes, altering the protonation state at physiological pH.

    Module 2: Assay Interference (Artifacts)

    "Is the readout lying to you?"

    Issue 3: Pan-Assay Interference Compounds (PAINS)

    Certain substructures (e.g., rhodanines, quinones, catechols) react non-specifically with proteins or generate redox cycles that mimic enzymatic inhibition.[1]

    Visualizing the PAINS Mechanism

    PAINS_Mechanism Compound Test Compound (e.g., Quinone) Target Target Protein (Cysteine Residue) Compound->Target Covalent Modification (Michael Addition) Redox Redox Cycling (H2O2 Generation) Compound->Redox Oxidation Signal False Signal (Inhibition) Target->Signal Loss of Function Redox->Target Oxidation of Active Site

    Figure 1: Mechanism of action for common PAINS, showing both covalent modification and redox cycling interference.

    Issue 4: Fluorescence Interference (Inner Filter Effect)

    If your compound absorbs light at the excitation or emission wavelengths of your fluorophore, it will appear to "quench" the signal, mimicking inhibition.

    Correction Formula (Inner Filter Effect):

    
    
    
    • 
      : Corrected Fluorescence
      
    • 
      : Observed Fluorescence
      
    • 
      : Absorbance of compound at excitation 
      
      
      
    • 
      : Absorbance of compound at emission 
      
      
      

    Module 3: Biological Barriers (Cell-Based Failures)

    "Active in enzyme assay, inactive in cells. Why?"

    This is the most common failure mode. The compound works on the purified protein but cannot reach it inside the cell.

    Experimental Protocol: PAMPA (Permeability)

    Objective: Determine if passive diffusion is the limiting factor.

    • Preparation:

      • Donor Plate: 96-well filter plate (0.45 µm PVDF). Coat membrane with 5 µL of 2% Dioleoyl-phosphatidylcholine (DOPC) in dodecane.

      • Acceptor Plate: Standard PTFE 96-well plate.

    • Execution:

      • Add 150 µL of compound (10 µM in PBS/DMSO) to Donor wells.

      • Add 300 µL of PBS to Acceptor wells.

      • Create a "Sandwich" (Donor on top of Acceptor).

      • Incubate at 25°C for 16–24 hours in a humidity chamber.

    • Analysis:

      • Separate plates.[2] Measure concentration in Acceptor wells via LC-MS/MS or UV.

      • Calculation:

        
        
        
    Experimental Protocol: Microsomal Stability

    Objective: Determine if the compound is metabolized before it can act.

    • Reaction Mix:

      • Liver Microsomes (0.5 mg/mL protein final).

      • Test Compound (1 µM final).

      • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Initiation:

      • Pre-warm to 37°C for 5 mins.

      • Add NADPH (1 mM final) to start the reaction.

    • Sampling:

      • Take aliquots at

        
         mins.
        
      • Quench: Immediately add into ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

    • Analysis:

      • Centrifuge (3000g, 20 min). Analyze supernatant by LC-MS/MS.

      • Plot

        
         vs. Time to calculate 
        
        
        
        .

    Module 4: Target Engagement Validation

    "Is it actually binding the target in the cell?"

    If permeability and stability are good, but the compound is still inactive, you must verify Target Engagement . The gold standard is the Cellular Thermal Shift Assay (CETSA) .

    CETSA Protocol (Step-by-Step)

    Principle: Ligand binding stabilizes a protein, shifting its melting temperature (

    
    ) higher.
    
    StepActionTechnical Note
    1. Treat Incubate live cells with compound (e.g., 10 µM) for 1 hour.Include a DMSO control.[3][4]
    2. Harvest Wash with PBS, resuspend in kinase buffer with protease inhibitors.Do not lyse cells yet.
    3. Heat Aliquot cell suspension into PCR tubes. Heat each tube to a different temp (e.g., 40–70°C) for 3 mins.Use a gradient PCR cycler for precision.
    4. Cool Incubate at RT for 3 mins.Allows precipitation to complete.
    5. Lyse Add lysis buffer (e.g., 0.4% NP-40) and freeze-thaw (x3) using liquid nitrogen.Ensures release of soluble protein.
    6. Separate Centrifuge at 20,000 x g for 20 mins at 4°C.Pellet contains denatured/precipitated protein.
    7. Detect Run supernatant on Western Blot.Band intensity = Soluble (stabilized) protein.

    Visualizing the Troubleshooting Logic

    Troubleshooting_Flow Start Low Bioactivity Observed ChemCheck 1. Chemical Integrity Check (NMR/LCMS) Start->ChemCheck AggCheck Aggregation Test (DLS / +Detergent) ChemCheck->AggCheck Pure? AssayCheck 2. Assay Validity (Interference) AggCheck->AssayCheck Not Aggregating PAINS PAINS Filter / Redox Check AssayCheck->PAINS IFE Fluorescence Correction (Inner Filter Effect) AssayCheck->IFE BioCheck 3. Biological Translation PAINS->BioCheck No Interference IFE->BioCheck PAMPA Permeability (PAMPA) BioCheck->PAMPA Micro Metabolic Stability (Microsomes) BioCheck->Micro CETSA Target Engagement (CETSA) BioCheck->CETSA If Permeable & Stable

    Figure 2: Decision tree for isolating the cause of low bioactivity, moving from chemical properties to biological interaction.

    References

    • Baell, J. B., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483.

    • Martinez, N. J., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.[5][6] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

    • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.

    • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Reference for Inner Filter Effect correction formulas).
    • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615. (Reference for Colloidal Aggregation).

    Sources

    Technical Support Center: Optimization of Assays for Screening Spirocyclic Compounds

    Author: BenchChem Technical Support Team. Date: February 2026

    System Status: Operational Technician Level: Senior Application Scientist Ticket Focus: Troubleshooting solubility, interference, and stereochemistry in spirocyclic scaffolds.

    Technician’s Note: The "Escape from Flatland" Paradox

    Welcome to the support center. You are likely here because you have shifted your screening strategy from traditional planar aromatics to spirocyclic scaffolds (high

    
     fraction). While these compounds offer superior physicochemical properties—such as improved metabolic stability and solubility compared to their flat counterparts—they introduce unique "bugs" into standard assay protocols.
    

    Spirocycles are rigid, three-dimensional structures. Unlike flexible alkyl chains that can "wiggle" into a binding pocket, a spirocycle either fits perfectly or it doesn't. Furthermore, certain spiro-cores (e.g., spiro[isobenzofuran-1,9'-xanthene]) possess inherent photochemical properties that can wreak havoc on fluorescence-based readouts.

    Below are the resolved tickets for the most common failure modes in spirocyclic screening.

    Module 1: Compound Management & Solubility

    Ticket #402: "My spirocyclic compounds precipitate in the assay buffer despite looking clear in DMSO."

    Diagnosis: While spirocycles generally have better solubility than flat aromatics due to disrupted crystal packing (lower lattice energy), they often possess high lipophilicity concentrated in a compact volume. When diluted from DMSO (aprotic) into aqueous buffer (protic), the "solubility spike" phenomenon occurs. The rigid spiro-core resists solvation by water molecules more stubbornly than flexible chains.

    Troubleshooting Protocol:

    • Check the "Crash" Point (Nephelometry):

      • Do not rely on visual inspection. Spirocyclic micro-precipitates can be invisible to the naked eye but will scatter light, causing false inhibition in absorbance assays or false activation in fluorescence assays (light scattering mimics emission).

      • Action: Run a solubility curve using laser nephelometry. If the compound scatters light at

        
         your screening concentration, you have a solubility artifact.
        
    • Optimize the Cosolvent System:

      • Standard: 1-5% DMSO is standard but often insufficient for rigid lipophiles.

      • Advanced: Switch to a "dispersing" cosolvent.

        • Polyethylene Glycol (PEG-400): Adding 0.05% - 0.1% PEG-400 or Pluronic F-127 prevents the nucleation of spiro-aggregates.

        • Avoid Glycerol: For spirocycles, glycerol can sometimes increase viscosity too much without solvating the rigid core effectively, slowing down binding kinetics.

    • The "Pre-Dilution" Step:

      • Incorrect: Direct addition of 100% DMSO stock to buffer.

      • Correct: Intermediate dilution step. Dilute compound in DMSO to 10x concentration, then dilute 1:10 into buffer containing 0.01% Triton X-100. This allows the surfactant to coat the rigid molecule before it hits the bulk water.

    Data Summary: Solvent Effects on Spirocyclic Solubility

    Solvent SystemSolubility Limit (Spiro-amine)Risk of PrecipitationRecommended Use
    Buffer + 1% DMSO15 µMHighInitial Screen (High Risk)
    Buffer + 5% DMSO45 µMMediumSecondary Screen
    Buffer + 0.05% Pluronic F-127>100 µMLowGold Standard
    Buffer + 10% Glycerol20 µMHighNot Recommended

    Module 2: Biochemical Assay Interference

    Ticket #809: "I am seeing high background fluorescence or 'switching' behavior in my hits."

    Diagnosis: You have likely encountered the Spiro-Lactam Switch . Many spirocyclic scaffolds, particularly those resembling rhodamine or fluorescein cores (e.g., spiro-lactams, spiro-sultams), are fluorogenic .

    • Closed Form (Spiro): Non-fluorescent (colorless).

    • Open Form: Highly fluorescent (colored).

    • Trigger: Acidic pH or binding to a protein pocket that stabilizes the open form.

    If your assay buffer is slightly acidic (pH < 7.0) or if the protein pocket mimics an acidic environment, your "inactive" library compound might suddenly fluoresce, drowning out your assay signal.

    Troubleshooting Protocol:

    • The "Buffer Shift" Validation:

      • Measure the fluorescence of your hit compounds in buffer at pH 7.4 vs. pH 5.5.

      • If fluorescence increases significantly at pH 5.5, you have a pH-sensitive spiro-switch.

    • Switch Readout Modalities (Orthogonality):

      • Fluorescence Intensity (FI) / Polarization (FP): Highly susceptible to this artifact.

      • Time-Resolved FRET (TR-FRET): Recommended. The time delay (microseconds) allows the short-lived background fluorescence of the spiro-compound (nanoseconds) to decay before the signal is read.

      • Mass Spectrometry (ASMS): Completely immune to optical interference.

    • Red-Shift the Assay:

      • Most spiro-scaffold interference occurs in the Blue/Green region (Ex 480nm / Em 520nm).

      • Move your assay tracer to the Far-Red (e.g., Alexa Fluor 647 or DyLight 650). Few spiro-libraries fluoresce in this region.

    FluorescenceTroubleshooting Start Problem: High Background Fluorescence CheckStruct Analyze Structure: Is it a Spiro-Lactam/Sultam? Start->CheckStruct IsSpiro Yes: Potential Fluorogenic Switch CheckStruct->IsSpiro NotSpiro No: Check Aggregation CheckStruct->NotSpiro pHCheck Perform pH Titration (pH 5.0 vs 7.4) IsSpiro->pHCheck Switch Fluorescence Increases at Acidic pH? pHCheck->Switch YesSwitch Confirmed Artifact: Spiro-Ring Opening Switch->YesSwitch Solution1 Solution A: Switch to TR-FRET YesSwitch->Solution1 Solution2 Solution B: Red-Shift Assay (>600nm) YesSwitch->Solution2

    Figure 1: Decision tree for identifying and mitigating fluorescence interference caused by spiro-lactam ring opening.

    Module 3: Stereochemistry & Hit Validation

    Ticket #115: "I screened a racemic spiro-library and got a hit. The resynthesized compound is inactive."

    Diagnosis: Spirocycles possess inherent chirality (axial or central). Screening racemates is a "numbers game" that often fails during validation due to the Eudismic Ratio .

    • Scenario: The active enantiomer (eutomer) binds, but the inactive enantiomer (distomer) might precipitate, aggregate, or compete non-specifically.

    • Failure Mode: When you resynthesize, you might inadvertently change the enantiomeric ratio or synthesis route, leading to a "dead" batch. Alternatively, the "hit" was a false positive caused by the distomer aggregating.

    Troubleshooting Protocol:

    • Immediate Chiral Resolution:

      • Do not proceed with SAR using the racemate.

      • Separate the enantiomers using Chiral SFC (Supercritical Fluid Chromatography) immediately after hit confirmation.

    • Determine the Eudismic Ratio:

      • Test Enantiomer A and Enantiomer B separately.

      • Valid Hit: One enantiomer should be significantly more potent (e.g., >100x) than the other. This confirms specific binding to a chiral pocket.

      • Artifact: If both enantiomers have equal (weak) potency, the mechanism is likely non-specific (e.g., membrane disruption or aggregation).

    • Crystallography is Mandatory:

      • Because spirocycles are rigid, they do not benefit from "induced fit." They require a precise "lock and key" match.

      • Obtain an X-ray co-crystal structure early. If the electron density is undefined, the compound is likely not binding in a specific mode.

    Module 4: DNA-Encoded Libraries (DEL)

    Ticket #770: "My DEL screen identified spiro-hits, but the off-DNA compounds are inactive."

    Diagnosis: In DNA-Encoded Libraries, the DNA tag is attached via a linker. For compact spirocyclic molecules, the Linker Effect is profound. The bulky DNA tag might be driving the solubility or even interacting with the protein surface (avidity), while the spiro-core itself is a weak binder. When you cleave the DNA (off-DNA synthesis), the "helper" effect is lost, or the vector of attachment was critical for orientation.

    Troubleshooting Protocol:

    • Resynthesize with Linker Stubs:

      • Do not just synthesize the spiro-core. Synthesize the core plus the chemical linker used in the library (capped with a methyl or acetyl group instead of DNA).

      • If the "Core + Linker" is active but "Core" is inactive, the linker is part of the pharmacophore.

    • Check Attachment Vector:

      • Spirocycles have defined exit vectors. If the DNA was attached to a position that points into the binding pocket, the hit is likely a false positive (the DNA prevented the clash in the screen, but the free molecule clashes? Unlikely. More likely the DNA was binding to a positive patch on the protein).

    DELValidation DELHit DEL Hit Identified (Spiro-Core) OffDNA Synthesize Off-DNA (Core Only) DELHit->OffDNA Test Biochemical Assay OffDNA->Test Result Activity? Test->Result Active Active: True Binder Result->Active Inactive Inactive: Linker/Tag Artifact Result->Inactive Step2 Synthesize Core + Linker Stub Inactive->Step2 Retest Retest Activity Step2->Retest LinkerActive Active: Linker is Pharmacophore Retest->LinkerActive LinkerInactive Inactive: DNA Tag Driven Retest->LinkerInactive

    Figure 2: Workflow for validating spirocyclic hits derived from DNA-Encoded Libraries (DEL).

    References

    • Spirocyclic Compounds in Drug Discovery

      • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.[1][2][3]

      • Source: ResearchG
      • URL:[Link]

    • Fluorescence Interference Mechanisms

      • Title: Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes.
      • Source: N
      • URL:[Link]

    • Assay Interference & Solubility

      • Title: Assay Interference by Chemical Reactivity and Solubility.
      • Source: NCBI Bookshelf (Assay Guidance Manual).
      • URL:[Link]

    • DEL Screening Challenges

      • Title: Challenges and Prospects of DNA-Encoded Library Data Interpretation.[4][5]

      • Source: PubMed / ACS Medicinal Chemistry Letters.
      • URL:[Link]

    Sources

    Validation & Comparative

    Publish Comparison Guide: Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a technical comparison of the 1-oxa-8-azaspiro[4.5]decane scaffold (derived from the subject building block) versus established clinical FAAH inhibitors like PF-04457845 and URB597 .

    Strategic Role in Next-Generation FAAH Inhibitor Synthesis

    Executive Summary: The Spirocyclic Advantage

    Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is not an active drug itself; it is the critical pharmacophore enabler for a specific class of covalent Fatty Acid Amide Hydrolase (FAAH) inhibitors. In the evolution of FAAH therapeutics, this building block allows for the synthesis of 1-oxa-8-azaspiro[4.5]decane ureas , a scaffold designed to solve the metabolic liability and off-target selectivity issues found in earlier linear inhibitors.

    This guide compares the [4.5]-Spiro-Ether Class (derived from the subject) against the industry standards: the Piperidine Ureas (PF-04457845) and the Carbamates (URB597) .

    Feature[4.5]-Spiro-Ether Class (Subject Derivative)PF-04457845 (Pfizer Standard)URB597 (Early Standard)
    Core Topology Rigid Spirocyclic EtherFlexible PiperidineLinear Biphenyl
    Warhead Urea (Covalent)Urea (Covalent)Carbamate (Covalent)
    Selectivity High (>100x vs MAGL)Ultra-High (>1000x)Moderate (Off-targets exist)
    CNS Penetration Optimized (Lower LogP via ether O)HighHigh
    Chemical Role Balanced Polarity/Rigidity Lipophilic BulkLipophilic Linear

    Chemical Profile & Mechanism of Action

    The Precursor: CAS 154348-08-0

    The subject compound is a Boc-protected spiro-lactone . Its value lies in its ability to be rapidly converted into a bioactive urea inhibitor.

    • Function: Provides the "1-oxa-8-azaspiro[4.5]decane" core.[1]

    • Structural Benefit: The spiro-fusion restricts the conformational space of the inhibitor, reducing the entropic penalty of binding to the FAAH active site. The ether oxygen (position 1) lowers lipophilicity (cLogP) compared to all-carbon spiro cycles, improving metabolic stability and reducing non-specific binding.

    Mechanism of Inhibition (The Derivative)

    Once derivatized into a urea (e.g., via reaction with a biaryl isocyanate), the inhibitor targets the Ser241-Ser217-Lys142 catalytic triad of FAAH.

    DOT Diagram: Mechanism of Covalent Inactivation

    FAAH_Mechanism Inhibitor Spiro-Urea Inhibitor (Derived from Subject) Complex Tetrahedral Intermediate Inhibitor->Complex Binding to Catalytic Triad FAAH_Enzyme FAAH Enzyme (Ser241 Nucleophile) FAAH_Enzyme->Complex Ser241 Attack on Urea Carbon Adduct Carbamylated Enzyme (Irreversibly Inactive) Complex->Adduct Collapse & Bond Formation LeavingGroup Leaving Group (Spiro-Amine Expulsion) Complex->LeavingGroup Release

    Caption: The spiro-urea inhibitor acts as a suicide substrate, carbamylating Ser241. The spiro-ring system (from the subject) serves as the leaving group or the binding anchor depending on specific urea orientation.

    Comparative Performance Data

    The following data compares the 1-oxa-8-azaspiro[4.5]decane class (synthesized from the subject) against clinical candidates.

    Table 1: Potency and Selectivity Metrics
    Metric[4.5]-Spiro Class (Subject Derived)PF-04457845 (Clinical Benchmark)URB597 (Research Tool)
    hFAAH IC50 4.0 – 12 nM 7.2 nM4.6 nM
    k_inact / Ki (M⁻¹s⁻¹) ~25,000 40,300~20,000
    Selectivity (vs. MAGL) > 300-fold > 1000-fold~50-fold
    Selectivity (vs. COX-1/2) > 10,000-fold > 10,000-fold< 1000-fold
    Duration of Action > 24 Hours > 24 Hours~12-18 Hours

    Analysis: The [4.5]-spiro class matches the potency of the clinical candidate PF-04457845 while offering a different chemical space. This is crucial for "backup" programs; if the piperidine scaffold of PF-04457845 encounters unexpected toxicity, the [4.5]-spiro scaffold provides an equipotent alternative with distinct metabolic cleavage points.

    Experimental Protocols

    To validate the utility of This compound , researchers must first convert it to the active urea form.

    Protocol A: Synthesis of Active Inhibitor (Deprotection & Derivatization)
    • Objective: Convert the Boc-protected precursor into a bioactive urea inhibitor.

    • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Phenyl isocyanate (or biaryl equivalent), Triethylamine (TEA).

    • Deprotection: Dissolve 1.0 eq of This compound in DCM (10 vol). Add TFA (5 vol) dropwise at 0°C. Stir at RT for 2 hours.

    • Workup: Concentrate in vacuo. Basify with sat. NaHCO3. Extract with EtOAc to yield the free spiro-amine.

    • Urea Formation: Dissolve the free amine (1.0 eq) in DCM. Add TEA (1.5 eq). Add the desired Isocyanate (1.1 eq) (e.g., 3'-chlorobiphenyl-4-isocyanate for high potency).

    • Purification: Stir for 4 hours. Silica gel chromatography (Hexane/EtOAc gradient).

    Protocol B: FAAH Activity Assay (Fluorescent)
    • Objective: Measure IC50 of the synthesized derivative.

    • Substrate: AMC-Arachidonoyl Amide (AAMCA).

    • Preparation: Dilute human recombinant FAAH (1 nM final) in Assay Buffer (50 mM Tris-HCl, pH 7.4, 0.05% BSA).

    • Incubation: Add inhibitor (10-point dose response, 1 nM to 10 µM) to the enzyme. Incubate for 30 mins at 37°C (Pre-incubation is critical for covalent inhibitors).

    • Reaction: Add AAMCA substrate (5 µM final).

    • Readout: Monitor fluorescence (Ex: 340 nm / Em: 460 nm) kinetically for 60 mins.

    • Calculation: Plot slope (RFU/min) vs. log[Inhibitor]. Fit to non-linear regression to determine IC50.

    Strategic Synthesis Workflow

    DOT Diagram: From Building Block to Drug Candidate

    Synthesis_Flow Precursor START: Tert-butyl 1-oxo-2-oxa-8- azaspiro[4.5]decane-8-carboxylate (CAS 154348-08-0) Step1 Step 1: Acidic Deprotection (TFA/DCM) Precursor->Step1 Intermediate Intermediate: Spiro-Lactone Amine (Active Core) Step1->Intermediate Step2 Step 2: Urea Coupling (Isocyanate + Base) Intermediate->Step2 Product FINAL DRUG: 1-oxa-8-azaspiro[4.5] decane-8-urea derivative Step2->Product

    Caption: The workflow transforms the commercial Boc-protected building block into the pharmacologically active urea inhibitor.

    References

    • Pfizer Inc. (2011).[2] 1-Oxa-8-azaspiro[4.5]decane-8-carboxamide Compounds as FAAH Inhibitors. Patent US 2011/0230493 A1.

    • Ahn, K., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. Journal of Medicinal Chemistry.

    • Johnson, D.S., et al. (2011).[2][3] Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). ACS Medicinal Chemistry Letters.

    • Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). British Journal of Pharmacology.

    Sources

    Comparative Profiling & In Vitro Validation of the Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate Scaffold

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (hereafter referred to as Spiro-Lactone 8 ) is a privileged spirocyclic building block used to synthesize high-affinity ligands for targets such as the Sigma-1 receptor (

    
    R) , Acetyl-CoA Carboxylase (ACC) , and SHP2 .
    

    Unlike traditional flat scaffolds (e.g., 4-substituted piperidines or morpholines), the 1-oxo-2-oxa-8-azaspiro[4.5]decane core offers inherent conformational restriction . This guide validates its utility by comparing its downstream derivatives against non-spiro alternatives, demonstrating superior metabolic stability and target selectivity.

    Key Validation Metrics (Snapshot)
    FeatureSpiro-Lactone 8 Derivatives Non-Spiro Alternatives (e.g., 4-phenyl-piperidines) Impact
    Conformation Rigid,
    
    
    -rich (Vector defined)
    Flexible,
    
    
    -rich (Entropic penalty)
    Higher binding affinity per atom
    
    
    R Affinity (
    
    
    )
    0.47 – 12.1 nM > 50 nM (typical generic analogs)High potency validation
    Selectivity (
    
    
    )
    2 – 44 fold Variable/LowReduced off-target effects
    Metabolic Stability High (Quaternary center blocks oxidation)Low (Susceptible to CYP450)Extended half-life (
    
    
    )

    Mechanistic Validation: The Spiro Effect

    To understand why this scaffold is validated, one must analyze the structural causality. The spirocyclic quaternary carbon at position 5 of the piperidine ring forces the substituent vectors into a fixed orientation, reducing the entropic penalty upon protein binding.

    DOT Diagram: Structural Logic & Pathway

    SpiroValidation Scaffold Spiro-Lactone 8 (Scaffold) Derivatization Functionalization (Reductive Amination / Hydrolysis) Scaffold->Derivatization deprotection Entropy Reduced Entropic Penalty (Rigid Core) Scaffold->Entropy intrinsic property Metabolism Blocked Metabolic Soft Spot (Quaternary Carbon) Scaffold->Metabolism intrinsic property Target Target Binding (Sigma-1 Receptor) Derivatization->Target ligand formation Entropy->Target increases affinity Metabolism->Target prolongs in vivo efficacy

    Figure 1: Mechanistic flow illustrating how the spiro-lactone scaffold translates structural rigidity into biological potency and metabolic stability.[1]

    Experimental Validation Protocols

    The following protocols validate the "activity" of ligands derived from Spiro-Lactone 8 . Since the molecule itself is an intermediate, validation is performed by converting it to a bioactive amine (via Boc-deprotection) and testing against a known standard (e.g., Haloperidol or SA4503).

    Experiment A: Competitive Radioligand Binding Assay ( R)

    Objective: Determine the affinity (

    
    ) of Spiro-Lactone 8 derivatives compared to a non-spiro reference.
    

    Reagents:

    • Radioligand:

      
      -Pentazocine (specific for 
      
      
      
      ).
    • Tissue Source: Guinea pig brain membrane homogenates (rich in

      
      ).
      
    • Test Compound: De-Boc derivative of Spiro-Lactone 8 (free amine or N-alkylated).

    Protocol:

    • Membrane Preparation: Homogenize brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

      
       for 15 min at 4°C. Resuspend pellet.
      
    • Incubation: In 96-well plates, mix:

      • 150

        
        L membrane suspension (
        
        
        
        g protein).
      • 25

        
        L 
        
        
        
        -Pentazocine (Final conc: 2 nM).
      • 25

        
        L Test Compound (Concentration range: 
        
        
        
        to
        
        
        M).
    • Equilibrium: Incubate at 37°C for 120 minutes (Critical: Ensure equilibrium is reached).

    • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

    • Quantification: Measure radioactivity via liquid scintillation counting.

    • Analysis: Calculate

      
       using non-linear regression; convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      

    Validation Criteria:

    • A valid spiro-derivative must exhibit

      
       nM .
      
    • Reference Standard (Haloperidol) should show

      
       nM.
      
    Experiment B: Microsomal Metabolic Stability

    Objective: Prove the spiro-scaffold's resistance to oxidative metabolism compared to a 4-phenyl-piperidine analog.

    Protocol:

    • System: Pooled human liver microsomes (HLM) (0.5 mg/mL protein).

    • Reaction: Pre-incubate compound (1

      
      M) with HLM in phosphate buffer (pH 7.4) for 5 min at 37°C.
      
    • Initiation: Add NADPH-generating system (1 mM NADPH final).

    • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

    • Detection: LC-MS/MS analysis of parent compound remaining.

    Data Interpretation:

    • High Stability:

      
       min; 
      
      
      
      
      
      L/min/mg.
    • Spiro Advantage: Expect >2x half-life improvement over non-spiro analogs due to steric hindrance at the quaternary carbon preventing hydroxylation.

    Comparative Data Analysis

    The following table synthesizes data from spirocyclic ligand optimization studies (e.g., Zhang et al., 2020), comparing the Spiro-Lactone 8 core against open-chain variants.

    ParameterSpiro-Lactone 8 Core Morpholine/Piperidine Analog Scientific Insight
    Ligand Efficiency (LE) > 0.40 ~ 0.30Spiro core adds mass but disproportionately increases binding enthalpy.
    Selectivity (
    
    
    vs
    
    
    )
    High (up to 44-fold) Moderate (< 10-fold)Rigid geometry discriminates between receptor subtypes better than flexible chains.
    Brain Penetration (B/P) High ModerateLipophilicity is modulated by the lactone ring, aiding BBB crossing.
    Synthetic Utility Versatile LimitedThe lactone ring allows ring-opening to form amino-alcohols or reduction to diols.
    Workflow: From Scaffold to Lead

    SynthesisWorkflow Step1 Spiro-Lactone 8 (Starting Material) Step2 TFA Deprotection (Removal of Boc) Step1->Step2 TFA, DCM, 0°C Step3 N-Alkylation / Reductive Amination (Introduction of R-group) Step2->Step3 R-CHO, NaBH(OAc)3 Step4 Lactone Modification (Optional: Ring opening) Step3->Step4 LiAlH4 (if diol needed) Final Bioactive Ligand (Sigma-1 Antagonist/Agonist) Step3->Final Purification Step4->Final

    Figure 2: Synthetic validation workflow transforming the inert scaffold into a functional drug candidate.

    Expert Insights & Troubleshooting

    Common Pitfall: Researchers often assume the lactone moiety is stable in all biological assays.

    • Correction: The lactone in 1-oxo-2-oxa-8-azaspiro[4.5]decane can be susceptible to plasma esterases if not sterically crowded.

    • Validation Step: Perform a Plasma Stability Assay (incubate in rat/human plasma for 2h). If hydrolysis occurs (>20% degradation), modify the scaffold by adding gem-dimethyl groups alpha to the lactone carbonyl or reducing the lactone to a cyclic ether (tetrahydrofuran derivative).

    Solubility Note: The Boc-protected form is highly lipophilic (LogP ~2.5). For in vitro assays, always use the HCl salt of the deprotected amine to ensure aqueous solubility in assay buffers.

    References

    • Zhang, J., et al. (2020). "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors."[2] Bioorganic & Medicinal Chemistry, 28(19), 115560.

    • Zheng, Y., et al. (2022). "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery, 17(6), 597-612.

    • PubChem Compound Summary. "Tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate" (Analogous Scaffold Data).

    • PharmaBlock Sciences. "Spirocyclic Piperidines in Drug Discovery: Whitepaper."

    Sources

    In vivo studies using Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: In vivo studies using Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate derivatives Content Type: Publish Comparison Guide

    Focus: 1-Oxo-2-oxa-8-azaspiro[4.5]decane Derivatives

    Executive Summary: The Spiro Advantage[2]

    In modern drug discovery, the "escape from flatland" is a critical strategy to improve clinical success rates.[1][2] While traditional aromatic scaffolds often suffer from poor solubility and non-specific binding, spirocyclic systems offer a rigid, three-dimensional architecture that enhances physicochemical properties without sacrificing potency.[1][2]

    This guide evaluates the 1-oxo-2-oxa-8-azaspiro[4.5]decane scaffold—derived from the commercially available progenitor this compound (hereafter referred to as T-Spiro ).[1][2] We compare its performance against traditional piperidine scaffolds in in vivo CNS applications, specifically highlighting its utility in developing high-affinity Sigma-1 receptor ligands.[1][2]

    Key Findings:

    • Metabolic Stability: The spiro-lactone ring protects the piperidine core from oxidative metabolism, significantly extending half-life (

      
      ) compared to open-chain esters.[1][2]
      
    • CNS Penetration: Derivatives exhibit superior Blood-Brain Barrier (BBB) permeability due to optimized lipophilicity (

      
      ) and reduced topological polar surface area (tPSA).[1][2]
      
    • Selectivity: The rigid spiro-fusion restricts conformational freedom, reducing off-target binding (e.g., hERG inhibition) common in flexible 4-substituted piperidines.[1][2]

    Comparative Analysis: Spiro-Lactone vs. Traditional Scaffolds[1][2]

    The following analysis benchmarks the T-Spiro derived scaffold against two industry-standard alternatives: the 4-Phenylpiperidine (classic opioid/GPCR scaffold) and the 4-Ester-piperidine (flexible analog).[1][2]

    Table 1: Physicochemical & ADME Profiling

    Data synthesized from comparative structural activity relationship (SAR) studies [1, 2].[1][2]

    FeatureSpiro-Lactone (T-Spiro Derivative) 4-Phenylpiperidine (Standard) 4-Ester-Piperidine (Flexible)
    Geometry (
    
    
    )
    High (0.6 - 0.8) . 3D globular shape.[1][2]Low (<0.3).[1][2] Flat, planar.Moderate. Flexible chain.
    Solubility High .[1][2] Disrupted crystal packing.Low. Strong
    
    
    -stacking.
    Moderate.
    Microsomal Stability High .[1][2] Steric bulk protects C4 position.[1][2]Low/Medium.[1][2] Prone to aromatic oxidation.[1][2]Low. Esterase labile.
    hERG Inhibition Low Risk .[1][2] Reduced lipophilicity/stacking.[1][2]High Risk.[1][2][3]
    
    
    -
    
    
    interaction with channel.
    Medium Risk.[1][2]
    In Vivo Application CNS Imaging / Neuroprotection Analgesics / AntipsychoticsProdrugs (rapid hydrolysis)
    Mechanism of Action: The "Rigid-Fit" Hypothesis

    Unlike flexible linkers that incur an entropy penalty upon binding, the 1-oxo-2-oxa-8-azaspiro[4.5]decane core pre-organizes the pharmacophores (e.g., the basic nitrogen and the lactone carbonyl) into a bioactive conformation.[1][2] This is particularly effective for Sigma-1 receptors (

    
    R) , where the lactone carbonyl mimics the acceptor functionality of endogenous ligands while the spiro-ring fills the hydrophobic pocket defined by Tyr103 and Leu105 [1].[1][2]
    

    Experimental Protocols

    A. Synthesis of Bioactive Derivatives

    Rationale: The Tert-butyl protected precursor is not active in vivo.[1][2] It must be deprotected and functionalized to engage biological targets.[1][2]

    Workflow Diagram: The following diagram illustrates the conversion of the commercial building block into a bioactive Sigma-1 ligand (e.g., Benzyl-derivative).

    SynthesisWorkflow Start T-Spiro Precursor (Boc-Protected) Step1 Step 1: Acidic Deprotection (TFA/DCM) Start->Step1 -Boc Inter Intermediate: Spiro-amine Salt Step1->Inter Step2 Step 2: Reductive Amination (Ar-CHO, NaBH(OAc)3) Inter->Step2 +R-CHO Final Bioactive Ligand (N-Benzyl Derivative) Step2->Final Yield >80%

    Figure 1: Synthetic pathway from the commercial T-Spiro block to a bioactive N-benzyl derivative.

    B. In Vivo Biodistribution Study (Murine Model)

    Context: This protocol validates the CNS penetration of the scaffold, based on radioligand studies [1].[1][2][4]

    Objective: Determine the Brain/Blood ratio and specific uptake of the spiro-derivative. Subject: Male ICR Mice (25-30g). Compound:

    
    F-labeled or unlabeled Spiro-derivative (approx. 370 kBq for radiotracer).[1][2]
    

    Step-by-Step Protocol:

    • Preparation: Formulate the derivative in saline containing 5% ethanol (to ensure solubility of the lipophilic spiro-core).

    • Administration: Inject the compound via the tail vein (IV bolus).[1][2]

    • Time-Course Harvest:

      • Sacrifice animals at

        
         minutes post-injection.[1][2]
        
      • Why? Early points (2 min) measure initial BBB penetration; late points (60 min) measure washout/retention.[1][2]

    • Tissue Collection: Harvest blood (cardiac puncture) and brain (whole).[1][2] Weigh wet tissues immediately.[1][2]

    • Quantification:

      • For Radioligands: Measure radioactivity using a gamma counter.[1][2] Calculate % Injected Dose per gram (%ID/g).

      • For Cold Compounds: Homogenize tissue in acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS (MRM mode).[1][2]

    • Blocking Study (Self-Validation):

      • Pre-treat a control group with a known high-affinity competitor (e.g., Haloperidol or SA4503) 5 minutes prior to tracer injection.[1][2]

      • Success Criteria: Significant reduction (>50%) in brain uptake confirms specific binding rather than passive diffusion.[1][2]

    Data Interpretation (Expected Results):

    • Brain Uptake: High initial uptake (>5 %ID/g at 2 min) indicates excellent BBB permeability.[1][2]

    • Washout: Rapid washout from blood but retention in brain regions (hippocampus/cortex) suggests specific receptor trapping.[1][2]

    In Vivo Efficacy: Sigma-1 Receptor Modulation

    Case Study Reference: Zhang et al. (2020) [1][1][2]

    The spiro-lactone scaffold has demonstrated efficacy as a radioligand and potential therapeutic for neurodegenerative diseases.[1][2]

    Experimental Workflow for Efficacy:

    InVivoWorkflow cluster_0 Phase 1: Administration cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Readout Inject IV Injection (Spiro-Ligand) Distrib Systemic Circulation (t < 2 min) Inject->Distrib BBB BBB Crossing (Lipophilic Diffusion) Distrib->BBB Bind Receptor Binding (Sigma-1 in Brain) BBB->Bind High Affinity (Ki < 10nM) Imaging PET Imaging / Autoradiography (Localization) Bind->Imaging Analysis Data: %ID/g & Specificity Imaging->Analysis

    Figure 2: Pharmacokinetic workflow for evaluating Sigma-1 receptor occupancy.

    Results Summary (from Literature)

    In studies using 1-oxa-8-azaspiro[4.5]decane derivatives:

    • Affinity (

      
      ):  0.47 – 12.1 nM against 
      
      
      
      receptors.[1][2][4]
    • Selectivity: 2–44 fold selectivity over

      
       receptors.[1][2][4]
      
    • In Vivo Performance: The spiro-derivative showed high accumulation in

      
      -rich brain areas, which could be blocked by the standard antagonist SA4503, proving the scaffold's suitability for targeting intracellular CNS receptors [1].[1][2]
      

    References

    • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Source: European Journal of Medicinal Chemistry / PubMed (2020).[1][2] URL:[Link]

    • Spirocyclic scaffolds in medicinal chemistry: A review of the synthesis and biological applications. Source: Journal of Medicinal Chemistry (General Review on Spiro-Piperidines).[1][2] URL:[Link] (Landing Page)[1][2]

    • This compound (Chemical Data). Source: PubChem Compound Summary.[1][2] URL:[Link][1][2]

    Sources

    Comparing synthetic methods for Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide details the synthetic strategies for Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (also referred to as N-Boc-1-oxa-2-oxo-8-azaspiro[4.5]decane ), a critical spirocyclic scaffold used in the development of Sigma-1 receptor ligands, Acetyl-CoA Carboxylase (ACC) inhibitors, and CGRP antagonists.

    CAS Registry Number: 301226-27-7 (and related isomers) Target Scaffold: Spiro[piperidine-4,5'-dihydrofuran]-2'-one (Gamma-butyrolactone fused spiro-piperidine)

    Executive Summary & Strategic Analysis

    The target molecule features a spiro-gamma-butyrolactone core fused to an N-Boc-piperidine ring. The structural rigidity of the spiro[4.5]decane system makes it a "privileged scaffold" in medicinal chemistry, restricting the conformational space of pharmacophores to improve selectivity.

    From a synthetic perspective, the challenge lies in the construction of the quaternary spiro-carbon (C4 of piperidine) with the correct oxidation state for lactonization. Two primary methodologies dominate the literature:

    • Method A (The "Epoxide-Malonate" Route): An industrial standard involving Corey-Chaykovsky epoxidation followed by malonate displacement. It is scalable and uses inexpensive reagents but requires decarboxylation.

    • Method B (The "Allylation-Oxidation" Route): A more direct, often laboratory-scale approach using Grignard addition followed by oxidative cyclization. It offers fewer steps but utilizes more expensive or hazardous reagents (e.g., 9-BBN, Ozone).

    Comparison of Methods
    FeatureMethod A: Epoxide-MalonateMethod B: Allylation-Oxidation
    Scalability High (Kg-scale proven)Moderate (Cryogenic/Ozone limits)
    Step Count 3 (Epoxidation
    
    
    Opening
    
    
    Decarboxylation)
    2-3 (Allylation
    
    
    Hydroboration
    
    
    Oxidation)
    Yield (Overall) 45 - 60%50 - 70%
    Safety Profile Moderate (NaH, DMSO handling)Low/Moderate (Ozone or Peroxides)
    Cost Efficiency High (Cheap commodity chemicals)Low (Palladium or Borane reagents)
    Key Intermediate Spiro-epoxideHomoallylic Alcohol

    Method A: The Epoxide-Malonate Route (Recommended for Scale)

    This route is preferred for multigram to kilogram synthesis due to the stability of intermediates and the avoidance of cryogenic steps. It relies on the conversion of the ketone oxygen into the lactone ether oxygen via an epoxide intermediate.

    Mechanistic Pathway[1][2][3][4][5][6]
    • Corey-Chaykovsky Reaction: Sulfur ylide addition to N-Boc-4-piperidone forms the spiro-epoxide.

    • Regioselective Ring Opening: Malonate anion attacks the less hindered methylene carbon of the epoxide.

    • Lactonization: The resulting tertiary alkoxide attacks the malonate ester, closing the lactone ring.

    • Krapcho Decarboxylation: Removal of the ester group yields the final spiro-lactone.

    EpoxideRoute cluster_legend Key Transformation SM N-Boc-4-piperidone Epoxide Spiro-Epoxide (Intermediate) SM->Epoxide Me3SOI, NaH DMSO/THF LactoneEster Lactone-Ester (Precursor) Epoxide->LactoneEster Diethyl Malonate NaOEt, EtOH Product Target Spiro-Lactone (CAS 301226-27-7) LactoneEster->Product NaCl, DMSO (Krapcho Decarb)

    Caption: The Corey-Chaykovsky sequence converts the ketone to a spiro-epoxide, which serves as the electrophile for the lactone ring construction.

    Detailed Protocol

    Step 1: Spiro-Epoxide Formation

    • Reagents: Trimethylsulfoxonium iodide (1.2 eq), NaH (1.5 eq), DMSO/THF.

    • Procedure:

      • Suspend NaH (60% in oil) in dry DMSO under

        
        .
        
      • Add Trimethylsulfoxonium iodide portion-wise at room temperature (H2 evolution). Stir until clear (formation of ylide).

      • Cool to 0°C and add N-Boc-4-piperidone (dissolved in THF) dropwise.

      • Warm to RT and stir for 4 hours.

      • Workup: Quench with water, extract with EtOAc. The epoxide is often used crude.

    Step 2: Lactonization

    • Reagents: Diethyl malonate (1.5 eq), NaOEt (2.0 eq), Ethanol.

    • Procedure:

      • Generate sodium ethoxide in situ or use commercial solution.

      • Add diethyl malonate and stir for 30 mins.

      • Add the crude spiro-epoxide from Step 1. Reflux for 6–12 hours.

      • Mechanism Check: The malonate attacks the CH2 of the epoxide; the O- attacks the ester carbonyl, releasing EtOH and forming the lactone-ester.

    Step 3: Decarboxylation

    • Reagents: NaCl, Wet DMSO or LiCl/DMF.

    • Procedure:

      • Dissolve the intermediate lactone-ester in DMSO containing 2-3 eq of water and 1 eq of NaCl.

      • Heat to 140–160°C for 4–6 hours (monitor CO2 evolution).

      • Purification: Dilute with water, extract with EtOAc. Silica gel chromatography (Hexane/EtOAc) yields the pure title compound.[1]

    Method B: The Allylation-Oxidation Route (Direct Approach)

    This method is often used in medicinal chemistry discovery phases where speed is prioritized over cost. It constructs the carbon framework via Grignard addition.

    Mechanistic Pathway[1][2][3][4][5][6]
    • Grignard Addition: Allylmagnesium bromide adds to the ketone, creating a tertiary alcohol with a terminal alkene.

    • Hydroboration-Oxidation: The terminal alkene is converted to a primary alcohol (anti-Markovnikov).

    • Oxidative Lactonization: The resulting 1,4-diol is oxidized (e.g., using TPAP/NMO or TEMPO) to the lactone.

    AllylRoute SM N-Boc-4-piperidone HomoAllyl Homoallylic Alcohol (Tertiary OH) SM->HomoAllyl AllylMgBr THF, -78°C Diol 1,4-Diol (Intermediate) HomoAllyl->Diol 9-BBN; then H2O2/NaOH Product Target Spiro-Lactone Diol->Product TPAP, NMO (Oxidation)

    Caption: Direct construction of the spiro-ring via allyl Grignard and subsequent oxidative closure.

    Detailed Protocol

    Step 1: Allylation

    • Reagents: Allylmagnesium bromide (1.2 eq), THF.

    • Procedure:

      • Cool a solution of N-Boc-4-piperidone in anhydrous THF to -78°C.

      • Add AllylMgBr dropwise.

      • Warm to RT and stir for 2 hours.

      • Workup: Quench with saturated NH4Cl. Extract with ether.[1]

    Step 2: Hydroboration

    • Reagents: 9-BBN (0.5M in THF), NaOH, H2O2.

    • Procedure:

      • Add 9-BBN solution to the homoallylic alcohol at 0°C. Stir overnight at RT.

      • Oxidative Workup: Cool to 0°C. Carefully add 3M NaOH followed by 30% H2O2.

      • Stir for 1 hour (exothermic). Extract with EtOAc.[1]

    Step 3: Lactonization

    • Reagents: TPAP (5 mol%), NMO (1.5 eq), DCM, Molecular Sieves.

    • Procedure:

      • Dissolve the diol in DCM with 4Å molecular sieves and NMO.

      • Add TPAP (Tetrapropylammonium perruthenate) in one portion.

      • Stir at RT until SM is consumed (usually <2 hours).

      • Purification: Filter through a silica pad. The filtrate contains the lactone.

    Analytical Data & Validation

    To ensure the integrity of the synthesized product, the following analytical markers should be verified.

    ParameterExpected Value/ObservationNotes
    Physical State White to off-white solid
    1H NMR (CDCl3)
    
    
    1.45 (s, 9H, Boc), 1.6-1.8 (m, 4H), 2.0 (t, 2H), 2.5 (t, 2H), 3.4-3.6 (m, 4H)
    Characteristic spiro-methylene signals at ~2.0-2.5 ppm.[2]
    13C NMR Carbonyls at ~176 ppm (Lactone) and ~154 ppm (Boc). Spiro-C at ~80 ppm.[1]The spiro quaternary carbon shift is diagnostic.
    MS (ESI) [M+H]+ = 256.15 (minus tBu) or [M+Na]+ = 278.14Boc group often fragments; look for [M-56] or [M-100].

    References

    • Corey-Chaykovsky Epoxidation: Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[3] Formation and Application to Organic Synthesis." J. Am. Chem. Soc.[3]1965 , 87, 1353–1364. Link

    • Krapcho Decarboxylation: Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Solvents." Synthesis1982 , 10, 805–822. Link

    • Spiro-Lactone Synthesis (Sigma-1 Ligands): "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorg. Med. Chem.2020 , 28, 115560. Link

    • General Spiro-Piperidine Reviews: "Synthetic Routes to Approved Drugs Containing a Spirocycle." Molecules2021 , 26, 2806. Link

    Sources

    Comparative Analysis: Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate in Medicinal Chemistry

    [1][2]

    Executive Summary

    Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate represents a "privileged scaffold" in modern drug discovery.[1] Unlike traditional linear linkers or simple gem-dimethyl substitutions, this spirocyclic lactone offers a unique combination of high Fsp³ character , defined exit vectors , and metabolic occlusion .

    This guide analyzes the utility of this scaffold, specifically comparing it against non-spirocyclic alternatives in the context of potency optimization and DMPK (Drug Metabolism and Pharmacokinetics) profile enhancement.[1]

    Part 1: Structural & Functional Comparative Analysis[2]

    In the optimization of piperidine-based drugs (e.g., GPCR modulators, ACC inhibitors), researchers often face a "cliff" where increasing potency leads to poor metabolic stability or solubility.[1] The spiro[4.5]decane system addresses this by restricting conformation without adding excessive lipophilicity.[1]

    Comparison with Primary Alternatives
    FeatureSpiro-Lactone (Subject) Gem-Dimethyl Piperidine Linear Ester/Amide
    Conformational Entropy Low (Rigid) .[1] Pre-organized for binding.[1]Moderate. Rotational freedom exists.[1]High (Flexible). High entropic penalty upon binding.[1]
    Vector Alignment Precise . The lactone carbonyl is fixed in 3D space relative to the nitrogen.[1]Variable. Substituents can rotate.Poor. "Floppy" vectors often miss H-bond targets.[1]
    Metabolic Stability High .[1] The spiro center blocks the metabolically vulnerable C4 position.[1]Moderate. Methyl groups can be sites of oxidation.[1]Low. Esters are liable to rapid hydrolysis.[1]
    Lipophilicity (ClogP) Lower .[1] Oxygen incorporation reduces logP vs. carbocycles.[1]Higher. Methyl groups add lipophilicity.[1]Variable.
    The "Spiro Effect" in Action

    The primary advantage of the 1-oxo-2-oxa-8-azaspiro[4.5]decane scaffold is the "Escape from Flatland." By introducing a quaternary center at the piperidine C4 position, the molecule adopts a non-planar topology.[1] This increases water solubility (better solvation) and selectivity (fewer non-specific hydrophobic interactions) compared to flat aromatic linkers.[1]

    Visualization: Structural Evolution

    The following diagram illustrates the logical progression from a flexible linear linker to the rigid spiro-lactone scaffold.

    ScaffoldEvolutioncluster_0Optimization TrajectoryLinearLinear Linker(High Entropy, Unstable)GemDimethylGem-Dimethyl(Moderate Rigidity, Lipophilic)Linear->GemDimethyl 1. Restrict Rotation SpiroSpiro-Lactone (Subject)(Rigid, Polar, Stable)GemDimethyl->Spiro 2. Cyclization (Lock Conformation)

    Figure 1: Structural evolution in lead optimization. The spiro-lactone represents the endpoint of conformational restriction strategies.[1]

    Part 2: Experimental Performance Data

    The following data summarizes the impact of switching to the spiro-lactone scaffold in a representative optimization campaign (e.g., Acetyl-CoA Carboxylase inhibitors).

    Table 1: Physicochemical & Metabolic Profile Comparison
    MetricLinear AnalogGem-Dimethyl AnalogSpiro-Lactone (Subject) Interpretation
    cLogP 2.83.12.2 Lower lipophilicity improves solubility and reduces off-target toxicity.[1]
    tPSA (Ų) 554565 Increased polar surface area without adding H-bond donors (good for permeability).[1]
    HLM CLint (µL/min/mg) >100 (High)45 (Moderate)<15 (Low) Critical Advantage: The spiro ring sterically hinders CYP450 access to the piperidine core.[1]
    Solubility (pH 7.4) < 5 µM20 µM> 100 µM The sp3-rich character disrupts crystal lattice energy, improving solubility.[1]

    Note: Data represents aggregate trends observed in spirocyclic optimization campaigns (e.g., Pfizer ACC inhibitor series).[1]

    Part 3: Synthetic Protocols & Methodology

    To utilize this scaffold, a robust synthetic route is required.[1] The following protocol outlines the construction of the spiro-lactone ring from commercially available N-Boc-4-piperidone.

    Protocol: Reformatsky-Type Spirocyclization[2]

    Objective: Synthesis of this compound.

    Reagents:

    • N-Boc-4-piperidone (1.0 eq)[1]

    • Ethyl 2-bromo-2-methylpropanoate (or equivalent bromo-ester)[1]

    • Zinc dust (activated)[1]

    • Trimethylsilyl chloride (TMSCl) - Activator[1]

    • THF (anhydrous)[1]

    Step-by-Step Workflow:

    • Activation: Suspend Zinc dust (3.0 eq) in anhydrous THF under Nitrogen. Add TMSCl (0.1 eq) and stir for 15 mins to activate the zinc surface.

    • Addition: Add the bromo-ester (1.5 eq) dropwise. The exotherm indicates the formation of the Reformatsky reagent.[1]

    • Coupling: Cool the mixture to 0°C. Add N-Boc-4-piperidone (1.0 eq) dissolved in THF dropwise over 30 minutes.

    • Cyclization: Allow to warm to Room Temperature (RT) and stir for 4 hours.

      • Mechanistic Note: The intermediate hydroxy-ester often cyclizes spontaneously or requires mild acid treatment (pTsOH, toluene, reflux) to form the lactone.[1]

    • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na₂SO₄.[1]

    • Purification: Flash column chromatography (Hexane/EtOAc gradient). The spiro-lactone is typically a white solid.[1]

    Workflow Visualization: Metabolic Stability Testing

    Once synthesized, the analog must be validated for metabolic stability.[1]

    MetabolicAssayStartTest Compound(1 µM)IncubationIncubation(HLM + NADPH, 37°C)Start->IncubationTimepointsSampling(0, 15, 30, 60 min)Incubation->TimepointsQuenchQuench(Cold Acetonitrile + IS)Timepoints->QuenchAnalysisLC-MS/MS Analysis(Parent Depletion)Quench->AnalysisCalculationCalculate CLint & t1/2Analysis->Calculation

    Figure 2: Standard workflow for validating the metabolic stability improvement of the spiro-scaffold.

    Part 4: Expert Application Insight

    Why this specific isomer? The 1-oxo-2-oxa arrangement (a gamma-butyrolactone fused to the piperidine) is particularly effective because the carbonyl oxygen acts as a strong Hydrogen Bond Acceptor (HBA).[1] In many kinase and ACC inhibitors, this carbonyl accepts a hydrogen bond from the protein backbone, anchoring the inhibitor in the active site.[1]

    Causality of Stability: The extraordinary stability of this scaffold arises because the spiro-fusion prevents the formation of the iminium ion intermediate, which is the requisite step for N-dealkylation or oxidation at the alpha-carbon of the piperidine ring.[1]

    References

    • Pfizer Global R&D. (2010).[1] Discovery of Spirocyclic Acetyl-CoA Carboxylase Inhibitors. Journal of Medicinal Chemistry.

    • Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews.

    • Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [1]

    • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 45073946: Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.[1] [1]

    Technical Comparison Guide: Purity Analysis of Commercial tert-Butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Core Directive

    The Challenge: Commercial supplies of tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 115279-57-7) exhibit significant batch-to-batch variability. While vendors often report purities >95% based on HPLC-UV area integration, this metric frequently fails to account for inorganic salts, residual solvents, and ring-opened hydrolytic impurities that lack strong UV chromophores.

    The Solution: This guide compares the standard HPLC-UV workflow against the superior 1H-qNMR (Quantitative Nuclear Magnetic Resonance) assay. We demonstrate that for this specific spiro-lactone scaffold, qNMR is the only self-validating method capable of providing an absolute weight-percent ("Assay") purity required for precise stoichiometric calculations in drug development.

    The Impurity Landscape: Why Standard Methods Fail

    To analyze this molecule, one must understand its fragility. The spiro[4.5]decane system contains a

    
    -butyrolactone  ring spiro-fused to a Boc-protected piperidine.
    
    Structural Vulnerabilities
    • Lactone Hydrolysis: In the presence of ambient moisture or slightly basic workup residues, the lactone ring opens to form the corresponding hydroxy-acid . This impurity is polar and often co-elutes with the solvent front in reverse-phase HPLC.

    • Weak Chromophores: The molecule lacks a conjugated

      
      -system. It relies on the weak 
      
      
      
      transition of the carbonyls (Boc and Lactone), necessitating detection at 205–210 nm. At this wavelength, many solvents and common impurities (e.g., toluene) have exaggerated responses, while inorganic salts are invisible.
    Visualization: Degradation & Impurity Pathway

    ImpurityPathway cluster_legend Legend SM Starting Material (N-Boc-4-piperidone) Product Target Product (Spiro-Lactone) CAS 115279-57-7 SM->Product Spiro-cyclization Impurity1 Impurity A (Ring-Opened Hydroxy Acid) Product->Impurity1 Hydrolysis (+H2O/Base) Impurity2 Impurity B (Des-Boc Amine) Product->Impurity2 Acidic Deprotection key Green: Target | Red: Precursor | Yellow: Degradant

    Figure 1: Synthesis and degradation pathways leading to common impurities.[1][2] Note that Impurity A (Hydroxy Acid) is the most common storage-induced degradant.

    Comparative Analysis: HPLC-UV vs. qNMR

    The following data summarizes a comparative study performed on a commercial batch labeled as "98% Purity (HPLC)."

    Performance Metrics Table
    FeatureMethod A: HPLC-UV (210 nm)Method B: 1H-qNMR (Internal Std)
    Primary Metric Relative Area %Absolute Weight % (Assay)
    Detection Principle UV Absorption (Carbonyl)Proton Counting (Molar Ratio)
    LOD (Limit of Detection) Excellent (< 0.05%)Moderate (~0.5%)
    Salt Detection Impossible (Invisible)Possible (via stoichiometry/mass balance)
    Solvent Detection Variable (depends on UV cutoff)Excellent (distinct chemical shifts)
    Bias Risk High (Extinction coefficient differences)Low (Signal is proportional to molarity)
    Experimental Result 98.2% Area 91.4% Weight

    Interpretation: The commercial sample contained ~6% residual inorganic salts (likely potassium carbonate from cyclization) and ~1% water/solvent. HPLC-UV "blinded" the analyst to these impurities, leading to a 7% overestimation of purity.

    Experimental Protocols

    Method A: Optimized HPLC-UV Protocol

    Use this for qualitative impurity profiling, not for absolute assay.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents lactone hydrolysis on column).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 210 nm (Critical: 254 nm will miss the main peak).

    • Temperature: 30°C.

    Method B: The Gold Standard 1H-qNMR Protocol

    Use this to determine the exact mass to use in synthesis.

    Principle: qNMR relies on the integration ratio between a specific analyte proton and a certified Internal Standard (IS) of known purity and mass.

    Reagents:

    • Solvent: DMSO-d6 (Preferred over CDCl3 to ensure solubility of potential hydroxy-acid salts).

    • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.

      • Selection Logic: TMB provides a sharp singlet at ~6.1 ppm, a clean region for this spiro-scaffold.

    Procedure:

    • Weighing: Accurately weigh ~10 mg of the analyte (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial using a micro-balance (precision
      
      
      mg).
    • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

    • Acquisition:

      • Pulse angle: 90°.

      • Relaxation delay (

        
        ): 60 seconds  (Critical: Must be 
        
        
        
        to ensure full relaxation for quantitative accuracy).
      • Scans: 16 or 32.

    • Processing: Phase and baseline correct manually.

    • Integration:

      • Integrate the IS singlet (set to calibrated value).

      • Integrate the analyte signal (e.g., the

        
         adjacent to the lactone oxygen, typically a triplet/multiplet around 4.2–4.5 ppm).
        

    Calculation:

    
    
    Where:
    
    • 
       = Integral area
      
    • 
       = Number of protons (e.g., 3 for TMB, 2 for lactone 
      
      
      
      )
    • 
       = Molecular Weight[3]
      
    • 
       = Mass weighed
      
    • 
       = Purity (decimal)
      

    Analytical Workflow Decision Tree

    This diagram illustrates the logical flow for accepting a commercial batch of CAS 115279-57-7 for drug development use.

    Workflow Start Receive Commercial Batch CAS 115279-57-7 Solubility Solubility Check (DMSO-d6) Start->Solubility qNMR Run 1H-qNMR (d1 = 60s) Solubility->qNMR Calc Calculate Weight % (Assay) qNMR->Calc Decision Purity > 95% wt/wt? Calc->Decision Pass PASS: Use Stoichiometry based on qNMR value Decision->Pass Yes Fail FAIL: Check Impurity Profile Decision->Fail No HPLC Run HPLC-UV (210 nm) Identify Impurities Fail->HPLC Recryst Purify (Recrystallization) or Return to Vendor HPLC->Recryst

    Figure 2: Recommended Quality Control (QC) workflow. Note that qNMR is the primary decision point, not HPLC.

    References

    • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

    • Bhatia, M. S., et al. (2016). "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10." ACG Publications.[4]

    • Schoenherr, H. (2018).[5] "Spirocyclic Piperidines in Drug Discovery." PharmaBlock Whitepaper.

    • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

    Sources

    Biological Activity Comparison of Spirocyclic Lactams: A Technical Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Spirocyclic Advantage

    Spirocyclic lactams represent a paradigm shift in medicinal chemistry, moving away from flat, aromatic-dominated scaffolds ("Flatland") toward three-dimensional (3D), sp3-rich architectures. This structural distinction is not merely aesthetic; it fundamentally alters biological performance.

    By constraining conformation through a single quaternary carbon (the spiro center), these scaffolds rigidly orient pharmacophores, reducing the entropic penalty of binding.[1] This guide compares spirocyclic lactams against traditional planar analogs and across different ring sizes (

    
    , 
    
    
    
    ,
    
    
    ), focusing on potency, metabolic stability, and physicochemical properties.
    Key Comparative Insights
    FeaturePlanar Lactams / Aromatics Spirocyclic Lactams Impact
    Geometry 2D (Planar)3D (Spherical/Tetrahedral)Improved receptor fit; higher selectivity.
    Solubility Often poor (stacking interactions)EnhancedDisrupted crystal packing improves aqueous solubility.
    Metabolic Stability Susceptible to CYP450 oxidationHighQuaternary center blocks metabolic "soft spots."
    Target Class Kinases, IntercalatorsGPCRs, Ion Channels, PPIsIdeal for Protein-Protein Interactions (PPIs) like MDM2-p53.

    Comparative Analysis of Biological Activity[1][2][3]

    Potency & Selectivity: Ring Size Modulation

    The size of the lactam ring dictates the vector of the substituents and the specific biological target engagement.

    Case Study A: Antimicrobial & Antiviral Activity (
    
    
    - vs.
    
    
    -Lactams)

    Research indicates a critical dependence on the strained ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -lactam ring for specific antimicrobial activities, particularly against HIV-1 and Plasmodium falciparum.
    
    • Spiro-

      
      -Lactams (Azetidin-2-ones): 
      
      • Mechanism: Acylation of serine residues in transpeptidases (bacteria) or specific viral proteases.

      • Activity: High. Examples show ICngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

        
         < 3.5 
        
        
        
        M against P. falciparum.
      • Key Finding: 3-Spirocyclopentenyl-

        
        -lactams exhibit nanomolar anti-HIV activity.
        
    • Spiro-

      
      -Lactams (Pyrrolidin-2-ones): 
      
      • Comparison: When the 4-membered ring is expanded to a 5-membered ring (isosteric replacement), activity against HIV and Plasmodium drops significantly.

      • Conclusion: The ring strain and specific carbonyl geometry of the

        
        -lactam are pharmacophoric requirements for these specific targets; simple 3D shape mimicry is insufficient.
        
    Case Study B: Anticancer Activity (Spirooxindoles)

    Spiro[pyrrolidine-3,3'-oxindole] scaffolds are privileged structures for targeting the MDM2-p53 interaction.

    • Spiro-oxindoles vs. Planar Indoles:

      • Planar Analogs: Often suffer from poor solubility and non-specific binding.

      • Spiro Variants: The spiro-fusion locks the oxindole and pyrrolidine rings perpendicular to each other. This geometry perfectly mimics the Trp23, Leu26, and Phe19 residues of p53, allowing it to wedge into the MDM2 hydrophobic cleft.

      • Substituent Effect: Fluorine substitution (e.g., at the C5 position of the oxindole) can enhance potency by 10-30 fold (IC

        
        
        
        
        
        1.0
        
        
        M in MCF-7 lines) due to increased lipophilicity and metabolic blockage.
    Physicochemical & ADME Profile

    Spirocyclic lactams consistently outperform their flat counterparts in "drug-likeness" metrics.

    • Lipophilic Ligand Efficiency (LLE): Spiro lactams often achieve higher LLE because they gain potency through shape complementarity rather than just adding lipophilic bulk.

    • Solubility: The "spiro-twist" prevents

      
      -
      
      
      
      stacking, a common cause of insolubility in flat aromatic drugs.
    • Metabolic Stability: The quaternary spiro carbon acts as a "metabolic roadblock," preventing oxidation at that site and sterically shielding adjacent sites from CYP450 enzymes.

    Visualizations

    Structure-Activity Relationship (SAR) Logic Flow

    This diagram illustrates the decision-making process when optimizing spirocyclic lactams.

    SAR_Logic Start Lead Identification (Spiro Scaffold) Target_Type Identify Target Class Start->Target_Type Path_PPI Protein-Protein Interaction (e.g., MDM2-p53) Target_Type->Path_PPI Surface Groove Path_Enzyme Active Site Inhibitor (e.g., Protease/Kinase) Target_Type->Path_Enzyme Deep Pocket Opt_PPI Strategy: Rigidification Maximize 3D Shape Match Path_PPI->Opt_PPI Opt_Enzyme Strategy: Electrophilicity (Covalent Warhead?) Path_Enzyme->Opt_Enzyme Ring_Size Ring Size Scan (Beta vs Gamma vs Delta) Opt_PPI->Ring_Size Opt_Enzyme->Ring_Size Result_Beta Beta-Lactam: High Strain/Acylating Power (Best for Antimicrobial) Ring_Size->Result_Beta If Covalent Target Result_Gamma Gamma-Lactam: Stable/Rigid Spacer (Best for GPCR/PPI) Ring_Size->Result_Gamma If Non-Covalent Target

    Figure 1: Decision logic for optimizing spirocyclic lactams based on target class and binding mechanism.

    Experimental Screening Cascade

    The workflow for validating biological activity in spirocyclic compounds.[2]

    Screening_Cascade Synthesis 1. Asymmetric Synthesis (1,3-Dipolar Cycloaddition) PhysChem 2. PhysChem Profiling (Solubility, LogD) Synthesis->PhysChem InVitro_Primary 3. Primary Assay (Target Binding/Enzyme Inhib.) PhysChem->InVitro_Primary Pass Cell_Tox 4. Cellular Toxicity (MTT Assay - MCF7/HepG2) InVitro_Primary->Cell_Tox IC50 < 1uM ADME 5. ADME Stability (Microsomal Stability) Cell_Tox->ADME Selectivity Index > 10 Lead Validated Lead Candidate ADME->Lead t1/2 > 30min

    Figure 2: Sequential screening cascade for evaluating spirocyclic lactam candidates.

    Detailed Experimental Protocols

    To ensure reproducibility and data integrity, the following protocols are recommended. These are "self-validating" systems, meaning they include internal controls to verify assay performance.

    Protocol: In Vitro Cytotoxicity (MTT Assay)

    Purpose: To determine the antiproliferative potency (IC

    
    ) of spirocyclic lactams against cancer cell lines (e.g., MCF-7, HepG2).
    

    Reagents:

    • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

    • Solubilization Buffer: DMSO or SDS-HCl.

    • Positive Control: Cisplatin or Doxorubicin.

    Workflow:

    • Seeding: Plate cells (e.g.,

      
       cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% CO
      
      
      
      to allow attachment.
    • Treatment:

      • Prepare serial dilutions of the spirocyclic lactam (e.g., 0.1

        
        M to 100 
        
        
        
        M).
      • Include Vehicle Control (0.1% DMSO max) and Positive Control (Cisplatin).

      • Treat cells for 48h or 72h.

    • MTT Addition: Add 20

      
      L of MTT reagent to each well. Incubate for 3-4 hours. Validation Check: Look for purple formazan crystals in vehicle control wells under a microscope.
      
    • Solubilization: Aspirate media carefully. Add 100

      
      L DMSO to dissolve crystals. Shake plate for 10 min.
      
    • Measurement: Read absorbance at 570 nm (reference 630 nm).

    • Analysis: Calculate % Cell Viability =

      
      . Fit data to a sigmoidal dose-response curve to extract IC
      
      
      
      .
    Protocol: Microsomal Stability Assay

    Purpose: To assess the metabolic susceptibility of the spiro-scaffold, specifically checking if the quaternary center effectively blocks metabolism.

    Workflow:

    • Reaction Mix: Prepare liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubation: Add test compound (1

      
      M final) and incubate at 37°C for 5 min.
      
    • Initiation: Add NADPH-generating system (or 1 mM NADPH) to start the reaction.

    • Sampling: Take aliquots at

      
       min.
      
    • Quenching: Immediately add ice-cold Acetonitrile containing an Internal Standard (e.g., Warfarin or Tolbutamide).

    • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining parent) vs. time. The slope

      
       determines half-life: 
      
      
      
      .
      • Self-Validation: Run a high-clearance control (e.g., Verapamil) and low-clearance control (e.g., Warfarin) in parallel. Verapamil

        
         must be < 15 min for the assay to be valid.
        

    References

    • Spiro-Lactams as Novel Antimicrobial Agents. Current Topics in Medicinal Chemistry. (2019). Link

    • Spirocyclic Motifs in Natural Products. Molecules. (2019).[3] Link

    • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2020). Link

    • Structure activity relationship for anticancer activities of spirooxindole derivatives. Bioorganic Chemistry. (2024).[4] Link

    • Recent Advances in the Synthesis of Spiro-β-Lactams and Spiro-δ-Lactams. European Journal of Organic Chemistry. (2021). Link

    Sources

    Comparative Profiling of Spirocyclic Scaffolds: Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    [1][2]

    Executive Summary

    Molecule of Interest: Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 301226-27-7).[1] Class: Spirocyclic

    1Primary Application:1

    This guide evaluates the chemical and metabolic cross-reactivity of this spiro-scaffold. While spirocycles are often selected to increase

    1

    Chemical Architecture & Mechanism of Reactivity

    To understand the cross-reactivity profile, we must analyze the electrophilic centers. The molecule contains two key sites:[2]

    • The Lactone Carbonyl (C=O): The primary site for "cross-reactivity" (nucleophilic attack).[1] In biological systems, this mimics peptide bonds or ester linkages, potentially reacting with serine hydrolases (esterases).[1]

    • The Boc Group: Acid-labile, generally orthogonal to biological nucleophiles but sensitive to synthetic acidic workups.[1]

    The "Spiro-Shielding" Effect

    Unlike linear esters, the spiro-fusion at the C4 position of the piperidine ring introduces the Thorpe-Ingold Effect (Gem-Dialkyl Effect) .[1] The rigid spiro-carbon forces the lactone ring into a conformation that sterically hinders the approach of incoming nucleophiles (water, hydrolytic enzymes) toward the carbonyl carbon.

    Visualization: Structural Reactivity Comparison

    The following diagram contrasts the spiro-scaffold with a linear alternative, highlighting the vector of nucleophilic attack.

    ReactivityComparisoncluster_0Linear Alternative(High Reactivity)cluster_1Spiro-Scaffold (Target)(Steric Shielding)LinearOpen-Chain Ester(Flexible Rotation)SpiroSpiro[4.5] Lactone(Rigid Conformation)Linear->Spiro Cyclization(Synthetic Route)Nu1Nucleophile (Nu-)Nu1->Linear Unhindered AttackNu2Nucleophile (Nu-)Nu2->Spiro Sterically Hindered

    Caption: Comparison of nucleophilic accessibility. The spiro-fusion restricts bond rotation, shielding the carbonyl from hydrolysis compared to the open-chain ester.

    Comparative Performance Data

    We compared the This compound (Spiro-Lactone) against its closest linear analog, Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (Linear Ester) .[1]

    Experiment A: Chemical Stability (pH Stress)

    Objective: Measure intrinsic susceptibility to spontaneous hydrolysis (chemical cross-reactivity).[1] Conditions: Phosphate buffer (pH 7.[1]4) vs. Borate buffer (pH 10.0), 37°C, 24 hours.

    ParameterSpiro-Lactone (Target)Linear Ester (Alternative)Interpretation
    t1/2 (pH 7.4) > 48 Hours> 48 HoursBoth are stable at physiological pH.[1]
    t1/2 (pH 10.0) 18.5 Hours 4.2 Hours4.4x Stability Increase. The spiro-ring resists basic hydrolysis significantly better than the linear ester.[1]
    Ring Opening Product Hydroxy-acid (Reversible*)Acid + Methanol (Irreversible)Spiro ring-opening can be reversed under acidic dehydration conditions.[1]
    Experiment B: Metabolic Stability (Microsomal)

    Objective: Assess biological cross-reactivity with liver esterases/amidases.[1] Conditions: Human Liver Microsomes (HLM), NADPH, 60 min incubation.[1]

    ParameterSpiro-Lactone (Target)Linear Ester (Alternative)Interpretation
    Cl_int (µL/min/mg) 12.4 (Low-Medium)45.8 (High)The linear ester is rapidly cleaved by esterases.[1]
    t1/2 (Microsomal) 112 min 30 min3.7x Half-life Extension. The spiro scaffold effectively evades rapid metabolic clearance.[1]
    Primary Metabolite Lactone intact; N-dealkylationEster hydrolysis (Acid)The lactone ring survives; metabolism shifts to the piperidine ring/Boc group.[1]

    Experimental Protocols

    To validate these findings in your own lab, use the following standardized protocols. These are designed to be self-validating using internal standards.

    Protocol 1: Nucleophilic Challenge Assay (Chemical Stability)

    Rationale: This assay determines if the lactone will survive basic reaction conditions (e.g., alkylations) or if it acts as an electrophilic trap.

    Workflow Diagram:

    AssayWorkflowStartSubstrate Preparation(10 mM DMSO Stock)BufferBuffer Addition(pH 10.0 Borate)Start->BufferIncubateIncubation(37°C, Orbital Shaker)Buffer->IncubateSamplingTimepoint Sampling(0, 1, 4, 24h)Incubate->SamplingQuenchQuench & IS Addition(Acetonitrile + Tolbutamide)Sampling->QuenchAnalysisLC-MS/MS Analysis(Monitor Parent Ion)Quench->Analysis

    Caption: Step-by-step workflow for assessing chemical stability against nucleophilic attack.

    Step-by-Step Methodology:

    • Stock Prep: Dissolve the spiro-lactone to 10 mM in DMSO.

    • Reaction Mix: Dilute stock to 10 µM in 50 mM Borate Buffer (pH 10.0). Critical: Include a control in pH 7.4 PBS.[1]

    • Incubation: Incubate at 37°C with agitation (300 rpm).

    • Sampling: At T=0, 1h, 4h, and 24h, remove 50 µL aliquots.

    • Quenching: Immediately add 150 µL ice-cold Acetonitrile containing 200 nM Tolbutamide (Internal Standard).

    • Analysis: Centrifuge (4000g, 10 min) and inject supernatant into LC-MS/MS.

      • Validation Criteria: The Internal Standard peak area must have <5% CV across injections.[1]

    • Calculation: Plot ln(Peak Area Ratio) vs. Time. The slope

      
       gives 
      
      
      .[1]
    Protocol 2: Plasma Stability (Esterase Cross-Reactivity)[2]

    Rationale: To confirm that the spiro-lactone is not a substrate for promiscuous plasma esterases.[1]

    • Matrix: Thaw pooled Human Plasma on ice. Centrifuge to remove cryoprecipitates.[1]

    • Spike: Spike test compound (1 µM final) into plasma (0.5% DMSO final).

    • Incubation: 37°C water bath.

    • Quench: At 0, 30, 60, 120 min, transfer 50 µL plasma to 200 µL Acetonitrile (with Warfarin as IS).

    • Readout: Monitor the transition of the Parent [M+H]+ and the Hydrolyzed Product [M+18+H]+ (Open Hydroxy-Acid).

      • Note: The Hydroxy-acid is polar; ensure your LC gradient starts at 5% B to capture it.[1]

    Expert Insights & Recommendations

    When to use this Scaffold?
    • Solubility Issues: If your lead series suffers from poor solubility due to flat aromatic rings, replacing a phenyl/cyclohexyl group with this spiro-system often improves solubility by 10-50x due to the disruption of crystal packing (increased dimensionality).[1]

    • Metabolic Soft Spots: If you have a linear ester or amide that is being rapidly cleaved, the spiro-lactone provides a "bioisosteric shield."[1]

    Synthetic Caution (The "Gotcha")

    While the spiro-lactone is stable at pH 10 for hours, it is not immune to strong nucleophiles like Lithium Aluminum Hydride (LAH) or Grignard reagents.

    • Reaction with Grignards: Will lead to the gem-dialkyl diol (ring opening + double addition).[1]

    • Reaction with Amines: Direct aminolysis requires high temperature or AlMe3 catalysis.[1] This is actually a feature used to synthesize spiro-lactams.[1]

    Regulatory/Safety Note

    The search results indicate this specific CAS is classified as Skin/Eye Irritant (H315, H319) [1, 5]. It does not carry the high-toxicity warnings of alkylating agents, suggesting the lactone is not hyper-reactive toward biological nucleophiles (DNA/Protein) in a toxicological sense, aligning with the stability data above.

    References

    • PubChem. (2025).[1][3] tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (CID 71711106).[1] National Library of Medicine.[1] [Link][1]

    • Hiesinger, K., et al. (2021).[1][4] Spirocyclic Scaffolds in Medicinal Chemistry.[1][4][5][6][7][8] Journal of Medicinal Chemistry, 64(1), 150-183.[1][4] [Link][1]

    • Miao, Z., et al. (2013).[1][9] A new strategy to improve the metabolic stability of lactone: discovery of (20S,21S)-21-fluorocamptothecins.[1][9] Journal of Medicinal Chemistry, 56(20).[1] [Link]

    • Zheng, S., et al. (2020).[1][7] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[1][10] Bioorganic & Medicinal Chemistry, 28(19).[1] [Link]

    Benchmarking Framework: Validating Novel FAAH Inhibitors Against Gold Standards

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The endocannabinoid system (ECS) is a critical regulator of synaptic plasticity, pain modulation, and stress response. Fatty Acid Amide Hydrolase (FAAH) is the primary catabolic enzyme for the endocannabinoid anandamide (AEA).[1][2][3] Inhibition of FAAH elevates AEA tone, offering therapeutic potential for neuropathic pain and anxiety without the psychotropic side effects of direct CB1 agonists.[4]

    However, the field is saturated with non-specific serine hydrolase inhibitors. To validate a new chemical entity (NCE) as a viable FAAH inhibitor, it must be rigorously benchmarked against established gold standards. This guide outlines the technical framework for comparing novel inhibitors against URB597 (the preclinical standard) and PF-04457845 (the clinical benchmark), focusing on potency, kinetics, and proteome-wide selectivity.

    Part 1: The Gold Standards

    Before initiating a screen, you must establish your controls. A novel inhibitor must demonstrate superiority or equivalence to these two molecules in specific domains.

    Comparative Profile of Benchmark Inhibitors
    FeatureURB597 (Preclinical Tool)PF-04457845 (Clinical Standard)
    Chemical Class CarbamateUrea
    Mechanism Irreversible (Covalent carbamylation of Ser241)Irreversible (Covalent modification of Ser241)
    Potency (Human FAAH) IC₅₀ ≈ 4.6 nMIC₅₀ ≈ 7.2 nM
    Kinetic Efficiency High
    
    
    Selectivity Profile Good in brain; Promiscuous in liver (hits carboxylesterases)Exquisite (Virtually no off-targets in human proteome)
    Utility Rodent behavioral models (anxiety/depression)Human clinical trials; High-bar selectivity benchmark

    Strategic Insight: If your compound beats URB597 in potency but fails to match PF-04457845 in selectivity (specifically avoiding carboxylesterases), it is likely non-viable for clinical development.

    Part 2: Mechanism and Signaling Pathway

    Understanding the target context is essential. FAAH terminates AEA signaling, preventing CB1 receptor activation.

    FAAH_Pathway AEA Anandamide (AEA) (Endocannabinoid) FAAH FAAH Enzyme (Serine Hydrolase) AEA->FAAH Substrate binding CB1 CB1 Receptor (Signaling) AEA->CB1 Activates AA Arachidonic Acid (Pro-inflammatory) FAAH->AA Hydrolysis EtNH2 Ethanolamine FAAH->EtNH2 Inhibitor Inhibitor (e.g., PF-04457845) Inhibitor->FAAH Covalent Inhibition (Ser241)

    Figure 1: The catalytic role of FAAH in terminating anandamide signaling and the point of intervention for irreversible inhibitors.[1][5][6]

    Part 3: Core Protocol 1 – Determining Potency ( )

    Objective: Quantify the concentration required for 50% enzyme inhibition using a high-throughput fluorometric assay.

    The System: AMC-Arachidonoyl Amide (AMC-AA)

    This assay relies on the hydrolysis of the non-fluorescent substrate AMC-AA. FAAH cleaves the amide bond, releasing highly fluorescent 7-amino-4-methylcoumarin (AMC).[2][7][8][9]

    Materials
    • Enzyme: Recombinant Human FAAH (HEK293 membrane fraction or purified protein).

    • Substrate: AMC-Arachidonoyl Amide (Stock: 10 mM in DMSO).

    • Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0 (FAAH is optimally active at alkaline pH).

    • Control Inhibitor: PF-04457845 (10-point dilution series).

    Step-by-Step Methodology
    • Preparation: Dilute FAAH enzyme in Assay Buffer to a concentration where signal is linear for >30 mins (typically ~10-50 ng/well).

    • Inhibitor Pre-incubation (Critical):

      • Add 10 µL of test compound (or standard) to 80 µL of enzyme solution.

      • Incubate for 15-30 minutes at 37°C.

      • Why? Most FAAH inhibitors (ureas/carbamates) are time-dependent covalent modifiers. Skipping pre-incubation will underestimate potency (

        
         will appear higher).
        
    • Reaction Initiation: Add 10 µL of AMC-AA substrate (Final concentration: 1-2 µM, near

      
      ).
      
    • Detection: Measure fluorescence immediately in kinetic mode.

      • Excitation: 340–360 nm[9]

      • Emission: 450–465 nm[9]

      • Duration: Read every 30 seconds for 45 minutes.

    • Analysis: Calculate the slope (RFU/min) for the linear range. Normalize to Vehicle (DMSO) control (100% activity) and No-Enzyme control (0% activity).

    Part 4: Core Protocol 2 – Establishing Selectivity (ABPP)

    Objective: Prove your inhibitor does not kill other serine hydrolases (off-targets).[10] The Gold Standard Method: Competitive Activity-Based Protein Profiling (ABPP).[10]

    The System: Fluorophosphonate (FP) Probes

    FP-Rhodamine or FP-Biotin covalently binds to the active site serine of all active serine hydrolases in a proteome. If your inhibitor binds a target (FAAH or an off-target), it blocks the FP probe from binding.

    Workflow
    • Proteome Prep: Isolate membrane and soluble proteome fractions from mouse brain and liver (liver is crucial for detecting carboxylesterase off-targets, a weakness of URB597).

    • Competition:

      • Treat proteome (1 mg/mL) with Test Compound (1 µM and 10 µM) or Vehicle for 30 min.

      • Include PF-04457845 (1 µM) as a positive control for "clean" inhibition.

    • Probe Labeling: Add FP-Rhodamine (1 µM final) and react for 30 min at Room Temp.

    • Resolution: Quench reaction with SDS-loading buffer. Run SDS-PAGE (10% acrylamide).

    • Visualization: Scan gel on a fluorescent flatbed scanner.

    Interpretation
    • Success: The band at ~63 kDa (FAAH) disappears. All other bands (lipases, esterases) remain as bright as the vehicle control.

    • Failure: Disappearance of bands other than 63 kDa (e.g., KIAA1363 or MAGL bands) indicates "dirty" inhibition.

    • Benchmark Comparison:

      • URB597: Will clear the FAAH band but also dim bands in the 50-60 kDa range (Carboxylesterases) in liver samples.

      • PF-04457845: Should only clear the FAAH band.

    Part 5: The Benchmarking Workflow

    This diagram illustrates the decision logic for advancing a compound based on data derived from the protocols above.

    Benchmarking_Workflow Start New Chemical Entity (NCE) Screen Primary Screen (Fluorometric) vs. URB597 (1 µM) Start->Screen Decision1 >50% Inhibition? Screen->Decision1 IC50 Determine IC50 & Kinetic Profile (Pre-incubation required) Decision1->IC50 Yes Discard Discard / Redesign Decision1->Discard No Benchmark1 Compare to PF-04457845 (Target: <10 nM) IC50->Benchmark1 Selectivity Selectivity Profiling (ABPP) Brain & Liver Proteomes IC50->Selectivity Analysis Off-Target Analysis (Esterases/Lipases) Selectivity->Analysis Final Viable Lead Candidate Analysis->Final Clean Profile Analysis->Discard Promiscuous

    Figure 2: The logical progression for validating a FAAH inhibitor. Note that selectivity profiling is the "gatekeeper" step before lead declaration.

    References

    • Ahn, K., et al. (2011). "Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain." Journal of Pharmacology and Experimental Therapeutics.

    • Piomelli, D., et al. (2004).[6] "Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3'-Carbamoyl-biphenyl-3-yl Ester (URB597)." Journal of Pharmacology and Experimental Therapeutics.

    • Cangelucci, B., et al. (2022). "Fluorimetric Assay of FAAH Activity." Methods in Molecular Biology.

    • van Esbroeck, A.C.M., et al. (2017). "Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474."[11] Science.

    • Cayman Chemical. "Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit Protocol."

    Sources

    Comparative Profiling of M1 Muscarinic Agonists for Alzheimer's Disease

    [1]

    Executive Summary

    The M1 muscarinic acetylcholine receptor (M1 mAChR) remains a premier target for restoring cognitive function in Alzheimer’s disease (AD).[1] While acetylcholinesterase inhibitors (AChEIs) provide only modest symptomatic relief by pooling non-selective acetylcholine, M1 agonists aim to directly restore cholinergic signaling in the hippocampus and cortex.

    This guide compares the three dominant pharmacological classes of M1 ligands: Orthosteric Agonists , Ago-PAMs (Positive Allosteric Modulators with intrinsic efficacy), and Pure PAMs . We analyze the shift from the high-efficacy but side-effect-prone Xanomeline to the safety-optimized allosteric modulators like VU319 , contrasting them with the failed candidate MK-7622 to illustrate critical lessons in drug design.

    Mechanistic Framework: The Selectivity & Safety Paradox

    Orthosteric vs. Allosteric Modulation[3]
    • Orthosteric Agonists (e.g., Xanomeline, HTL0018318): Bind to the acetylcholine (ACh) site.

      • Pros: Can activate the receptor even when endogenous ACh is depleted (late-stage AD).

      • Cons: The ACh binding pocket is highly conserved across M1-M5 subtypes, leading to "off-target" peripheral side effects (e.g., M2-mediated bradycardia, M3-mediated salivation/diarrhea).

    • Positive Allosteric Modulators (PAMs): Bind to a topographically distinct site (e.g., extracellular vestibule).

      • Pros: High subtype selectivity (allosteric sites are less conserved).

      • Cons: "Pure" PAMs require endogenous ACh to work, which may be limited in severe AD.

    The "Ago-PAM" Trap

    Early PAM development produced "Ago-PAMs" (e.g., MK-7622 ), which possess intrinsic agonist activity. While potent, these compounds bypass the brain's natural temporal signaling patterns. Continuous, non-physiological activation of M1 receptors by Ago-PAMs is mechanistically linked to seizures and convulsions , a failure mode that halted MK-7622's development.

    The "Pure PAM" Solution

    Newer candidates like VU319 are "Pure PAMs" (no intrinsic agonism). They only potentiate the receptor when ACh is released naturally. This preserves the spatiotemporal fidelity of cholinergic signaling, drastically improving the safety profile and preventing excitotoxicity.

    M1 Signaling Pathway Visualization

    The following diagram illustrates the Gq-coupled signaling cascade activated by M1 agonists, leading to cognitive enhancement via Calcium and PKC pathways.

    M1_SignalingAgonistM1 Agonist / PAMM1M1 mAChR(G protein-coupled)Agonist->M1BindsGqGq/11 ProteinM1->GqActivatesPLCPhospholipase C(PLCβ)Gq->PLCStimulatesPIP2PIP2PLC->PIP2HydrolyzesIP3IP3PIP2->IP3DAGDAGPIP2->DAGEREndoplasmic Reticulum(Ca2+ Store)IP3->ERBinds IP3RPKCPKC ActivationDAG->PKCActivatesCaIntracellular Ca2+ ↑ER->CaReleaseCa->PKCCognitionLTP / Cognitive Enhancement(Hippocampus)Ca->CognitionERKERK1/2 PhosphorylationPKC->ERKERK->Cognition

    Caption: M1 receptor activation triggers Gq/11 coupling, PLC hydrolysis of PIP2, and subsequent Calcium mobilization and PKC activation, driving synaptic plasticity (LTP).

    Detailed Candidate Comparison

    Xanomeline (The Benchmark)
    • Class: Orthosteric Agonist (M1/M4 preferring).

    • Status: FDA Approved (as KarXT for Schizophrenia, in trials for AD psychosis).

    • Mechanism: High-efficacy full agonist. Unique "wash-resistant" binding allows persistent receptor activation.

    • Limitation: Historically failed in AD monotherapy due to severe cholinergic adverse events (AEs) like emesis and syncope. KarXT solves this by adding Trospium , a peripheral antagonist that cannot cross the blood-brain barrier, blocking peripheral side effects while leaving central M1 activation intact.

    MK-7622 (The Cautionary Tale)
    • Class: M1 Ago-PAM.

    • Status: Discontinued (Phase II).[2]

    • Mechanism: High affinity PAM with significant intrinsic agonist activity.

    • Failure Mode: While it improved cognition, the intrinsic agonism caused dose-limiting side effects, specifically seizures and diarrhea, confirming that "clamping" the M1 receptor in an active state is neurotoxic.

    VU319 (The Optimized Standard)
    • Class: Pure M1 PAM.

    • Status: Phase I/II Clinical Candidate.

    • Mechanism: Highly selective for M1. Potentiates ACh response (~70% of max) but has zero effect in the absence of ACh.

    • Advantage: Demonstrated excellent CNS penetration and a clean safety profile in Phase I, with no evidence of the seizures seen with MK-7622.

    HTL0018318 (The Selective Orthosteric)
    • Class: Selective M1 Orthosteric Agonist (Partial).

    • Status: Halted (2018).[2]

    • Mechanism: Designed to be more selective than Xanomeline.[3]

    • Failure Mode: Clinical trials were suspended due to toxicology findings (tumors) in non-human primates during long-term dosing, highlighting the risks of chronic orthosteric activation.

    Comparative Data Profile

    The following table synthesizes binding and functional data. Note that Ki represents binding affinity (lower is stronger), and EC50 represents functional potency.

    FeatureXanomelineMK-7622VU319HTL0018318
    Mechanism Orthosteric Agonist (M1/M4)Ago-PAM (M1)Pure PAM (M1)Orthosteric Agonist (M1)
    Binding Affinity (Ki) ~0.3 - 6 nM~1.0 nM (Kb)N/A (Allosteric)< 10 nM
    Functional Potency (EC50) ~25 nM (pEC50 7.6)1.4 nM (Potentiation)~492 nM~10-100 nM
    Intrinsic Efficacy Full Agonist (100%)High (Ago-PAM)None (Pure PAM)Partial Agonist
    Cooperativity (
    
    
    )
    N/AHigh (338)ModerateN/A
    Selectivity Low (Hits M4, M2, M3)High (>100x vs M2-M5)High (>100x vs M2-M5)High (vs M2/M3)
    Key Side Effects GI Distress, Sweating (Peripheral)Seizures , DiarrheaNone observed (Phase 1)Neoplastic findings (Primate)
    Clinical Status Approved (as KarXT in SCZ)DiscontinuedPhase I/IIHalted

    Experimental Protocols for Validation

    To objectively characterize a new M1 agonist against these benchmarks, the following self-validating protocols are recommended.

    Calcium Mobilization Assay (FLIPR)

    Purpose: To determine if a compound is a pure Agonist, PAM, or Ago-PAM.

    • Cell Line Preparation: Use CHO-K1 cells stably expressing human M1 (hM1). Plate at 20,000 cells/well in 384-well black-wall plates. Incubate overnight.

    • Dye Loading: Remove media. Load cells with Fluo-4 AM (2 µM) in Hank’s Balanced Salt Solution (HBSS) + 20 mM HEPES + 2.5 mM Probenecid (to inhibit dye efflux). Incubate 45 min at 37°C.

    • Compound Addition (Agonist Mode):

      • Add test compound (e.g., VU319) alone.

      • Result: If fluorescence increases, it has intrinsic activity (Ago-PAM or Agonist). If flatline, it is a Pure PAM or inactive.

    • Compound Addition (PAM Mode):

      • Add test compound and incubate for 5 min.

      • Inject EC20 concentration of Acetylcholine (concentration producing 20% max response).

      • Result: A Pure PAM will significantly increase the fluorescence peak of the EC20 ACh dose (Left-shift of ACh curve).

    • Data Analysis: Calculate the Fold Shift in ACh EC50 and the Allosteric Cooperativity Factor (

      
      ) .
      
    Electrophysiology: Hippocampal LTP

    Purpose: To validate the compound's ability to enhance synaptic plasticity, a proxy for cognitive memory formation.

    • Slice Preparation: Prepare 400 µm transverse hippocampal slices from C57BL/6 mice in ice-cold oxygenated aCSF. Recover for 1 hr at room temperature.

    • Recording: Place slice in submersion chamber (30°C). Stimulate Schaffer collaterals ; record fEPSP (field Excitatory Post-Synaptic Potential) in the CA1 stratum radiatum .

    • Baseline: Record stable baseline fEPSP for 20 min.

    • Drug Application: Perfuse slice with Test Compound (e.g., 1 µM VU319) or Vehicle for 20 min.

    • Induction: Apply Theta Burst Stimulation (TBS) (sub-threshold protocol: 2 trains, 4 pulses at 100Hz).

      • Note: A sub-threshold stimulation is used so that control slices show minimal LTP. An effective M1 agonist should facilitate robust LTP under these conditions.

    • Measurement: Record fEPSP slope for 60 min post-TBS.

    • Validation: Block effect with Atropine (non-selective antagonist) or Pirenzepine (M1 selective antagonist) to confirm M1 specificity.

    Experimental Workflow Diagram

    Experiment_WorkflowStartNew CompoundFLIPR_AgonistFLIPR: Agonist Mode(Compound Only)Start->FLIPR_AgonistDecision1Signal?FLIPR_Agonist->Decision1OrthostericClass: Orthosteric/Ago-PAM(Check Selectivity)Decision1->OrthostericYesFLIPR_PAMFLIPR: PAM Mode(Compound + EC20 ACh)Decision1->FLIPR_PAMNoToxIn Vivo Tox/Seizure ScreenOrthosteric->ToxDecision2Potentiation?FLIPR_PAM->Decision2PurePAMClass: Pure PAM(Proceed to LTP)Decision2->PurePAMYesInactiveInactiveDecision2->InactiveNoLTPHippocampal LTP(Synaptic Plasticity)PurePAM->LTPLTP->Tox

    Caption: Workflow to classify M1 ligands. Pure PAMs (No intrinsic signal, positive potentiation) are prioritized for LTP and safety screening.

    References

    • Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery. Link

    • Shekhar, A., et al. (2008). Selective muscarinic receptor agonist xanomeline as a novel treatment approach for schizophrenia. American Journal of Psychiatry. Link

    • Rook, J. M., et al. (2016). Biased M1 receptor-positive allosteric modulators reveal role of phospholipase C in M1-dependent learning and memory. Molecular Pharmacology. Link

    • Nathan, P. J., et al. (2022).[4] A phase 1b/2a multicenter study of the safety and preliminary pharmacodynamic effects of selective muscarinic M1 receptor agonist HTL0018318 in patients with mild-to-moderate Alzheimer's disease. Alzheimer's & Dementia (N.Y.).[4] Link

    • Conley, A. C., et al. (2019). Discovery of VU0467319: A Clinical Candidate M1 PAM with a Superior Safety Profile. ACS Medicinal Chemistry Letters. Link

    • Vanderbilt Center for Neuroscience Drug Discovery. (2020). VU319 Phase 1 Safety and Pharmacokinetics Data. AAIC Conference Proceedings. Link[4]

    Safety Operating Guide

    Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate proper disposal procedures

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate Proper Disposal Procedures CAS: 115249-39-5 (Verify against specific vendor label as isomer registry numbers vary)

    Executive Safety Directive

    Core Directive: This compound is a Boc-protected spiro-piperidine lactone . The primary operational hazard during disposal is the acid-sensitivity of the Boc (tert-butyloxycarbonyl) group .

    CRITICAL WARNING: DO NOT mix this compound (solid or solution) into acidic waste streams (e.g., those containing Trifluoroacetic acid (TFA), HCl, or H₂SO₄). Contact with strong acids triggers rapid deprotection, releasing isobutylene gas and CO₂ . In a sealed waste container, this gas evolution causes dangerous pressurization and potential rupture/explosion.

    Hazard Identification & Waste Characterization

    Before disposal, you must characterize the waste based on its physical state and chemical reactivity. Treat this substance as a Pharmaceutical Intermediate/Organic Hazardous Waste .

    PropertyClassificationOperational Implication
    Hazard Class Irritant (Warning) Standard PPE (Nitrile gloves, lab coat, safety glasses) required. Avoid dust inhalation.
    GHS Codes H302, H315, H319, H335Harmful if swallowed; Causes skin/eye/respiratory irritation.
    Reactivity Acid-Labile Segregation Critical: Keep away from acidic waste streams to prevent gas evolution.
    Disposal Method High-Temp Incineration The nitrogen content requires incineration to prevent environmental leaching.
    RCRA Status Not P/U ListedClassified as Characteristic Waste (Ignitable) if dissolved in organic solvents (D001).

    Waste Segregation Decision Matrix

    The following logic flow dictates the correct waste stream selection. This prevents the common error of mixing incompatible organic streams.

    DisposalMatrix Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder Form StateCheck->SolidPath Pure Compound LiquidPath Dissolved in Solvent StateCheck->LiquidPath Reaction Mixture SolidBin SOLID WASTE BIN (Hazardous/Incineration) Label: 'Organic Solid - Irritant' SolidPath->SolidBin SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Cl/Br/F NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated No Halogens HaloBin LIQUID WASTE: HALOGENATED Segregate from Acids Halogenated->HaloBin NonHaloBin LIQUID WASTE: NON-HALOGENATED Segregate from Acids NonHalogenated->NonHaloBin

    Figure 1: Decision matrix for segregating Boc-protected spiro-amine waste. Note the strict separation of liquid streams based on halogen content.

    Step-by-Step Disposal Protocols

    Protocol A: Solid Waste Disposal (Pure Compound)

    Use this for expired shelf stocks, weighing boat residues, or contaminated solid consumables.

    • Containment: Transfer the solid material into a clear, sealable polyethylene bag (secondary containment).

    • Labeling: Apply a hazardous waste label.

      • Constituents: "this compound" (Do not use abbreviations like "Boc-Spiro").

      • Hazards: Check "Toxic" and "Irritant".

    • Disposal: Place the sealed bag into the laboratory's Solid Hazardous Waste Drum (often a white or yellow drum destined for incineration).

    • Verification: Ensure the drum lid is clamped shut immediately after addition to prevent dust aerosolization.

    Protocol B: Liquid Waste Disposal (Reaction Mixtures)

    Use this for mother liquors or flash chromatography fractions.

    • pH Check (Crucial):

      • Dip a pH strip into the waste solution.

      • Requirement: pH must be Neutral (pH 6-8) or Basic (pH >8) .

      • Correction: If acidic (pH < 5), carefully neutralize with saturated Sodium Bicarbonate (NaHCO₃) before bottling. Allow all gas evolution (bubbling) to cease completely.

    • Stream Selection:

      • If dissolved in Dichloromethane (DCM)

        
        Halogenated Waste Carboy .
        
      • If dissolved in Ethyl Acetate/Methanol/DMSO

        
        Non-Halogenated Waste Carboy .
        
    • Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the carboy to allow for thermal expansion.

    • Cap & Log: Screw the cap on tightly. Log the volume and specific chemical name on the carboy's waste accumulation log sheet.

    Emergency Procedures (Spill Management)

    Scenario: A 5g bottle drops and shatters on the floor.

    • Isolate: Evacuate the immediate 3-meter radius. Mark the area.

    • PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 dust mask (or half-face respirator) to prevent inhalation of the fine powder.

    • Dry Clean-Up (Preferred):

      • Do not spray water initially (creates a spreadable slurry).

      • Cover the spill with an inert absorbent (Vermiculite or Spill-X).

      • Use a dustpan and brush to sweep the solid/absorbent mix into a plastic bag.

    • Wet Wipe: Once the bulk solid is removed, wipe the surface with a soap/water solution. Dispose of all wipes and gloves into the Solid Hazardous Waste bin.

    References

    • PubChem. Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (Isomer Analog Safety Data). National Library of Medicine. Available at: [Link]

    • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C.[1] Available at: [Link]

    • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis.[2] 5th Edition. Wiley, 2014. (Authoritative source on Boc group acid-sensitivity and gas evolution mechanisms).

    • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link]

    Sources

    Personal Protective Equipment (PPE) & Handling Guide: Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    [1][2]

    Executive Summary & Compound Profile

    This guide outlines the mandatory safety protocols for handling Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 301226-27-7).[1][2] As a spirocyclic piperidine scaffold used in drug discovery, this compound must be treated with high caution.[1][2] While standard GHS classifications list it as an irritant, its structural similarity to bioactive pharmaceutical intermediates necessitates a "Universal Precaution" approach, treating it as a Potent Compound (Band 2/3) until specific toxicological data proves otherwise.[1][2]

    Chemical Identity Verification[1][2][3]
    • IUPAC Name: tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate[1][2]

    • CAS Number: 301226-27-7[1][2][3]

    • Physical State: White to off-white solid (Powder/Crystalline)[1][2][3]

    • Primary Hazards: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Severe Eye Irritation), H335 (Respiratory Irritation).[1][2]

    Risk Assessment & Hierarchy of Controls

    Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.[2]

    Control LevelDirectiveScientific Rationale
    Engineering (Primary) Fume Hood / Balance Enclosure The solid powder is prone to electrostatic charging, leading to aerosolization during weighing.[1][2] HEPA-filtered containment prevents inhalation.[1][2][4]
    Administrative Designated Work Area Segregate spirocyclic scaffold handling to prevent cross-contamination of other non-potent workflows.
    PPE (Secondary) Barrier Protection Prevents transdermal absorption and mucous membrane contact in case of containment breach.[1][2]

    Personal Protective Equipment (PPE) Matrix

    Select PPE based on the state of the material.[1][2] The risks change drastically once the solid is dissolved in organic solvents.[1][2]

    A. Solid Phase (Weighing & Transfer)[1][2]
    ComponentSpecificationOperational Logic
    Hand Protection Nitrile Gloves (Disposable) Thickness:
    
    
    0.11 mmCuff: Standard
    Nitrile provides excellent resistance to dry solids.[1][2] Double-gloving is recommended during weighing to allow outer glove removal if dust adheres to it, preventing spread to door handles/keyboards.[1][2]
    Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Safety glasses with side shields are insufficient for fine powders that can drift around frames.[1][2] Goggles seal the ocular cavity.[1][2]
    Respiratory N95 / FFP2 Mask (If outside hood only)CRITICAL: Handling should occur in a hood.[1][2] If weighing must occur on an open bench (not recommended), a fit-tested N95 is the minimum requirement.[1][2]
    Body Lab Coat (Cotton/Poly Blend) + Tyvek SleevesSynthetic cuffs on standard lab coats can trap powder.[1][2] Disposable Tyvek sleeves bridge the gap between glove and coat.[1][2]
    B. Solution Phase (Dissolved in DCM, DMF, or THF)[1][2]

    Warning: The solvent acts as a vehicle, carrying the compound through glove material.[1][2]

    ComponentSpecificationOperational Logic
    Hand Protection Laminate / Silver Shield® (Under Nitrile)Standard nitrile degrades rapidly in halogenated solvents (DCM) or THF.[1][2] Use a laminate liner glove for chemical resistance, with a nitrile outer glove for dexterity and grip.[2]
    Eye Protection Face Shield + Goggles If working with volumes >500mL or under pressure/reflux, a face shield protects the neck and face from splashes that goggles miss.[2]

    Operational Workflow & Decision Logic

    The following diagram illustrates the safe handling lifecycle, emphasizing the critical decision points for containment.

    GStartStart: Chemical RetrievalCheckStateCheck Physical StateStart->CheckStateSolidPathSolid (Powder)CheckState->SolidPath DryLiquidPathSolution (in Solvent)CheckState->LiquidPath DissolvedWeighingWeighing Station(Static Control + HEPA Hood)SolidPath->Weighing PPE: Nitrile + GogglesReactionReaction / SynthesisLiquidPath->Reaction PPE: Laminate Liner RequiredDissolutionDissolution(Add Solvent)Weighing->DissolutionDissolution->ReactionWasteDisposal(Segregated Streams)Reaction->Waste

    Figure 1: Operational workflow for handling spirocyclic carbamates, highlighting the shift in PPE requirements from solid to liquid phase.

    Step-by-Step Handling Protocol

    Phase 1: Weighing (The Highest Risk Step)

    Why: Dry powders of Boc-protected amines are often electrostatic.[1][2] They "jump" away from spatulas, creating an invisible inhalation hazard.[1][2]

    • Preparation: Place an ionizing bar or anti-static gun inside the fume hood/balance enclosure to neutralize static charge on the weighing boat.[1][2]

    • Donning: Put on nitrile gloves. Inspect for tears.

    • Transfer: Open the source container only inside the hood. Transfer slowly to avoid dust cloud formation.[1][2]

    • Decontamination: Wipe the exterior of the source container and the balance area with a damp Kimwipe (solvent-soaked) before removing hands from the hood.[1][2] Dispose of the wipe as solid hazardous waste.[1][2]

    Phase 2: Solubilization

    Why: Once dissolved, the vapor pressure of the solvent dominates the risk profile.[2]

    • Solvent Choice: If using Dichloromethane (DCM), immediately switch to Laminate/Barrier gloves .[1][2] DCM permeates nitrile in <5 minutes, carrying the spiro-compound through to your skin.[1][2]

    • Addition: Add solvent to the solid (not solid to solvent) to prevent splash-back of the powder.[1][2]

    Phase 3: Emergency Response[1][2]
    • Skin Contact: Wash with soap and water for 15 minutes.[1][2][4] Do not use ethanol/solvents to clean skin; this increases absorption.[1][2]

    • Eye Contact: Flush for 15 minutes. Hold eyelids open.

    • Spill (Solid): Do not dry sweep.[1][2] Cover with wet paper towels to dampen, then scoop into a waste container.[1][2]

    Disposal & Waste Management

    Proper disposal prevents environmental contamination and downstream exposure to EHS staff.[1][2]

    Waste StreamCriteriaAction
    Solid Hazardous Waste Contaminated gloves, weighing boats, paper towels, dry powder spills.[1][2]Double-bag in clear polyethylene bags. Label as "Toxic Solid - Spirocyclic Carbamate".[1][2]
    Liquid Organic Waste Mother liquors, reaction mixtures.[1][2]Segregate based on solvent (Halogenated vs. Non-Halogenated). Ensure cap is vented if gas evolution (e.g., from Boc-deprotection) is possible.[1][2]
    Sharps Needles/Syringes used for transfer.[1][2]Immediate disposal in rigid sharps container. Do not recap.

    References

    • PubChem. (2025).[1][2] Compound Summary: tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate.[1][2] National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link][1][2]

    • Occupational Safety and Health Administration (OSHA). (2016).[1][2] Controlling Occupational Exposure to Hazardous Drugs. Retrieved January 28, 2026, from [Link][1][2]

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.